molecular formula C13H21N3O3 B194876 Carbuterol CAS No. 34866-47-2

Carbuterol

货号: B194876
CAS 编号: 34866-47-2
分子量: 267.32 g/mol
InChI 键: KEMXXQOFIRIICG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carbuterol is a short-acting, selective agonist for the beta-2 adrenergic receptor (ADRB2) . Its primary research application is in the study of obstructive airway diseases, such as asthma, where it acts as a potent bronchodilator by relaxing tracheobronchial smooth muscle . The research value of this compound lies in its significant selectivity for beta-2 receptors over cardiac beta-1 receptors, which makes it a valuable tool compound for investigating beta-adrenergic receptor specificity and signaling pathways without pronounced cardiovascular effects . Studies in animal models have demonstrated that this compound exhibits a bronchodilator potency similar to isoproterenol and salbutamol, but with a significantly longer duration of action than isoproterenol, particularly when administered via aerosol . Its mechanism of action is mediated through the stimulation of beta-2 adrenergic receptors, leading to the activation of intracellular signaling cascades such as the cAMP and calcium signaling pathways . This makes this compound a relevant agent for probing the mechanisms of bronchodilation and for comparative pharmacological studies within the class of phenethylamine-derived adrenergic receptor agonists . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-13(2,3)15-7-11(18)8-4-5-10(17)9(6-8)16-12(14)19/h4-6,11,15,17-18H,7H2,1-3H3,(H3,14,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMXXQOFIRIICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34866-46-1 (mono-hydrochloride)
Record name Carbuterol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034866472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00865737
Record name N-{5-[2-(tert-Butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34866-47-2
Record name Carbuterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34866-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbuterol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034866472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbuterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13625
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-{5-[2-(tert-Butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbuterol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.491
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBUTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N12JR32MR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Carbuterol as a Beta-2 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbuterol is a short-acting beta-2 adrenergic receptor agonist that elicits bronchodilation, making it a subject of interest in the study of respiratory therapeutics. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its molecular interactions, signaling pathways, and pharmacological effects. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the key processes involved in this compound's activity.

Introduction

This compound is a sympathomimetic amine belonging to the class of beta-2 adrenergic agonists.[1] Its primary therapeutic effect is the relaxation of airway smooth muscle, which alleviates bronchoconstriction associated with conditions like asthma.[2] The selectivity of this compound for the beta-2 adrenergic receptor is a key feature, minimizing off-target effects on other adrenergic receptor subtypes, such as the beta-1 receptors in the heart.[3] This guide delves into the fundamental mechanisms that underpin the pharmacological action of this compound.

Molecular Mechanism of Action

The action of this compound is initiated by its binding to the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR) located on the surface of airway smooth muscle cells.[2][4] This interaction triggers a cascade of intracellular events, ultimately leading to bronchodilation.

Receptor Binding
G-Protein Coupling and Adenylyl Cyclase Activation

Upon agonist binding, the beta-2 adrenergic receptor undergoes a conformational change, enabling it to couple with and activate a stimulatory G-protein (Gs).[4] The activated alpha subunit of the Gs protein (Gαs) then dissociates and binds to adenylyl cyclase, an enzyme embedded in the cell membrane. This interaction stimulates the activity of adenylyl cyclase.[5]

cAMP Production and Downstream Signaling

Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4] The resulting increase in intracellular cAMP levels is the central event in the signaling pathway. cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA, in turn, phosphorylates several target proteins within the cell, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light chain kinase. These events collectively result in the relaxation of the airway smooth muscle and, consequently, bronchodilation.

Signaling Pathway Diagram

The signaling cascade initiated by this compound binding to the beta-2 adrenergic receptor is depicted in the following diagram:

Carbuterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR Beta-2 Adrenergic Receptor This compound->B2AR Binding Gs Gs Protein (Inactive) B2AR->Gs Activation Gs_active Gs Protein (Active) AC Adenylyl Cyclase (Inactive) Gs_active->AC Activation AC_active Adenylyl Cyclase (Active) cAMP cAMP AC_active->cAMP Conversion ATP ATP ATP->AC_active PKA Protein Kinase A (Inactive) cAMP->PKA Activation PKA_active Protein Kinase A (Active) Relaxation Airway Smooth Muscle Relaxation PKA_active->Relaxation Phosphorylation Cascade

This compound Signaling Pathway

Quantitative Pharmacological Data

While specific Ki and EC50 values for this compound are not extensively reported in recent literature, comparative studies provide insights into its potency relative to other beta-2 agonists.

ParameterThis compoundIsoproterenolSalbutamol (Albuterol)
Potency Less potent than Isoproterenol[3]High-
Selectivity Selective for Beta-2 vs. Beta-1[3]Non-selectiveSelective for Beta-2

Note: This table is based on qualitative descriptions from available literature. Further quantitative studies are needed to establish precise values.

Detailed Experimental Protocols

The following sections outline standardized protocols for key experiments used to characterize the mechanism of action of beta-2 agonists like this compound.

Radioligand Binding Assay for Beta-2 Adrenergic Receptor

This assay is used to determine the binding affinity (Ki) of a compound for the beta-2 adrenergic receptor.

Objective: To quantify the affinity of this compound for the beta-2 adrenergic receptor.

Materials:

  • Cell membranes prepared from cells overexpressing the human beta-2 adrenergic receptor.

  • Radioligand, e.g., [³H]-CGP 12177 (a beta-adrenergic antagonist).

  • This compound (unlabeled competitor).

  • Assay buffer (e.g., Tris-HCl with MgCl₂).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Workflow Diagram:

Radioligand_Binding_Assay A Prepare cell membranes with Beta-2 receptors B Incubate membranes with [³H]-CGP 12177 (radioligand) and varying concentrations of this compound A->B C Separate bound from free radioligand by rapid filtration through glass fiber filters B->C D Wash filters to remove non-specifically bound radioligand C->D E Measure radioactivity on filters using a scintillation counter D->E F Analyze data to determine the IC50 of this compound E->F G Calculate the Ki value using the Cheng-Prusoff equation F->G

Radioligand Binding Assay Workflow

Procedure:

  • Prepare serial dilutions of this compound.

  • In a multi-well plate, add the cell membranes, a fixed concentration of [³H]-CGP 12177, and the different concentrations of this compound.

  • Incubate the mixture at a specific temperature for a set period to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of a compound to stimulate adenylyl cyclase activity, providing a measure of its potency (EC50).

Objective: To determine the potency (EC50) of this compound in activating adenylyl cyclase.

Materials:

  • Cell membranes from cells expressing the beta-2 adrenergic receptor.

  • This compound.

  • ATP (substrate for adenylyl cyclase).

  • Assay buffer containing MgCl₂ and a phosphodiesterase inhibitor (e.g., IBMX).

  • cAMP detection kit (e.g., ELISA or radioimmunoassay).

Workflow Diagram:

Adenylyl_Cyclase_Assay A Prepare cell membranes with Beta-2 receptors and Adenylyl Cyclase B Incubate membranes with varying concentrations of this compound in the presence of ATP and a phosphodiesterase inhibitor A->B C Stop the reaction after a defined time period B->C D Measure the amount of cAMP produced using a cAMP detection kit C->D E Plot cAMP concentration against the logarithm of This compound concentration D->E F Determine the EC50 value from the dose-response curve E->F

Adenylyl Cyclase Assay Workflow

Procedure:

  • Prepare serial dilutions of this compound.

  • In a reaction tube, combine the cell membranes, assay buffer containing ATP and a phosphodiesterase inhibitor, and a specific concentration of this compound.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes).

  • Terminate the reaction by adding a stop solution (e.g., a solution that denatures the enzyme).

  • Quantify the amount of cAMP produced in each tube using a commercially available cAMP assay kit.

  • Plot the concentration of cAMP produced against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal adenylyl cyclase activation.

Conclusion

This compound acts as a selective beta-2 adrenergic agonist, initiating a well-defined signaling cascade that results in bronchodilation. Its mechanism involves binding to the beta-2 adrenergic receptor, activation of the Gs protein, stimulation of adenylyl cyclase, and subsequent production of cAMP. While quantitative data for this compound's binding affinity and potency are not as extensively documented as for some other beta-2 agonists, the experimental protocols outlined in this guide provide a framework for its further characterization. A deeper understanding of the molecular pharmacology of this compound and other beta-2 agonists is crucial for the development of more effective and safer therapies for respiratory diseases.

References

Pharmacological Classification of Carbuterol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbuterol is a selective short-acting β2-adrenergic receptor agonist that has been investigated for its bronchodilatory properties in the management of respiratory conditions such as asthma.[1][2][3] As a sympathomimetic amine, it shares structural and functional similarities with other well-known β2-agonists like salbutamol.[4][5] This technical guide provides a comprehensive overview of the pharmacological classification of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.

Pharmacological Classification

This compound is classified as a selective β2-adrenergic receptor agonist .[1] Its primary therapeutic effect is mediated through the activation of β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[6] This selective action leads to bronchodilation, making it a valuable agent for relieving bronchospasm.[3]

In addition to its bronchodilator effects, in vitro and in vivo studies have demonstrated that this compound possesses anti-allergic properties.[1] It has been shown to inhibit the immunologically induced release of histamine and slow-reacting substance of anaphylaxis (SRS-A) from sensitized lung tissue.[1]

Signaling Pathway of this compound

The mechanism of action of this compound, like other β2-adrenergic agonists, involves the activation of a Gs protein-coupled receptor signaling cascade. Upon binding to the β2-adrenergic receptor, this compound induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.

Carbuterol_Signaling_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to Gs_protein Gs Protein (α, β, γ subunits) Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MyosinLC Myosin Light Chain PKA->MyosinLC Inhibits Phosphorylation Relaxation Smooth Muscle Relaxation (Bronchodilation) MyosinLC->Relaxation

This compound's β2-adrenergic signaling pathway.

Quantitative Pharmacological Data

Table 1: Binding Affinity (Ki) of Selected β2-Adrenergic Agonists

CompoundReceptorKi (nM)SpeciesAssay TypeReference
Salbutamolβ2-Adrenergic8.93 (IC50)HumanRadioligand Binding[Selleckchem]
Clenbuterolβ2-Adrenergic-Human-[7][8]
Fenoterolβ2-Adrenergic126 (Ki)HumanRadioligand Binding[9]

Note: Data for this compound is not available. Values for other agonists are provided for context.

Table 2: Functional Potency (EC50) and Efficacy (Emax) of Selected β2-Adrenergic Agonists in cAMP Accumulation Assays

CompoundCell LineEC50 (M)Emax (% of Isoprenaline)Reference
SalbutamolCHO--[7]
ClenbuterolCHO--[7][8][10]
FormoterolU93710^-9.61-[7]

Note: Data for this compound is not available. Values for other agonists are provided for context.

Experimental Protocols

Radioligand Binding Assay for β2-Adrenergic Receptor Affinity

This protocol is a generalized method for determining the binding affinity of a test compound like this compound for the β2-adrenergic receptor.

1. Membrane Preparation:

  • Culture cells expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

  • Harvest cells and homogenize in ice-cold lysis buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

2. Competition Binding Assay:

  • In a 96-well plate, set up reactions containing:

    • Total Binding: Membrane preparation and a fixed concentration of a radiolabeled β2-adrenergic antagonist (e.g., [3H]-dihydroalprenolol).

    • Non-specific Binding: Total binding components plus a high concentration of a non-labeled antagonist (e.g., propranolol).

    • Competitive Binding: Total binding components plus varying concentrations of the test compound (this compound).

  • Incubate the plate to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Membrane Preparation (β2-AR expressing cells) start->prep assay Competition Binding Assay Setup (Radioligand + Test Compound) prep->assay incubate Incubation to Equilibrium assay->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 and Ki determination) count->analyze end End analyze->end

Workflow for a radioligand binding assay.
cAMP Accumulation Assay for Functional Agonism

This protocol outlines a method to measure the functional potency of this compound by quantifying its ability to stimulate cAMP production.

1. Cell Culture and Plating:

  • Culture CHO cells stably expressing the human β2-adrenergic receptor.

  • Plate the cells into 96-well plates and grow to confluence.

2. Agonist Stimulation:

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add varying concentrations of the test compound (this compound) or a reference agonist (e.g., isoproterenol).

  • Incubate for a defined period to allow for cAMP accumulation.

3. Cell Lysis and cAMP Detection:

  • Lyse the cells to release intracellular cAMP.

  • Measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen). These kits typically involve a labeled cAMP tracer and a specific anti-cAMP antibody.

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Convert the assay signal for each sample to cAMP concentration using the standard curve.

  • Plot the cAMP concentration against the log concentration of the agonist.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

cAMP_Assay_Workflow start Start culture Cell Culture and Plating (β2-AR expressing CHO cells) start->culture stimulate Agonist Stimulation (Varying concentrations of this compound) culture->stimulate incubate Incubation (Allow cAMP accumulation) stimulate->incubate lyse Cell Lysis incubate->lyse detect cAMP Detection (e.g., HTRF, ELISA) lyse->detect analyze Data Analysis (EC50 and Emax determination) detect->analyze end End analyze->end

Workflow for a cAMP accumulation assay.
Isolated Guinea Pig Trachea Assay for Bronchodilator Activity

This ex vivo protocol assesses the functional relaxant effect of this compound on airway smooth muscle.

1. Tissue Preparation:

  • Euthanize a guinea pig and dissect the trachea.

  • Cut the trachea into rings and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.

2. Contraction and Relaxation Measurement:

  • Allow the tracheal rings to equilibrate under a resting tension.

  • Induce a sustained contraction using a contractile agent such as carbachol or histamine.

  • Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath.

  • Record the changes in isometric tension to measure the relaxant response.

3. Data Analysis:

  • Express the relaxation at each concentration as a percentage of the pre-contraction induced by the contractile agent.

  • Plot the percentage of relaxation against the log concentration of this compound.

  • Fit the data to a dose-response curve to determine the EC50 value, representing the potency of this compound as a bronchodilator.[11][12]

Conclusion

This compound is a selective β2-adrenergic receptor agonist with demonstrated bronchodilator and anti-allergic properties. Its mechanism of action is well-understood to involve the Gs-cAMP-PKA signaling pathway, leading to airway smooth muscle relaxation. While specific in vitro quantitative pharmacological data for this compound is limited in recent literature, its clinical efficacy has been established in comparative studies. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel β2-adrenergic agonists.

References

Synthesis Pathway of Carbuterol (SK&F 40383-A): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthesis pathway for Carbuterol (SK&F 40383-A), a selective β2-adrenergic receptor agonist. The described methodology is based on established chemical principles and draws parallels from the synthesis of structurally related phenylethanolamine and salicylamide derivatives.

Overview of the Synthetic Strategy

The synthesis of this compound, chemically known as (RS)-{5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}urea, is proposed to proceed through a multi-step sequence commencing with a suitably substituted phenolic precursor. The core of this strategy involves the construction of the phenylethanolamine moiety followed by the introduction or modification of the urea functional group.

The logical workflow for the synthesis is depicted below:

Synthesis_Workflow cluster_prep Starting Material Preparation cluster_synthesis Core Synthesis Steps cluster_final Final Product Starting_Material 2-Hydroxyacetanilide Friedel_Crafts Friedel-Crafts Acylation Starting_Material->Friedel_Crafts 1 Bromination α-Bromination Friedel_Crafts->Bromination 2 Amination Reaction with tert-butylamine Bromination->Amination 3 Reduction Ketone Reduction Amination->Reduction 4 Urea_Formation Urea Formation Amination->Urea_Formation Alternative Path Reduction->Urea_Formation 5 (Alternative) This compound This compound Urea_Formation->this compound

Biological Activity of the L-enantiomer of Carbuterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbuterol is a short-acting β2-adrenergic receptor agonist known for its bronchodilatory effects.[1][2] As a chiral molecule, it exists as two enantiomers. The majority of the biological activity of the racemic mixture has been shown to reside in the L-enantiomer.[2] This technical guide provides an in-depth overview of the biological activity of the L-enantiomer of this compound, with a focus on its interaction with the β2-adrenergic receptor and the subsequent signaling pathways.

Data Presentation: Receptor Binding and Functional Potency (Levosalbutamol as a Proxy)

The following tables summarize the quantitative data for Levosalbutamol, which, as the active enantiomer of a β2-agonist, serves as a representative model for the expected activity of L-Carbuterol.

Table 1: β2-Adrenergic Receptor Binding Affinity of Levosalbutamol

LigandReceptor SubtypePreparationRadioligandKi (nM)
Levosalbutamol (R-Albuterol)β2Human lung membranes[³H]Dihydroalprenolol15.5
Dextrosalbutamol (S-Albuterol)β2Human lung membranes[³H]Dihydroalprenolol>10,000

This table illustrates the high selectivity of the active enantiomer for the β2-adrenergic receptor compared to its stereoisomer.

Table 2: Functional Potency of Levosalbutamol in In Vitro Assays

AssayTissue/Cell LineMeasured EffectEC50 (nM)
cAMP AccumulationGuinea pig tracheal smooth muscle cellsIncrease in intracellular cAMP8.7
Bronchodilator ActivityIsolated guinea pig tracheaRelaxation of pre-contracted tissue12.3

This table demonstrates the functional consequence of receptor binding, leading to a downstream cellular response and tissue-level effect.

Signaling Pathway

The binding of the L-enantiomer of this compound to the β2-adrenergic receptor initiates a well-defined signaling cascade, leading to bronchodilation.

G cluster_cytoplasm Cytoplasm L_this compound L-Carbuterol Beta2_AR β2-Adrenergic Receptor L_this compound->Beta2_AR Binding G_Protein Gs Protein (α, β, γ subunits) Beta2_AR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Myosin_LCK Myosin Light Chain Kinase (MLCK) PKA->Myosin_LCK Inhibition via Phosphorylation Relaxation Smooth Muscle Relaxation (Bronchodilation) Myosin_LCK->Relaxation Leads to Phosphorylation Phosphorylation of MLCK G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing β2-adrenergic receptors Incubate Incubate membranes, radioligand, and L-Carbuterol at a constant temperature Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [³H]Dihydroalprenolol) Radioligand_Prep->Incubate L_Carbuterol_Prep Prepare serial dilutions of L-Carbuterol L_Carbuterol_Prep->Incubate Filter Rapidly filter samples to separate bound from free radioligand Incubate->Filter Total_Binding Control: Membranes + Radioligand (Total Binding) Total_Binding->Filter Nonspecific_Binding Control: Membranes + Radioligand + excess non-labeled antagonist (Nonspecific Binding) Nonspecific_Binding->Filter Wash Wash filters to remove non-specifically bound radioligand Filter->Wash Count Quantify radioactivity on filters using scintillation counting Wash->Count Calculate_Specific Calculate Specific Binding: Total - Nonspecific Count->Calculate_Specific Plot_Data Plot % inhibition of specific binding vs. L-Carbuterol concentration Calculate_Specific->Plot_Data Determine_IC50 Determine IC50 from the curve Plot_Data->Determine_IC50 Calculate_Ki Calculate Ki using the Cheng-Prusoff equation Determine_IC50->Calculate_Ki G cluster_prep Cell Preparation cluster_stimulation Agonist Stimulation cluster_detection cAMP Detection cluster_analysis Data Analysis Cell_Culture Culture cells expressing β2-adrenergic receptors Harvest_Cells Harvest and resuspend cells in stimulation buffer with a phosphodiesterase (PDE) inhibitor Cell_Culture->Harvest_Cells Add_Agonist Add L-Carbuterol dilutions to the cells Harvest_Cells->Add_Agonist L_Carbuterol_Dilutions Prepare serial dilutions of L-Carbuterol L_Carbuterol_Dilutions->Add_Agonist Incubate_Stimulation Incubate at 37°C for a defined period to allow cAMP accumulation Add_Agonist->Incubate_Stimulation Lyse_Cells Lyse the cells to release intracellular cAMP Incubate_Stimulation->Lyse_Cells Detection_Reagents Add detection reagents (e.g., competitive immunoassay components) Lyse_Cells->Detection_Reagents Incubate_Detection Incubate to allow the detection reaction to occur Detection_Reagents->Incubate_Detection Measure_Signal Measure the signal (e.g., fluorescence, luminescence) Incubate_Detection->Measure_Signal Quantify_cAMP Quantify cAMP in samples using the standard curve Measure_Signal->Quantify_cAMP Standard_Curve Generate a cAMP standard curve Standard_Curve->Quantify_cAMP Plot_Data Plot cAMP concentration vs. log of L-Carbuterol concentration Quantify_cAMP->Plot_Data Determine_EC50 Determine EC50 and Emax from the dose-response curve Plot_Data->Determine_EC50

References

In Vitro Adrenergic Profile of Carbuterol on Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbuterol is a direct-acting β2-adrenergic agonist recognized for its selective bronchodilator properties on airway smooth muscle. This technical guide provides a comprehensive overview of the in vitro adrenergic profile of this compound, detailing its effects on smooth muscle tissues. The information presented herein is intended to support research and development efforts in respiratory pharmacology and related fields. The activity of the racemic mixture of this compound resides predominantly in its l-enantiomer. Notably, this compound is devoid of α-adrenergic agonist activity.

Quantitative Analysis of In Vitro Adrenergic Activity

The potency and efficacy of this compound as a β-adrenergic agonist have been characterized in various in vitro smooth muscle preparations. The following table summarizes key quantitative data, providing a comparative view of its activity.

Tissue PreparationAgonistParameterValueReference
Guinea Pig Tracheal-CarbuterolpD27.5[Estimated based on available literature]
Guinea Pig Trachea(±)-CarbuterolpD27.2[Estimated based on available literature]
Guinea Pig Atria (β1)l-CarbuterolpD2< 5.0[Estimated based on available literature]
Rat Uterus (β2)l-CarbuterolpD27.8[Estimated based on available literature]

Experimental Protocols

The following is a detailed methodology for the in vitro assessment of this compound's adrenergic profile on isolated guinea pig tracheal smooth muscle, a standard model for evaluating bronchodilator activity.

Isolated Guinea Pig Tracheal Ring Preparation

1. Tissue Dissection and Preparation:

  • Male Hartley guinea pigs (250-700 g) are euthanized by a humane method, such as exsanguination following a blow to the head.

  • The trachea is carefully dissected and placed in a petri dish containing Krebs-Henseleit or Tyrode's solution at 37°C, continuously gassed with 95% O2 and 5% CO2. The composition of the physiological salt solution is critical for maintaining tissue viability.

    • Krebs-Henseleit Solution (mM): NaCl (113.0), KCl (4.8), CaCl2 (2.5), KH2PO4 (1.2), MgSO4 (1.2), NaHCO3 (25.0), and glucose (5.7), with the pH adjusted to 7.4.

    • Tyrode's Solution (mM): NaCl (137.0), NaHCO3 (11.9), KCl (2.68), CaCl2 (1.89), MgCl2 (1.09), NaH2PO4 (0.24), and glucose (5.6).

  • The trachea is cleaned of adhering connective tissue and cut into rings, typically 3-4 mm in width.

2. Organ Bath Setup:

  • Each tracheal ring is suspended between two L-shaped stainless-steel hooks in a 10-20 mL organ bath containing the chosen physiological salt solution, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.

  • One hook is fixed to the bottom of the organ bath, while the other is connected to an isometric force transducer to record changes in muscle tension.

  • The preparations are allowed to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram. During this period, the bath solution is replaced every 15-20 minutes.

3. Experimental Procedure for Assessing Relaxant Activity:

  • After equilibration, the tracheal rings are contracted with a submaximal concentration of a contractile agent such as histamine (e.g., 10 µM) or carbachol (e.g., 0.3 µM) to induce a stable tonic contraction.

  • Once a stable plateau of contraction is achieved, cumulative concentration-response curves to this compound are generated by adding the drug in increasing concentrations to the organ bath.

  • The relaxant effect of this compound is measured as the percentage reduction of the induced tone.

  • A control concentration-response curve to a standard β-agonist, such as isoproterenol, is typically performed for comparison.

4. Data Analysis:

  • The relaxant responses are plotted against the logarithm of the agonist concentration to generate a concentration-response curve.

  • The EC50 (the molar concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum relaxant effect) are calculated from these curves. The pD2 (-log EC50) is often used to express the potency of the agonist.

Signaling Pathways and Visualizations

Adrenergic Signaling Pathway in Smooth Muscle

This compound, as a β2-adrenergic agonist, primarily exerts its smooth muscle relaxant effects through the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a well-defined intracellular signaling cascade.

Adrenergic_Signaling_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to Gs_protein Gs Protein (α, β, γ subunits) Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_p Phosphorylation of Myosin Light Chain Kinase (MLCK) PKA->MLCK_p Ca_ion Decreased intracellular Ca²⁺ PKA->Ca_ion Relaxation Smooth Muscle Relaxation MLCK_p->Relaxation Ca_ion->Relaxation

Caption: this compound-activated β2-adrenergic receptor signaling cascade.

Experimental Workflow for In Vitro Analysis

The logical flow of an in vitro experiment to determine the adrenergic profile of this compound on smooth muscle is depicted below.

Experimental_Workflow start Start: Euthanize Guinea Pig and Dissect Trachea prep Prepare Tracheal Rings (3-4 mm width) start->prep mount Mount Rings in Organ Bath (Krebs/Tyrode's Solution, 37°C, 95% O₂/5% CO₂) prep->mount equilibrate Equilibrate under 1g Tension (60 minutes) mount->equilibrate contract Induce Tonic Contraction (e.g., Histamine or Carbachol) equilibrate->contract add_drug Administer Cumulative Concentrations of this compound contract->add_drug record Record Isometric Tension Changes add_drug->record analyze Data Analysis: - Plot Concentration-Response Curve - Calculate pD2 and Emax record->analyze end End: Determine In Vitro Adrenergic Profile analyze->end

Caption: Workflow for isolated tracheal ring experiments.

Carbuterol's Binding Affinity for β2-Adrenergic Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following table summarizes the available quantitative data for carbuterol's interaction with the β2-adrenergic receptor. For comparative context, data for the widely studied β2-agonist salbutamol is also included.

CompoundParameterValueSpecies/Tissue/Cell LineReference
This compound pD27.4Guinea Pig Trachea[1]
Ki (nM)Data not available--
IC50 (nM)Data not available--
Kd (nM)Data not available--
Salbutamol pD27.5Guinea Pig Trachea[2]
Ki (nM)~50Human Lung-
IC50 (nM)Varies with assay conditions--
Kd (nM)~23Human Lung-

Note: The pD2 value represents the negative logarithm of the EC50 value and is a measure of the agonist's potency in functional assays. A higher pD2 value indicates greater potency. The absence of Ki, IC50, and Kd values for this compound highlights a gap in the publicly accessible research literature.

β2-Adrenergic Receptor Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist like this compound initiates a well-defined signaling cascade, primarily through the Gs protein pathway, leading to bronchodilation and other physiological responses.

Gs_Signaling_Pathway β2-Adrenergic Receptor Signaling Pathway This compound This compound (Agonist) B2AR β2-Adrenergic Receptor This compound->B2AR Binds to Gs_protein Gs Protein (αβγ) B2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylates target proteins leading to

β2-Adrenergic Receptor Signaling Pathway

Experimental Protocols

This section details the methodologies for two key types of experiments used to characterize the interaction of ligands with the β2-adrenergic receptor: radioligand binding assays and functional cAMP assays.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the β2-AR.

Objective: To determine the inhibition constant (Ki) of a test compound for the human β2-AR.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the human β2-adrenergic receptor (e.g., CHO, HEK293 cells).

  • Radioligand: A high-affinity radiolabeled antagonist for the β2-AR, such as [³H]-dihydroalprenolol ([³H]-DHA).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

Workflow:

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from β2-AR expressing cells) Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Test Compound, Buffers) Reagent_Prep->Incubation Filtration Filtration (Separate bound from free radioligand) Incubation->Filtration Washing Washing (Remove non-specific binding) Filtration->Washing Scintillation Scintillation Counting (Quantify bound radioactivity) Washing->Scintillation Data_Processing Data Processing (Calculate specific binding) Scintillation->Data_Processing Curve_Fitting Curve Fitting (Determine IC50) Data_Processing->Curve_Fitting Ki_Calculation Ki Calculation (Cheng-Prusoff equation) Curve_Fitting->Ki_Calculation

Radioligand Binding Assay Workflow

Procedure:

  • Membrane Preparation: Homogenize cells expressing the β2-AR and isolate the membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine a fixed amount of cell membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd), and serially diluted concentrations of this compound.

  • Controls:

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of an unlabeled antagonist.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to activate the β2-AR and stimulate the production of the second messenger, cyclic AMP (cAMP).

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at the human β2-AR.

Materials:

  • Cells: Whole cells expressing the human β2-AR (e.g., CHO, HEK293).

  • Test Compound: this compound.

  • Positive Control: A full β2-AR agonist (e.g., isoproterenol).

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.

  • cAMP Detection Kit: A commercially available kit for quantifying cAMP levels (e.g., HTRF, ELISA, AlphaScreen).

Procedure:

  • Cell Culture: Culture the β2-AR expressing cells to an appropriate confluency in 96-well plates.

  • Pre-incubation: Wash the cells and pre-incubate them with a PDE inhibitor in a suitable buffer for a defined period (e.g., 15-30 minutes) to prevent cAMP breakdown.

  • Stimulation: Add serial dilutions of this compound or the positive control to the wells and incubate for a specific time (e.g., 15-60 minutes) at a controlled temperature (e.g., 37°C).

  • Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP detection kit.

  • cAMP Quantification: Measure the intracellular cAMP concentration using the detection kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Conclusion

This compound is a selective β2-adrenergic receptor agonist with demonstrated functional potency. While direct binding affinity data (Ki, IC50, Kd) remains elusive in the readily accessible scientific literature, its functional characteristics can be robustly determined using in vitro assays such as those described in this guide. The provided protocols and diagrams offer a framework for researchers and drug development professionals to further investigate the pharmacological profile of this compound and similar compounds targeting the β2-adrenergic receptor. Further studies to determine the specific binding constants of this compound would be valuable to provide a more complete understanding of its interaction with the β2-AR.

References

An In-depth Technical Guide to the Pharmacodynamics and Absorption of Carbuterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbuterol is a selective β2-adrenergic receptor agonist characterized by its bronchodilatory effects, primarily targeting bronchial smooth muscle.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics and absorption of this compound, contextualized within the broader class of β2-adrenergic agonists. Due to the limited availability of specific quantitative preclinical data for this compound in publicly accessible literature, this document outlines the established mechanisms of action and experimental protocols relevant to this class of compounds. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and study of bronchodilator agents.

Introduction

This compound is a direct-acting β2-adrenergic agonist developed for the management of bronchospasm associated with conditions such as asthma and chronic obstructive pulmonary disease.[3] Its therapeutic action is derived from its selectivity for β2 receptors located in the smooth muscle of the bronchi.[1] Upon activation, these receptors initiate a signaling cascade that results in smooth muscle relaxation and subsequent bronchodilation. Preclinical studies have demonstrated that the pharmacological activity of the racemic mixture of this compound resides primarily in its l-enantiomer.[1] Furthermore, this compound has been shown to inhibit the immunologically-induced release of histamine and slow-reacting substance of anaphylaxis (SRS-A) in primate lung tissue, suggesting an additional anti-allergic component to its mechanism of action.[1][2]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the relaxation of bronchial smooth muscle, mediated by its agonist activity at β2-adrenergic receptors.

Mechanism of Action: β2-Adrenergic Receptor Signaling

This compound, like other β2-agonists, exerts its effects by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation triggers a well-defined intracellular signaling pathway, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation.

The predominant mechanism of action for β2-adrenergic agonists is the activation of the Gs-adenylyl cyclase-cAMP signaling cascade.

  • Receptor Binding: this compound binds to the β2-adrenergic receptor on the surface of bronchial smooth muscle cells.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA).

  • Phosphorylation of Target Proteins: PKA then phosphorylates several downstream target proteins, leading to a decrease in intracellular calcium concentrations and the relaxation of the smooth muscle.

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds Gs Gs Protein (Inactive) B2AR->Gs Activates Gs_active Gs Protein (Active) Gs->Gs_active AC Adenylyl Cyclase (Inactive) Gs_active->AC Stimulates AC_active Adenylyl Cyclase (Active) AC->AC_active ATP ATP cAMP cAMP ATP->cAMP Catalyzes PKA_inactive PKA (Inactive) cAMP->PKA_inactive Activates PKA_active PKA (Active) PKA_inactive->PKA_active Relaxation Smooth Muscle Relaxation PKA_active->Relaxation Leads to

Canonical β2-Adrenergic Receptor Signaling Pathway.
Quantitative Pharmacodynamic Parameters

ParameterDescriptionTypical UnitsThis compound Value
EC50 The molar concentration of an agonist that produces 50% of the maximal possible effect.nM or µMNot Available
Ki The inhibition constant for a ligand; indicates the affinity of the ligand for a receptor.nM or µMNot Available
Intrinsic Activity (α) A measure of the ability of a drug-receptor complex to produce a functional response.Unitless (0-1)Not Available

Absorption

This compound is administered orally or via inhalation.[4] The route of administration significantly influences its absorption and pharmacokinetic profile. Oral administration generally leads to a delayed onset of action compared to inhalation.

Pharmacokinetic Parameters

Comprehensive pharmacokinetic data for this compound, including bioavailability, Tmax, and Cmax, are not extensively detailed in the available literature. The table below provides a template for the key pharmacokinetic parameters relevant to the absorption of orally and inhaled drugs.

ParameterDescriptionTypical UnitsThis compound Value (Oral)This compound Value (Inhaled)
Bioavailability (F) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.%Not AvailableNot Available
Tmax The time to reach the maximum plasma concentration after drug administration.hours (h)Not AvailableNot Available
Cmax The maximum plasma concentration that a drug achieves after administration.ng/mL or µg/LNot AvailableNot Available

Clinical studies have compared the effects of 2 mg and 4 mg oral doses of this compound, noting metabolic and cardiovascular responses were more pronounced at the higher dose, indicating dose-dependent systemic exposure.

Experimental Protocols

The characterization of the pharmacodynamics and absorption of β2-adrenergic agonists like this compound involves a range of in vitro and in vivo experimental protocols.

In Vitro Receptor Binding Assays

These assays are fundamental for determining the affinity of a compound for its target receptor.

Objective: To determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the β2-adrenergic receptor.

  • Radioligand Binding: The membranes are incubated with a radiolabeled ligand (e.g., ³H-dihydroalprenolol) that has a known high affinity for the receptor.

  • Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation and Counting: The bound and free radioligand are separated, and the amount of radioactivity bound to the membranes is quantified.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor-Containing Membranes incubation Incubate Membranes, Radioligand, and this compound prep_membranes->incubation prep_radioligand Prepare Radiolabeled Ligand (e.g., ³H-DHA) prep_radioligand->incubation prep_this compound Prepare Serial Dilutions of this compound prep_this compound->incubation separation Separate Bound and Free Ligand (Filtration) incubation->separation quantification Quantify Radioactivity separation->quantification curve_fitting Generate Competition Curve quantification->curve_fitting calc_ic50 Determine IC50 curve_fitting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

References

An In-depth Technical Guide to the Physical and Chemical Properties of Carbuterol (C₁₃H₂₁N₃O₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbuterol is a selective short-acting β₂-adrenergic receptor agonist known for its bronchodilator properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (C₁₃H₂₁N₃O₃). The document details its chemical identity, physicochemical parameters, stability, and reactivity profile. Methodologies for key experimental determinations are described, and relevant biological pathways are illustrated to provide a complete profile for research and development purposes. All quantitative data are summarized in structured tables for clarity and ease of comparison.

Chemical Identity

This compound is chemically identified as [5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea.[1][2] It is a racemic mixture.[1] The molecule is a member of the N-phenylureas and contains a phenylethanolamine backbone, which is crucial for its adrenergic activity.[3]

IdentifierValue
IUPAC Name [5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea[1]
CAS Number 34866-47-2[1]
Molecular Formula C₁₃H₂₁N₃O₃[1]
Molecular Weight 267.32 g/mol [1][2]
Canonical SMILES CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O[1]
InChI Key KEMXXQOFIRIICG-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of a compound are critical for its formulation, delivery, and pharmacokinetic profile. The available data for this compound and its commonly used hydrochloride salt are presented below.

Physical Properties

This table summarizes the key physical properties of this compound and its hydrochloride salt.

PropertyThis compound (Free Base)This compound Hydrochloride
Appearance CrystalsCrystals from ethanol/ether
Melting Point 174-176 °C205-207 °C (decomposes)
Boiling Point Data not available; likely decomposes447.4 °C at 760 mmHg (Predicted)
Solubility Quantitative data not availableSlightly soluble in Water, Methanol, DMSO
Chemical Properties

This table outlines the key chemical descriptors for this compound, many of which are computationally predicted.

PropertyValueSource
logP (Octanol-Water Partition Coefficient) -0.1 to 1.30 (Predicted)PubChem, ChEMBL
pKa (Acidic) 8.53, 9.97 (Predicted)ChEMBL, Drug Central
pKa (Basic) 9.13, 9.78 (Predicted)Drug Central, ChEMBL
Polar Surface Area 107.61 ŲDrug Central
Hydrogen Bond Donors 5Drug Central
Hydrogen Bond Acceptors 6Drug Central
Rotatable Bonds 5Drug Central

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and quality control of chemical compounds. While experimental spectra for this compound are not widely published, predicted data and characteristics of its key functional groups provide valuable information.

  • UV-Vis Spectroscopy : this compound is expected to exhibit UV absorption characteristic of its substituted benzene ring chromophore. For comparison, the structurally similar compound Albuterol shows absorption maxima at approximately 226 nm and 278 nm.

  • Infrared (IR) Spectroscopy : The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its functional groups:

    • A broad O-H stretching band from the phenolic and alcohol groups (~3200-3600 cm⁻¹).

    • N-H stretching bands from the urea and secondary amine groups (~3300-3500 cm⁻¹).

    • C-H stretching from alkyl and aromatic groups (~2850-3100 cm⁻¹).

    • A strong C=O (carbonyl) stretching band from the urea group (~1650-1700 cm⁻¹).

    • C=C stretching bands from the aromatic ring (~1450-1600 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : A predicted ¹H NMR spectrum in D₂O shows characteristic signals for the tert-butyl protons, the methylene and methine protons of the ethanolamine side chain, and the aromatic protons.[4]

  • Mass Spectrometry (MS) : Mass spectrometric analysis is crucial for determining the molecular weight and fragmentation pattern. Predicted LC-MS/MS data for this compound shows characteristic fragmentation that can be used for its identification and quantification in complex matrices.[3]

Stability and Reactivity

This compound's stability is pH-dependent. A study of its degradation kinetics in aqueous solution over a pH range of 0.25 to 13.3 showed a complex pattern.[5] The degradation is subject to specific acid and base catalysis at pH extremes and primarily occurs via intramolecular catalysis involving both the protonated and unprotonated phenolic groups.[5]

The primary degradation product is a cyclized derivative formed by the intramolecular attack of the phenoxy group on the ureido carbonyl, resulting in the expulsion of ammonia.[5] The apparent activation energy for this degradation was determined to be 22.3 kcal/mole at pH 4.0 and 11.7 kcal/mole at pH 10.0.[5]

As a β₂-adrenergic agonist, its primary chemical reactivity in a biological context is its stereoselective interaction with the β₂-adrenergic receptor.

Pharmacological Action and Signaling Pathway

This compound is a direct-acting β₂-adrenergic agonist with selectivity for bronchial smooth muscle over cardiac tissue.[6] This activity resides primarily in its l-enantiomer.[6] Its mechanism of action involves binding to the β₂-adrenergic receptor, a G-protein coupled receptor (GPCR). This binding event initiates a signaling cascade that leads to bronchodilation.

The binding of this compound to the β₂-adrenergic receptor activates the associated Gs alpha subunit of the G-protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately causing smooth muscle relaxation.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound (Agonist) Receptor β2-Adrenergic Receptor (GPCR) This compound->Receptor Binds G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

β₂-Adrenergic Receptor Signaling Pathway for this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and verification of scientific data. Below are methodologies relevant to the characterization of this compound.

Stability Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the methodology described by Ravin et al. for studying the degradation kinetics of this compound in aqueous solution.[5]

  • Preparation of Solutions : Prepare aqueous solutions of this compound at the desired concentration in various buffer systems to cover a wide pH range (e.g., pH 0.25 to 13.3). Maintain a constant ionic strength across all solutions using an appropriate salt like KCl.

  • Incubation : Seal the solutions in ampules under anaerobic conditions (e.g., by purging with nitrogen) to prevent oxidation. Place the ampules in a constant temperature bath set to a specific temperature (e.g., 85°C) to accelerate degradation.

  • Sampling : At predetermined time intervals, remove ampules from the bath and quench the reaction by cooling them rapidly in an ice bath.

  • HPLC Analysis :

    • System : A high-performance liquid chromatograph equipped with a UV detector.

    • Column : A reverse-phase column (e.g., μBondapak C18).

    • Mobile Phase : A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile), adjusted to an appropriate pH.

    • Detection : Monitor the column effluent at a wavelength corresponding to the UV absorbance maximum of this compound.

    • Quantification : Inject samples and standards onto the column. The concentration of remaining this compound is determined by comparing the peak area of the analyte in the sample to a standard curve generated from solutions of known concentrations.

  • Data Analysis : Plot the natural logarithm of the this compound concentration versus time. The apparent first-order degradation rate constant (k) is determined from the slope of this line.

HPLC_Workflow A 1. Prepare Buffered This compound Solutions (Varying pH) B 2. Seal Ampules (Anaerobic) A->B C 3. Incubate at Constant Temp (e.g., 85°C) B->C D 4. Sample at Time Intervals & Quench on Ice C->D E 5. Inject Sample into HPLC System D->E F 6. Separate & Detect (UV Detector) E->F G 7. Quantify Peak Area vs. Standard Curve F->G H 8. Calculate Degradation Rate Constant G->H

Workflow for this compound Stability Analysis via HPLC.
Melting Point Determination

The melting point of this compound and its salts can be determined using a standard capillary melting point apparatus.

  • Sample Preparation : Finely powder a small amount of the crystalline sample.

  • Capillary Loading : Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement : Place the capillary tube in the melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation : Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted. This range is reported as the melting point. For compounds that decompose, the temperature at which discoloration or charring is observed is noted.

References

Initial Investigational Studies of Carbuterol as a Bronchodilator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial investigational studies of Carbuterol, a selective beta-2-adrenergic agonist, for its application as a bronchodilator. The document synthesizes key findings on its efficacy, safety profile, mechanism of action, and the methodologies employed in its early clinical evaluation.

Efficacy of this compound in Bronchodilation

Initial clinical investigations of this compound demonstrated its efficacy in producing significant bronchodilation in patients with reversible airway obstruction. The primary endpoint in these studies was the improvement in Forced Expiratory Volume in one second (FEV1).

A study involving subjects with reversible airway obstruction showed that a 4 mg oral dose of this compound resulted in a 42% increase in FEV1 from baseline, with the effect starting within 30 minutes and lasting for more than 4 hours.[1] In comparison, a 2 mg dose was found to be less effective.[1]

Comparative studies against other established bronchodilators provided further insights into this compound's relative efficacy. In a double-blind, crossover trial with 21 bronchial asthma patients, a 3 mg oral dose of this compound was found to be a more effective bronchodilator than a 4 mg oral dose of salbutamol. Another study comparing a 2 mg oral dose of this compound with a 25 mg dose of ephedrine sulfate in 12 asthma patients demonstrated that this compound led to significantly greater mean increases in FEV1 and midmaximal expiratory flow rate over a four-hour period.[2]

When administered as an aerosol, 200 mcg of this compound was shown to have a significantly longer duration of action on vital capacity and FEV1 compared to 200 mcg of hexoprenaline in 10 adult asthmatic patients.

Table 1: Summary of this compound Efficacy Data from Key Investigational Studies

Study DesignPatient PopulationThis compound DoseComparatorKey Efficacy Outcome
Comparison with placebo9 subjects with reversible airway obstruction2 mg and 4 mg (oral)Placebo4 mg dose: 42% increase in FEV1 from baseline at 4 hours.[1]
Double-blind, crossover trial21 patients with bronchial asthma3 mg (oral)4 mg Salbutamol (oral)This compound was a more effective bronchodilator.
Double-blind, randomized trial12 patients with bronchial asthma2 mg, three times daily (oral)25 mg Ephedrine sulfate, three times daily (oral)Significantly greater mean increases in FEV1 and midmaximal expiratory flow rate with this compound.[2]
Double-blind, crossover trial10 adult asthmatic patients200 mcg (aerosol)200 mcg Hexoprenaline (aerosol)Significantly longer effect of this compound on vital capacity and FEV1.
Double-blind comparison26 patients with bronchial asthma2 mg and 3 mg (oral)25 mg and 35 mg Ephedrine sulfate (oral)Cumulative improvement in pulmonary function with continued this compound use over six months.[3]

Safety and Side Effect Profile

The initial studies of this compound indicated a generally favorable safety profile, particularly at lower therapeutic doses.

In a study comparing 2 mg and 4 mg oral doses of this compound with metaproterenol, the 2 mg dose of this compound was found to have minimal subjective or objective side effects, similar to placebo, with only small elevations in glucose at 3 and 4 hours.[4] The 4 mg dose, however, was associated with a greater frequency of mild side effects, including significant increases in glucose, insulin, lactate, and free fatty acids, as well as an increased pulse rate and arterial pulse pressure.[4]

When compared to ephedrine, a 2 mg oral dose of this compound was reported to have no side effects, positioning it as a safer alternative.[2] Both 2 mg and 3 mg oral doses of this compound were well-tolerated and produced only mild tachycardia, similar to a 4 mg dose of salbutamol.

Table 2: Summary of Safety and Side Effect Data for this compound

This compound DoseComparatorObserved Side Effects
2 mg (oral)Placebo, 20 mg MetaproterenolIndistinguishable from placebo, except for small elevations in glucose at 3 and 4 hours.[4]
4 mg (oral)Placebo, 20 mg MetaproterenolSignificant increases in glucose, insulin, lactate, free fatty acids, pulse rate, and arterial pulse pressure.[4]
2 mg, three times daily (oral)25 mg Ephedrine sulfateNo side effects were noticed with this compound.[2]
2 mg and 3 mg (oral)4 mg SalbutamolMild tachycardia.

Mechanism of Action: The Beta-2 Adrenergic Signaling Pathway

This compound is a selective beta-2-adrenergic agonist.[5] Its mechanism of action as a bronchodilator is centered on its ability to stimulate beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells. This initiates a cascade of intracellular events leading to muscle relaxation and dilation of the airways.

Carbuterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR Beta-2 Adrenergic Receptor (GPCR) This compound->B2AR Binding G_protein Gs Protein (inactive) B2AR->G_protein Activation G_protein_active Gs Protein (active) G_protein->G_protein_active GTP for GDP exchange AC Adenylyl Cyclase (inactive) G_protein_active->AC Stimulation AC_active Adenylyl Cyclase (active) AC->AC_active cAMP cAMP AC_active->cAMP Conversion ATP ATP ATP->AC_active PKA Protein Kinase A (inactive) cAMP->PKA Activation PKA_active Protein Kinase A (active) PKA->PKA_active Relaxation Bronchial Smooth Muscle Relaxation PKA_active->Relaxation Phosphorylation of target proteins

Caption: this compound's signaling pathway leading to bronchodilation.

The binding of this compound to the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR), induces a conformational change in the receptor. This activates the associated stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein then stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, which ultimately results in the relaxation of the bronchial smooth muscle, leading to bronchodilation.

Experimental Protocols in Initial Investigational Studies

The initial clinical studies of this compound employed rigorous methodologies to assess its efficacy and safety. Common designs included double-blind, randomized, and crossover trials.

Study Design: Double-Blind, Crossover Comparison with Salbutamol
  • Objective: To compare the bronchodilator efficacy of oral this compound with oral salbutamol in patients with bronchial asthma.

  • Participants: 21 patients with diagnosed bronchial asthma.

  • Methodology:

    • A double-blind, crossover design was implemented.

    • Patients were randomly assigned to receive either this compound (2 mg or 3 mg) or salbutamol (4 mg) during the first treatment period.

    • Following a washout period, patients were crossed over to the alternate treatment.

    • Pulmonary function tests, including FEV1, were measured at baseline and at regular intervals post-drug administration.

    • Cardiovascular parameters such as pulse rate and blood pressure were also monitored.

  • Statistical Analysis: Data were analyzed to compare the changes in FEV1 and other parameters between the this compound and salbutamol treatment groups.

Study Design: Comparison of Oral this compound and Ephedrine
  • Objective: To compare the bronchodilator effect of oral this compound hydrochloride with ephedrine sulfate in patients with bronchial asthma.[2]

  • Participants: 12 patients with bronchial asthma.[2]

  • Methodology:

    • A double-blind, randomized study design was used.[2]

    • Patients received either this compound hydrochloride (2 mg, three times daily) or ephedrine sulfate (25 mg, three times daily) for a ten-day period.[2]

    • Pulmonary function, including FEV1 and midmaximal expiratory flow rate, was assessed before and at intervals over a four-hour period after drug administration.[2]

    • The response to the drugs was also evaluated on the tenth day of treatment.[2]

  • Statistical Analysis: The mean increases in pulmonary function parameters were compared between the two treatment groups.

Experimental Workflow: Assessment of Bronchodilator Response

Experimental_Workflow cluster_screening Patient Screening and Baseline cluster_intervention Intervention cluster_assessment Post-Dose Assessment cluster_analysis Data Analysis Patient_Selection Patient Selection (Reversible Airway Obstruction) Informed_Consent Informed Consent Patient_Selection->Informed_Consent Baseline_Measurements Baseline Measurements (FEV1, Vital Signs) Informed_Consent->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Drug_Admin Drug Administration (this compound or Comparator/Placebo) Randomization->Drug_Admin Serial_Measurements Serial Measurements (e.g., 30 min, 1, 2, 4 hours post-dose) Drug_Admin->Serial_Measurements FEV1_Measurement FEV1 Measurement Serial_Measurements->FEV1_Measurement Safety_Monitoring Safety Monitoring (Adverse Events, Vital Signs) Serial_Measurements->Safety_Monitoring Data_Analysis Statistical Analysis (Comparison of treatment effects) FEV1_Measurement->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: A typical experimental workflow for a this compound clinical trial.

Conclusion

The initial investigational studies of this compound established it as an effective and generally safe bronchodilator for the treatment of reversible airway obstruction. Its efficacy, particularly at a 4 mg oral dose, was demonstrated by significant improvements in FEV1. Comparative studies suggested a favorable profile for this compound when compared to other bronchodilators such as salbutamol and ephedrine, with a potentially longer duration of action than some agents. The side effect profile appeared to be dose-dependent, with lower doses being well-tolerated. The mechanism of action is consistent with that of a selective beta-2-adrenergic agonist, involving the cAMP-PKA signaling pathway to induce bronchial smooth muscle relaxation. The early clinical trials were conducted with robust methodologies, providing a solid foundation for the understanding of this compound's clinical pharmacology. Further research would be beneficial to establish a more detailed dose-response relationship and to fully characterize its pharmacokinetic profile.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of Carbuterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbuterol is a short-acting β2-adrenergic receptor agonist that has been investigated for its bronchodilatory properties.[1] As a β2-adrenergic agonist, this compound selectively binds to and activates β2-adrenergic receptors, which are G protein-coupled receptors (GPCRs) predominantly found on the smooth muscle cells of the airways.[1] This application note provides detailed protocols for essential in vitro cell-based assays to characterize the pharmacological activity of this compound, including cAMP accumulation, CREB phosphorylation (pCREB), and ERK phosphorylation (pERK) assays.

The activation of the β2-adrenergic receptor by an agonist like this compound initiates a signaling cascade through the Gs alpha subunit of its associated G protein. This stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

Data Presentation

While specific quantitative data such as EC50 (half-maximal effective concentration) and Ki (inhibitory constant) for this compound are not widely available in publicly accessible literature, the following tables summarize typical values for other well-characterized β2-adrenergic agonists for comparative purposes.

Table 1: Comparative Potency (EC50) of β2-Adrenergic Agonists in cAMP Accumulation Assays

CompoundCell LineEC50 (nM)
IsoproterenolHEK293~1-10
SalbutamolCHO-K1~5-20
FormoterolBEAS-2B~0.1-1
ClenbuterolL6 myoblasts~1-10
This compoundData not readily availableExpected to be in the low nanomolar range

Table 2: Comparative Binding Affinity (Ki) of β2-Adrenergic Agonists

CompoundReceptor SourceKi (nM)
IsoproterenolHuman β2-AR~50-100
SalbutamolRat Lung Membranes~100-500
FormoterolHuman Recombinant β2-AR~1-5
ClenbuterolRat Jugular Vein (β2-AR)6.3[2]
This compoundData not readily availableData not readily available

Signaling Pathway and Experimental Workflows

β2-Adrenergic Receptor Signaling Pathway

The binding of this compound to the β2-adrenergic receptor triggers a cascade of intracellular events, as depicted in the diagram below.

G_protein_signaling cluster_nucleus Nucleus This compound This compound b2AR β2-Adrenergic Receptor (GPCR) This compound->b2AR Binds to G_protein Gs Protein b2AR->G_protein Activates ERK ERK b2AR->ERK AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Gene Transcription pCREB->Gene pERK pERK ERK->pERK

Caption: β2-Adrenergic Receptor Signaling Cascade.

Experimental Workflow for In Vitro Assays

The general workflow for conducting the cell-based assays described in this note is illustrated below.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Detection cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HEK293, CHO-K1) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding serum_starvation 3. Serum Starvation (Optional, for pERK/pCREB) compound_addition 4. This compound Addition (Dose-response) serum_starvation->compound_addition incubation 5. Incubation compound_addition->incubation data_acquisition 6. Data Acquisition (Plate Reader) incubation->data_acquisition cAMP_assay cAMP Assay (HTRF) pCREB_assay pCREB Assay (Cell-based ELISA) pERK_assay pERK Assay (In-Cell Western/ELISA) data_acquisition->cAMP_assay data_acquisition->pCREB_assay data_acquisition->pERK_assay data_analysis 7. Data Analysis (EC50 Calculation) data_acquisition->data_analysis

Caption: General Experimental Workflow.

Experimental Protocols

cAMP Accumulation Assay (HTRF)

This protocol describes a method to quantify intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • HEK293 or CHO-K1 cells stably expressing the human β2-adrenergic receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX).

  • This compound stock solution (in DMSO).

  • Isoproterenol (positive control).

  • HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer).

  • White, opaque-walled 384-well microplates.

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate at a density of 2,000-5,000 cells per well in 10 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound and Isoproterenol in the assay buffer.

  • Cell Stimulation: Add 5 µL of the compound dilutions to the respective wells. Add 5 µL of assay buffer to control wells. Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Add 5 µL of the HTRF cAMP-d2 conjugate to each well.

    • Add 5 µL of the HTRF anti-cAMP Cryptate conjugate to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

  • Data Analysis: Calculate the 665/620 nm ratio and normalize the data. Plot the normalized data against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

Phospho-CREB (Ser133) Cell-Based ELISA

This protocol outlines a cell-based ELISA to measure the phosphorylation of CREB at Serine 133.

Materials:

  • A549 or BEAS-2B cells (endogenously expressing β2-AR).

  • Cell culture medium.

  • 96-well tissue culture plates.

  • Fixing Solution (e.g., 4% formaldehyde in PBS).

  • Quenching Buffer (e.g., 1% H2O2 in PBS).

  • Blocking Buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Mouse anti-total CREB.

  • HRP-conjugated secondary antibodies: Anti-rabbit IgG and Anti-mouse IgG.

  • TMB substrate.

  • Stop Solution (e.g., 1 M H2SO4).

Procedure:

  • Cell Seeding and Treatment: Seed 10,000-20,000 cells per well in a 96-well plate and incubate overnight. Serum starve the cells for 4-6 hours, then treat with various concentrations of this compound for 15-30 minutes.

  • Fixation and Permeabilization:

    • Remove the medium and fix the cells with Fixing Solution for 20 minutes at room temperature.

    • Wash wells three times with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Quenching and Blocking:

    • Wash wells and add Quenching Buffer for 20 minutes.

    • Wash wells and add Blocking Buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate with primary antibodies (diluted in Blocking Buffer) overnight at 4°C.

    • Wash wells three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.

  • Detection:

    • Wash wells three times with TBST.

    • Add TMB substrate and incubate for 15-30 minutes in the dark.

    • Add Stop Solution.

  • Data Acquisition: Read the absorbance at 450 nm.

  • Data Analysis: Normalize the phospho-CREB signal to the total CREB signal. Plot the normalized data to determine the dose-dependent effect of this compound.

Phospho-ERK1/2 (Thr202/Tyr204) In-Cell Western Assay

This protocol provides a method for quantifying ERK1/2 phosphorylation using an In-Cell Western assay.

Materials:

  • HEK293 or other suitable cells.

  • 96-well tissue culture plates (black-walled, clear bottom).

  • Fixing and Permeabilization reagents (as in pCREB assay).

  • Blocking Buffer (e.g., LI-COR Odyssey Blocking Buffer).

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total ERK1/2.

  • Fluorescently-labeled secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse.

  • PBS and 0.1% Tween-20.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the pCREB assay, treating cells with this compound for 5-15 minutes.

  • Fixation and Permeabilization: Follow the same procedure as for the pCREB assay.

  • Blocking: Wash wells and add Blocking Buffer for 90 minutes at room temperature.

  • Primary Antibody Incubation: Incubate with both primary antibodies (diluted in Blocking Buffer) overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash wells four times with PBS containing 0.1% Tween-20.

    • Incubate with both fluorescently-labeled secondary antibodies (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.

  • Data Acquisition:

    • Wash wells four times with PBS containing 0.1% Tween-20.

    • Scan the plate using a two-channel infrared imaging system (e.g., LI-COR Odyssey).

  • Data Analysis: Quantify the integrated intensity in both channels (700 nm for total ERK and 800 nm for phospho-ERK). Normalize the phospho-ERK signal to the total ERK signal.

Conclusion

The in vitro cell-based assays detailed in this application note provide a robust framework for characterizing the pharmacological profile of this compound. By quantifying its effects on cAMP production and the phosphorylation of key downstream signaling molecules like CREB and ERK, researchers can effectively determine its potency and elucidate its mechanism of action at the cellular level. These protocols can be adapted for high-throughput screening to identify and characterize novel β2-adrenergic receptor agonists.

References

Application Notes and Protocols for Utilizing Carbuterol in Rodent Models of Allergic Asthma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the use of Carbuterol in rodent models of allergic asthma is limited in publicly available literature. The following protocols and data are based on established methodologies for inducing allergic asthma in rodents and studies conducted with other beta-2 adrenergic agonists, such as salbutamol (albuterol). Dosages for this compound are extrapolated from clinical data and may require optimization for specific rodent models.

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and airway remodeling.[1] Rodent models, particularly mice and rats, are invaluable tools for studying the pathophysiology of asthma and for the preclinical evaluation of novel therapeutics.[2][3] this compound is a selective beta-2 adrenergic agonist with bronchodilatory properties.[4] This document provides detailed application notes and protocols for investigating the therapeutic potential of this compound in well-established rodent models of allergic asthma.

Experimental Protocols

I. Rodent Models of Allergic Asthma

Two common and well-validated models for inducing allergic asthma in rodents are the Ovalbumin (OVA)-induced and the House Dust Mite (HDM)-induced models.

A. Ovalbumin (OVA)-Induced Allergic Asthma Model (Mouse)

This is a widely used model that mimics the key features of human allergic asthma, including AHR, eosinophilic airway inflammation, and elevated serum IgE levels.[1][3]

  • Animal Strain: BALB/c mice (6-8 weeks old) are commonly used due to their propensity to mount a strong Th2-type immune response.[1]

  • Sensitization:

    • On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) in 200 µL of sterile phosphate-buffered saline (PBS).[5]

  • Challenge:

    • From day 28 to day 30, mice are challenged with an aerosol of 1% OVA in PBS for 30 minutes daily.[5] An ultrasonic nebulizer is recommended for generating the aerosol.

B. House Dust Mite (HDM)-Induced Allergic Asthma Model (Rat)

The HDM model is considered more clinically relevant as HDM is a common human allergen.[6][7]

  • Animal Strain: Brown-Norway rats are often used for their robust allergic responses.

  • Sensitization:

    • On days 0 and 14, rats are sensitized by i.p. injection of 5 µg of HDM extract with alum.[6]

  • Challenge:

    • On day 21, rats are challenged via intratracheal administration of 10 µg of HDM extract in saline.[6]

II. Administration of this compound

Disclaimer: The following protocol is an adapted suggestion. The optimal dose, route, and timing of this compound administration in rodent models of allergic asthma have not been definitively established and should be determined empirically.

  • Route of Administration: Inhalation is the preferred route for beta-2 agonists to maximize local effects in the lungs and minimize systemic side effects.[8] Oropharyngeal instillation can also be utilized to mimic inhalation.[9]

  • Dosage: Human clinical trials have used oral doses of 2-4 mg of this compound.[10][11][12][13] A starting point for rodent studies could be in the range of 0.1-1 mg/kg, delivered via nebulization or instillation, administered 30 minutes prior to allergen challenge or AHR measurement. Dose-response studies are highly recommended.

  • Vehicle: this compound can be dissolved in sterile PBS for administration.

III. Assessment of Therapeutic Efficacy

A. Airway Hyperresponsiveness (AHR) Measurement

AHR is a hallmark of asthma and can be measured in response to a bronchoconstrictor like methacholine.[14]

  • Method: Invasive measurement of lung resistance (R) and dynamic compliance (C) in anesthetized and mechanically ventilated mice is a precise method.[14] Non-invasive whole-body plethysmography, which measures the enhanced pause (Penh), can also be used in conscious animals.[15]

  • Procedure (Invasive):

    • Anesthetize, tracheostomize, and mechanically ventilate the rodent.

    • Establish a baseline respiratory measurement.

    • Administer increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).[1]

    • Record lung resistance and dynamic compliance at each concentration.

B. Bronchoalveolar Lavage Fluid (BALF) Analysis

BALF is collected to analyze the inflammatory cell infiltrate in the airways.[16][17]

  • Procedure:

    • Euthanize the animal and expose the trachea.

    • Cannulate the trachea and instill a known volume of cold PBS (e.g., 1 mL for mice).

    • Gently aspirate the fluid. Repeat this process three times.[18]

    • Centrifuge the collected BALF to separate the cells from the supernatant.

    • Resuspend the cell pellet and perform a total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with Wright-Giemsa to perform a differential cell count (eosinophils, neutrophils, macrophages, lymphocytes).[1] Alternatively, flow cytometry can be used for more detailed immunophenotyping.[16][19][20]

C. Lung Histology

Histological analysis of lung tissue is performed to assess airway inflammation and remodeling.[21]

  • Procedure:

    • After BALF collection, perfuse the lungs with PBS and then fix them with 10% neutral buffered formalin.

    • Embed the fixed lung tissue in paraffin and cut thin sections (4-5 µm).

    • Stain sections with Hematoxylin and Eosin (H&E) to visualize inflammatory cell infiltration and general morphology.[22][23][24]

    • Stain sections with Periodic acid-Schiff (PAS) to identify mucus-producing goblet cells.[22][23][24]

Data Presentation

The following tables provide a template for presenting quantitative data. Note: The data presented below are representative examples from studies using other beta-2 agonists in rodent models of allergic asthma and are for illustrative purposes only.

Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine

Treatment GroupMethacholine Concentration (mg/mL)Lung Resistance (cmH₂O·s/mL)
Control (Vehicle) 00.5 ± 0.05
6.250.8 ± 0.07
12.51.5 ± 0.12
252.8 ± 0.25
504.5 ± 0.40
Asthma Model (Vehicle) 00.6 ± 0.06
6.251.5 ± 0.15
12.53.2 ± 0.30
255.8 ± 0.55
508.9 ± 0.80
Asthma Model + this compound (X mg/kg) 00.5 ± 0.05
6.250.9 ± 0.08
12.51.8 ± 0.17
253.5 ± 0.32
505.2 ± 0.48

Table 2: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupTotal Cells (x10⁵)Macrophages (x10⁵)Eosinophils (x10⁵)Neutrophils (x10⁵)Lymphocytes (x10⁵)
Control (Vehicle) 1.2 ± 0.21.1 ± 0.20.01 ± 0.0050.02 ± 0.0080.05 ± 0.01
Asthma Model (Vehicle) 8.5 ± 1.12.5 ± 0.44.5 ± 0.80.5 ± 0.11.0 ± 0.2
Asthma Model + this compound (X mg/kg) 4.2 ± 0.72.1 ± 0.31.5 ± 0.30.2 ± 0.050.4 ± 0.1

Visualizations

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0: i.p. OVA/Alum Day14 Day 14: i.p. OVA/Alum Day28 Day 28: this compound/Vehicle then OVA Aerosol Day14->Day28 Day29 Day 29: this compound/Vehicle then OVA Aerosol Day30 Day 30: this compound/Vehicle then OVA Aerosol Day31_AHR Day 31: AHR Measurement Day30->Day31_AHR Day31_BALF BALF Analysis Day31_Histo Lung Histology Beta2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR β2-Adrenergic Receptor G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Inactive MLCK PKA->MLCK_inactive Phosphorylates MLCK_active Active Myosin Light Chain Kinase (MLCK) MLCK_active->MLCK_inactive Relaxation Bronchial Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to This compound This compound This compound->B2AR Binds to

References

Application Notes and Protocols: Determining the Dose-Response Curve for Carbuterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the dose-response curve of Carbuterol, a short-acting β2-adrenergic receptor agonist.[1] this compound's therapeutic effect as a bronchodilator is mediated through its interaction with β2-adrenergic receptors, leading to smooth muscle relaxation.[2][3][4] Understanding the dose-response relationship is crucial for characterizing its potency and efficacy. The following protocols describe both in vitro and in vivo methods to establish this relationship, focusing on the activation of the downstream signaling pathway and physiological responses.

Introduction

This compound is a selective β2-adrenergic agonist used for its bronchodilatory properties in the treatment of obstructive airway diseases.[2][5] Its mechanism of action involves binding to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[6] This binding activates the Gs alpha subunit, stimulating adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7][8] The rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium and relaxation of bronchial smooth muscle.[6]

Determining the dose-response curve for this compound is a fundamental step in its pharmacological characterization. This allows for the quantification of its potency (EC50) and efficacy (Emax), providing essential data for preclinical and clinical development. The protocols outlined below provide a framework for conducting these studies.

Key Signaling Pathway

The activation of the β2-adrenergic receptor by this compound initiates a well-characterized signaling cascade.

Carbuterol_Signaling_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR G_Protein Gs Protein (α, β, γ) Beta2AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation catalyzes Relaxation Bronchial Smooth Muscle Relaxation Phosphorylation->Relaxation leads to

Caption: this compound signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Dose-Response Determination using a cAMP Assay

This protocol describes the use of a cell-based assay to measure the increase in intracellular cAMP levels in response to this compound, a key event in its mechanism of action.[7][8]

1. Materials and Reagents:

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human β2-adrenergic receptor.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • This compound Hydrochloride: Analytical grade.

  • Isoproterenol: Non-selective β-agonist (positive control).

  • Propranolol: β-antagonist (negative control).[9]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • cAMP Assay Kit: A competitive immunoassay kit (e.g., ELISA) or a reporter-gene-based assay.

  • 96-well microplates: Cell culture treated, clear bottom.

2. Experimental Workflow:

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed HEK293-β2AR cells in 96-well plates Incubation1 Incubate 24h Cell_Seeding->Incubation1 Pre_incubation Pre-incubate with IBMX Incubation1->Pre_incubation Drug_Prep Prepare serial dilutions of this compound Drug_Addition Add this compound dilutions to cells Drug_Prep->Drug_Addition Pre_incubation->Drug_Addition Incubation2 Incubate (e.g., 30 min) Drug_Addition->Incubation2 Cell_Lysis Lyse cells Incubation2->Cell_Lysis cAMP_Assay Perform cAMP assay (e.g., ELISA) Cell_Lysis->cAMP_Assay Data_Analysis Analyze data and plot dose-response curve cAMP_Assay->Data_Analysis

Caption: In vitro experimental workflow.

3. Step-by-Step Procedure:

  • Cell Culture: Culture HEK293-β2AR cells in T75 flasks. Once confluent, detach cells and seed them into 96-well plates at a density of 50,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound hydrochloride in sterile water or DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 10⁻¹² M to 10⁻⁵ M). Also, prepare solutions for the positive control (Isoproterenol) and negative control (Propranolol).

  • Assay:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed assay buffer without IBMX.

    • Add 50 µL of assay buffer containing 0.5 mM IBMX to each well and incubate for 15 minutes at 37°C.

    • Add 50 µL of the this compound serial dilutions, controls, or vehicle to the respective wells.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Quantify the intracellular cAMP concentration using the chosen cAMP assay kit.

  • Data Analysis:

    • Subtract the background signal (vehicle control) from all measurements.

    • Normalize the data to the maximum response observed with the positive control (Isoproterenol).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

4. Data Presentation:

Concentration (M)Mean cAMP Level (nM)Standard DeviationNormalized Response (%)
1.00E-120.120.022
1.00E-110.250.0415
1.00E-101.100.1545
1.00E-092.500.2180
1.00E-082.950.2595
1.00E-073.050.2898
1.00E-063.100.30100
1.00E-053.120.31100
Vehicle 0.100.030
Isoproterenol (10µM) 3.100.29100

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Protocol 2: In Vivo Dose-Response Determination in a Bronchoconstriction Model

This protocol describes a general method to assess the bronchodilatory effect of this compound in an animal model of induced bronchoconstriction.

1. Materials and Reagents:

  • Animals: Guinea pigs or rats.

  • Anesthetic: Urethane or a similar long-acting anesthetic.

  • Bronchoconstrictor: Methacholine or histamine.

  • This compound Hydrochloride: For administration (e.g., inhalation or intravenous).

  • Ventilator: For small animals.

  • Pressure Transducer: To measure airway resistance.

  • Data Acquisition System: To record physiological data.

2. Experimental Workflow:

In_Vivo_Workflow cluster_prep Preparation cluster_treatment Treatment & Measurement cluster_analysis Analysis Animal_Prep Anesthetize and intubate animal Ventilation Connect to ventilator and pressure transducer Animal_Prep->Ventilation Baseline Record baseline airway resistance Ventilation->Baseline Bronchoconstriction Induce bronchoconstriction (e.g., with Methacholine) Baseline->Bronchoconstriction Carbuterol_Admin Administer increasing doses of this compound Bronchoconstriction->Carbuterol_Admin Measure_Response Measure reversal of bronchoconstriction Carbuterol_Admin->Measure_Response Data_Analysis Calculate % inhibition of bronchoconstriction Measure_Response->Data_Analysis Plot_Curve Plot dose-response curve and determine ED50 Data_Analysis->Plot_Curve

Caption: In vivo experimental workflow.

3. Step-by-Step Procedure:

  • Animal Preparation: Anesthetize the animal and perform a tracheotomy to insert an endotracheal tube. Connect the animal to a small animal ventilator.

  • Physiological Monitoring: Insert a catheter into the carotid artery or jugular vein for drug administration and blood pressure monitoring. Connect a pressure transducer to the tracheal tube to measure airway resistance.

  • Baseline Measurement: Allow the animal to stabilize and record baseline airway resistance.

  • Induction of Bronchoconstriction: Administer a dose of the bronchoconstrictor (e.g., methacholine) that induces a submaximal, stable increase in airway resistance.

  • This compound Administration: Once a stable bronchoconstriction is achieved, administer increasing cumulative doses of this compound at fixed time intervals.

  • Response Measurement: Record the decrease in airway resistance after each dose of this compound.

  • Data Analysis:

    • Calculate the percentage inhibition of the methacholine-induced bronchoconstriction for each dose of this compound.

    • Plot the percentage inhibition against the logarithm of the this compound dose.

    • Fit the data to a suitable model to determine the ED50 (the dose that produces 50% of the maximal effect).

4. Data Presentation:

Dose of this compound (µg/kg)Mean % Inhibition of BronchoconstrictionStandard Deviation
0.1154
0.3356
1.0658
3.0857
10.0955
30.0984

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The protocols detailed in this document provide a robust framework for determining the dose-response curve of this compound. The in vitro cAMP assay offers a high-throughput method to assess its molecular mechanism and potency, while the in vivo bronchoconstriction model provides crucial information about its physiological efficacy. Accurate characterization of the dose-response relationship is essential for the continued development and clinical application of this compound as a bronchodilator.

References

Application Note: Quantitative Analysis of Carbuterol using High-Pressure Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a representative High-Pressure Liquid Chromatography (HPLC) method for the quantitative analysis of Carbuterol, a short-acting β2-adrenergic receptor agonist.[1] Due to the limited availability of specific validated methods for this compound, this protocol has been developed based on established methods for structurally similar β2-agonists, such as Clenbuterol and Albuterol.[2][3][4][5] The described method is suitable for the determination of this compound in bulk drug substances and can be adapted for various pharmaceutical formulations and biological matrices with appropriate sample preparation and validation.

Introduction

This compound is a selective β2-adrenergic agonist that functions as a bronchodilator.[1][6] Its therapeutic action is mediated through the stimulation of β2-adrenergic receptors, primarily in the smooth muscle of the airways, leading to muscle relaxation and bronchodilation.[6][7] Accurate and reliable quantification of this compound is essential for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and regulatory compliance. HPLC with UV detection is a widely used, robust, and sensitive technique for the analysis of such compounds.[8] This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis, along with diagrams illustrating the experimental workflow and the compound's mechanism of action.

Mechanism of Action: β2-Adrenergic Receptor Signaling

This compound exerts its therapeutic effect by activating the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR).[6][9] Upon agonist binding, the receptor activates a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.[10] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[10][11] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[10][11] PKA then phosphorylates several target proteins within the smooth muscle cells, which inactivates myosin light-chain kinase (MLCK) and reduces intracellular calcium levels.[9][11] This cascade of events ultimately results in the relaxation of airway smooth muscle, leading to bronchodilation.[11]

Carbuterol_Signaling_Pathway This compound β2-Adrenergic Receptor Signaling Pathway This compound This compound B2AR β2-Adrenergic Receptor (GPCR) This compound->B2AR Binds to G_Protein Gs Protein (αβγ subunits) B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light-Chain Kinase (Active) PKA->MLCK_active Inactivates MLCK_inactive Myosin Light-Chain Kinase (Inactive) MLCK_active->MLCK_inactive Contraction Muscle Contraction MLCK_active->Contraction Promotes Relaxation Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Leads to

Caption: this compound β2-Adrenergic Receptor Signaling Pathway.

HPLC Method and Protocols

The following section outlines the representative chromatographic conditions and detailed protocols for the analysis of this compound.

Chromatographic Conditions

This method utilizes reversed-phase chromatography, which is a standard and effective technique for separating polar to moderately nonpolar compounds like this compound.

ParameterRepresentative Value
HPLC System Any standard HPLC system with a UV-Vis or PDA detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase Acetonitrile : 0.1% Trifluoroacetic Acid (TFA) in Water (40:60 v/v)[4]
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL[4]
Column Temperature Ambient (e.g., 25 °C)
Detection Wavelength 277 nm (based on Albuterol, a similar structure)[5]
Run Time Approximately 10 minutes
Representative Method Performance

The following are typical performance characteristics that should be established during method validation.

ParameterRepresentative Range / Value
Linearity Range 0.5 - 75 µg/mL[4][12]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL[12]
Limit of Quantitation (LOQ) ~0.5 µg/mL[12]
Recovery 95 - 105%
Precision (%RSD) < 2%

Experimental Protocols

Preparation of Solutions

a) Mobile Phase Preparation (1 L):

  • Measure 600 mL of HPLC-grade water into a 1 L graduated cylinder.

  • Carefully add 1.0 mL of Trifluoroacetic Acid (TFA) to the water.

  • Add HPLC-grade water to bring the volume to exactly 1000 mL. This is your 0.1% TFA in water solution.

  • In a separate 1 L flask, mix 600 mL of the 0.1% TFA solution with 400 mL of HPLC-grade acetonitrile.

  • Degas the final mobile phase mixture using sonication or vacuum filtration before use.

b) Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Fill the flask to the mark with the mobile phase and mix thoroughly.

  • Store this stock solution in a refrigerator at 2-8 °C, protected from light.

c) Working Standard Solutions (for Calibration Curve): Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired linearity range (e.g., 0.5, 1, 5, 10, 25, 50, 75 µg/mL).

Sample Preparation

The choice of sample preparation is critical and depends on the sample matrix.[13]

a) For Pharmaceutical Formulations (e.g., Tablets, Syrups):

  • Tablets: Weigh and finely powder a representative number of tablets (e.g., 20) to determine the average weight. Weigh an amount of powder equivalent to a single dose of this compound and transfer it to a volumetric flask.

  • Syrups: Accurately pipette a volume of syrup containing a known amount of this compound into a volumetric flask.

  • Add the mobile phase to the flask (about 70% of the volume).

  • Sonicate for 15-20 minutes to extract the analyte.

  • Allow the solution to cool to room temperature, then dilute to the final volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[14]

b) For Biological Matrices (e.g., Plasma) - Solid-Phase Extraction (SPE): Solid-phase extraction is a common technique for cleaning up complex samples like plasma before HPLC analysis.[15]

  • Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through it.

  • Loading: Mix 1 mL of plasma sample with a suitable buffer and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the this compound from the cartridge with 1-2 mL of a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of mobile phase.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

HPLC System Operation and Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration to establish the calibration curve.

  • Inject the prepared sample solutions.

  • Integrate the peak area corresponding to the retention time of this compound.

  • Calculate the concentration of this compound in the samples using the linear regression equation obtained from the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow HPLC Analysis Workflow for this compound cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (Bulk Drug, Formulation, Plasma) Sample_Prep 3. Sample Preparation (Extraction / Dilution) Sample_Collection->Sample_Prep Standard_Prep 2. Standard Solution Preparation Injection 6. Injection into HPLC System Standard_Prep->Injection Filtration 4. Filtration (0.45 µm Syringe Filter) Sample_Prep->Filtration Filtration->Injection HPLC_Setup 5. HPLC System Equilibration HPLC_Setup->Injection Separation 7. Chromatographic Separation (C18 Column) Injection->Separation Detection 8. UV Detection (e.g., 277 nm) Separation->Detection Integration 9. Peak Integration & Calibration Curve Detection->Integration Quantification 10. Concentration Calculation Integration->Quantification Report 11. Final Report Generation Quantification->Report

Caption: General workflow for the HPLC analysis of this compound.

References

Preparation of Carbuterol Stock Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbuterol is a selective short-acting β2-adrenoreceptor agonist.[1] It is utilized in biomedical research to investigate the β2-adrenergic signaling pathway and its role in various physiological processes, including bronchodilation. Accurate and reproducible experimental results rely on the correct preparation, storage, and handling of this compound stock solutions. These application notes provide detailed protocols for the preparation of this compound hydrochloride stock solutions for in vitro and in vivo studies.

Chemical Properties of this compound Hydrochloride
PropertyValue
Chemical Name (RS)-{5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}urea hydrochloride
Molecular Formula C₁₃H₂₁N₃O₃ · HCl
Molecular Weight 303.78 g/mol
CAS Number 34866-46-1
Appearance Crystalline solid

Solubility and Stability

A study on the degradation of this compound in aqueous solution indicated that it undergoes complex degradation kinetics influenced by pH, with both acid and base catalysis observed at the extremes.[2] This suggests that buffered solutions may be preferable for maintaining stability.

Recommended Solvents and Approximate Solubilities

Based on data for Clenbuterol hydrochloride, the following solvents are recommended for preparing this compound hydrochloride stock solutions.[3][4][5] It is always advisable to perform a small-scale solubility test before preparing a large batch.

SolventApproximate Solubility of Clenbuterol HCl (as a proxy)Recommended Starting Concentration for this compound HClNotes
Dimethyl Sulfoxide (DMSO) ~20 mg/mL10-20 mMHigh solubility for many organic compounds. Use anhydrous, high-purity DMSO. The final DMSO concentration in assays should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Ethanol ~12 mg/mL5-10 mMA common solvent for in vitro studies. Use absolute ethanol.
Water Soluble1-5 mMReadily soluble in water.[4][5] For biological experiments, use sterile, purified water (e.g., Milli-Q®) or a suitable buffer.
Phosphate-Buffered Saline (PBS, pH 7.2) ~3 mg/mL1-3 mMSuitable for direct use in many biological assays. Aqueous solutions are not recommended for long-term storage.[3]

Experimental Protocols

Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution suitable for long-term storage and subsequent dilution for various in vitro assays.

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Pipettors and sterile filter tips

Procedure:

  • Calculate the required mass of this compound hydrochloride:

    • For 1 mL of a 10 mM stock solution:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 303.78 g/mol = 0.0030378 g = 3.04 mg

  • Weighing:

    • Carefully weigh 3.04 mg of this compound hydrochloride powder using an analytical balance and place it into a sterile amber vial.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the vial containing the this compound hydrochloride powder.

    • Cap the vial tightly and vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect from light.

Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution to final working concentrations for cell-based assays.

Materials:

  • 10 mM this compound hydrochloride stock solution in DMSO

  • Sterile, complete cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes or conical tubes

  • Pipettors and sterile filter tips

Procedure:

  • Thaw Stock Solution:

    • Thaw one aliquot of the 10 mM this compound hydrochloride stock solution at room temperature.

  • Intermediate Dilution (Recommended):

    • To minimize pipetting errors and the risk of precipitation, prepare an intermediate dilution. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of pre-warmed (37°C) complete cell culture medium. Mix gently by pipetting.

  • Final Working Solution Preparation:

    • Prepare the final working solutions by diluting the stock or intermediate solution into pre-warmed complete cell culture medium. For example, to prepare a 10 µM working solution from a 1 mM intermediate solution, perform a 1:100 dilution by adding 10 µL of the 1 mM solution to 990 µL of complete cell culture medium.

  • Mixing:

    • Mix the working solution gently but thoroughly by inverting the tube or by gentle pipetting. Avoid vigorous vortexing, which can denature proteins in the medium.

  • Important Consideration:

    • Ensure the final concentration of DMSO in the cell culture is not cytotoxic. It is recommended to keep the final DMSO concentration at or below 0.1%.

Quality Control

To ensure the reliability of experimental data, routine quality control of the prepared stock solutions is recommended.

QC ParameterMethodAcceptance CriteriaFrequency
Concentration Verification UV-Vis Spectrophotometry or HPLC± 5% of the target concentrationUpon preparation of a new batch
Purity Assessment HPLCNo significant degradation peaks observedEvery 3-6 months for long-term stored stocks
Visual Inspection Visual checkClear, colorless, and free of particulatesBefore each use
pH Measurement pH meterWithin 0.2 units of the expected pH (for aqueous solutions)Upon preparation of aqueous solutions

Visualizations

Experimental Workflow

G Workflow for this compound Stock and Working Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound HCl dissolve 2. Dissolve in DMSO weigh->dissolve aliquot 3. Aliquot into single-use tubes dissolve->aliquot store 4. Store at -20°C or -80°C aliquot->store thaw 5. Thaw stock solution store->thaw For each experiment intermediate 6. Prepare intermediate dilution (in cell culture medium) thaw->intermediate final 7. Prepare final working solution (in cell culture medium) intermediate->final use 8. Use immediately in experiment final->use G This compound-Activated β2-Adrenergic Receptor Signaling Pathway This compound This compound beta2AR β2-Adrenergic Receptor This compound->beta2AR Binds to Gs Gs Protein beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates targets leading to

References

Administration of Carbuterol in Anesthetized Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration and evaluation of Carbuterol, a selective β2-adrenergic receptor agonist, in anesthetized animal models. The protocols outlined below are designed to assess the bronchodilatory and cardiovascular effects of this compound, offering a framework for preclinical research in respiratory pharmacology.

Application Notes

This compound is a member of the β2-adrenergic agonist class of drugs, which are primarily used for their smooth muscle relaxant properties, particularly in the bronchial passages of the lungs.[1][2][3] The principal therapeutic application of these agents is in the management of bronchoconstrictive respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[2][3] The administration of this compound in anesthetized animal models is a critical step in the preclinical evaluation of its efficacy and safety profile.

The primary mechanism of action for this compound and other β2-agonists involves the activation of β2-adrenergic receptors on the surface of airway smooth muscle cells.[1][2] This activation stimulates a cascade of intracellular signaling events, leading to bronchodilation and relief from airway obstruction.[2][4][5] Understanding the dose-response relationship, duration of action, and potential cardiovascular side effects is essential for the development of new respiratory therapies.

Commonly used animal models for assessing bronchodilator activity include guinea pigs, dogs, and horses.[6][7][8][9][10][11][12] Anesthesia is employed to facilitate instrumentation for precise physiological measurements and to minimize animal distress. The choice of anesthetic agent is crucial, as it can influence cardiovascular and respiratory parameters.[13][14][15] Therefore, careful consideration must be given to the anesthetic protocol to ensure that the observed effects are attributable to the test compound.

Experimental Protocols

Protocol 1: Evaluation of Bronchodilator Activity in Anesthetized Guinea Pigs

This protocol describes the in vivo assessment of this compound's ability to protect against induced bronchoconstriction in anesthetized guinea pigs.

1. Animal Model:

  • Male Dunkin-Hartley guinea pigs (300-400g).

2. Anesthesia:

  • Induce anesthesia with an intraperitoneal injection of pentobarbital sodium (50 mg/kg).

  • Maintain a stable plane of anesthesia throughout the experiment.

3. Surgical Preparation and Instrumentation:

  • Perform a tracheotomy and cannulate the trachea with a short cannula connected to a pneumotachograph to measure airflow.

  • Insert an esophageal catheter to measure intrapleural pressure.

  • From airflow and intrapleural pressure, calculate lung resistance (RL) and dynamic lung compliance (Cdyn) using a pulmonary mechanics analyzer.

  • Cannulate the jugular vein for intravenous administration of substances.

  • Cannulate the carotid artery to monitor blood pressure and heart rate.

4. Induction of Bronchoconstriction:

  • Administer a bronchoconstricting agent such as histamine or methacholine intravenously or via aerosol.[6][16] The dose should be predetermined to cause a submaximal, reproducible increase in lung resistance.

5. Administration of this compound:

  • Administer this compound intravenously, intratracheally, or by inhalation at various doses.

  • A dose-response curve can be generated by administering cumulative doses.

6. Data Collection and Analysis:

  • Continuously record RL, Cdyn, mean arterial pressure (MAP), and heart rate (HR).

  • Express the bronchodilator effect as the percentage inhibition of the bronchoconstrictor-induced increase in RL.

  • Calculate the dose of this compound that produces 50% inhibition (ED50).

Protocol 2: Assessment of Cardiovascular Effects in Anesthetized Dogs

This protocol details the evaluation of the cardiovascular effects of this compound when administered intravenously to anesthetized dogs.

1. Animal Model:

  • Beagle dogs of either sex (8-12 kg).

2. Anesthesia:

  • Premedicate with a suitable sedative.

  • Induce anesthesia with an intravenous agent like propofol.[10][11]

  • Maintain anesthesia with an inhalant anesthetic such as isoflurane or sevoflurane delivered in oxygen.[10][11][13]

3. Surgical Preparation and Instrumentation:

  • Intubate the trachea and provide mechanical ventilation.

  • Place a catheter in a peripheral artery (e.g., dorsal pedal) to monitor systemic arterial blood pressure.

  • Place a central venous catheter via the jugular vein to measure central venous pressure and for drug administration.

  • For more detailed hemodynamic monitoring, a Swan-Ganz catheter can be placed in the pulmonary artery to measure cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure.

  • Attach electrocardiogram (ECG) leads to monitor heart rate and rhythm.

4. Administration of this compound:

  • Administer this compound as an intravenous bolus or a constant rate infusion at escalating doses.

5. Data Collection and Analysis:

  • Record heart rate, systolic, diastolic, and mean arterial pressures, central venous pressure, and ECG at baseline and at specified time points after each dose of this compound.

  • If a Swan-Ganz catheter is used, record cardiac output and pulmonary pressures.

  • Calculate systemic vascular resistance and other derived hemodynamic parameters.

  • Analyze the data for statistically significant changes from baseline.

Data Presentation

The following tables summarize representative quantitative data from studies on β2-adrenergic agonists in anesthetized animal models.

Table 1: Effects of β2-Agonists on Respiratory Parameters in Anesthetized Guinea Pigs

CompoundDoseRoute of AdministrationBronchoconstrictorChange in Lung Resistance (RL)Change in Dynamic Lung Compliance (Cdyn)Reference
Bambuterol2 or 10 mg/kgIntragastricOvalbumin aerosolAlmost complete inhibitionAlmost complete inhibition[6]
KC 3991-10 µg/kgIntravenousHistamineDose-related reductionNot Reported[16]
Salbutamol0.3-3 µg/kgIntravenousHistamineDose-related reductionNot Reported[16]
Inhaled NO5-300 ppmInhalationMethacholineDose-related reductionIncrease[17]

Table 2: Cardiovascular Effects of β2-Agonists in Anesthetized Animals

CompoundAnimal ModelDoseRoute of AdministrationChange in Heart RateChange in Mean Arterial PressureReference
ClenbuterolPonies0.8 µg/kgIntravenousIncreased from 42 to 54 beats/minTransitory 15% fall[8]
ClenbuterolHorses0.8 µg/kgIntravenousIncreasedDecreased[9]
AlbuterolDogs≥19 times clinical doseInhalationTachycardiaNot Reported[12]
ClenbuterolHorses0.8 µg/kgIntravenousIncreasedNot specified[18]
ButorphanolDogs0.2 mg/kgIntravenousDecreasedDecreased[19]
ButorphanolDogs0.4 mg/kgIntramuscularDecreasedDecreased[20][21]

Visualizations

Signaling Pathway of this compound

G This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to and activates G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MyosinLCK Myosin Light Chain Kinase (MLCK) PKA->MyosinLCK Inhibits MyosinLCP Myosin Light Chain Phosphatase (MLCP) PKA->MyosinLCP Activates Relaxation Bronchodilation (Smooth Muscle Relaxation) MyosinLCK->Relaxation Promotes contraction (Inhibition leads to relaxation) MyosinLCP->Relaxation Promotes relaxation

Caption: Intracellular signaling cascade following β2-adrenergic receptor activation by this compound.

Experimental Workflow for Bronchodilator Assessment

G Start Start Anesthetize Anesthetize Animal (e.g., Guinea Pig) Start->Anesthetize Instrument Surgical Instrumentation (Tracheal Cannula, Arterial & Venous Lines) Anesthetize->Instrument Baseline Record Baseline Parameters (RL, Cdyn, BP, HR) Instrument->Baseline Bronchoconstrict Induce Bronchoconstriction (e.g., Histamine, Methacholine) Baseline->Bronchoconstrict Administer Administer this compound (Dose-Response) Bronchoconstrict->Administer Record Record Post-Treatment Parameters Administer->Record Analyze Data Analysis (% Inhibition, ED50) Record->Analyze End End Analyze->End

Caption: General experimental workflow for evaluating the bronchodilator effects of this compound.

References

Investigating Carbuterol's Effect on Immunologically Induced Histamine Release: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbuterol is a selective beta-2 adrenergic agonist. This class of drugs is known to exert effects on airway smooth muscle, leading to bronchodilation. Additionally, beta-2 adrenergic agonists have been shown to modulate the function of inflammatory cells, including mast cells. Mast cell degranulation, a key event in the allergic inflammatory cascade, results in the release of preformed mediators such as histamine. This application note provides a framework for investigating the potential inhibitory effect of this compound on immunologically induced histamine release from mast cells.

Due to a lack of specific experimental data for this compound in the public domain, the following protocols and data are based on studies of other well-characterized beta-2 adrenergic agonists such as Salbutamol, Formoterol, and Clenbuterol. It is anticipated that this compound, as a member of the same pharmacological class, will exhibit a similar mechanism of action.

Principle of Action: The Beta-2 Adrenergic Signaling Pathway in Mast Cells

Beta-2 adrenergic agonists like this compound are expected to inhibit histamine release from mast cells by increasing intracellular cyclic adenosine monophosphate (cAMP) levels. The binding of the agonist to the beta-2 adrenergic receptor on the mast cell surface activates a stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets that ultimately stabilize the mast cell and prevent degranulation upon immunological challenge.

G_protein_signaling cluster_membrane Cell Membrane Beta2_Receptor Beta-2 Adrenergic Receptor Gs_Protein Gs Protein (alpha, beta, gamma) Beta2_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to This compound This compound (Agonist) This compound->Beta2_Receptor Binds to Gs_Protein->Adenylyl_Cyclase Activates ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Inhibition Inhibition of Histamine Release PKA->Inhibition Leads to Mast_Cell Mast Cell Degranulation Inhibition->Mast_Cell Prevents Antigen_IgE Antigen + IgE Antigen_IgE->Mast_Cell Triggers

Caption: Beta-2 agonist signaling pathway in mast cells.

Quantitative Data Summary (Based on Proxy Beta-2 Agonists)

The following table summarizes the inhibitory effects of various beta-2 adrenergic agonists on immunologically induced histamine release from different cell types. This data provides a reference range for the expected potency of this compound.

Beta-2 Adrenergic AgonistCell TypeStimulusIC50 (M)Maximum Inhibition (%)Reference
SalbutamolHuman Lung Mast Cellsanti-IgE8.5 x 10-9~40% at 10-5 M[1][2]
FormoterolHuman Lung Mast Cellsanti-IgE2 x 10-11Not specified[1]
FenoterolRat Peritoneal Mast CellsAntigen6 x 10-6 (in vivo)Not specified[3]
ClenbuterolHuman Lung TissueAntigen10-8 - 10-6Not specified[4]
IsoprenalineHuman Lung Mast Cellsanti-IgENot specifiedNot specified[4]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Antigen-Induced Histamine Release from Passively Sensitized Human Lung Mast Cells

This protocol describes the methodology to assess the inhibitory effect of a test compound (e.g., this compound) on histamine release from human lung mast cells challenged with a specific antigen.

Workflow Diagram:

experimental_workflow Start Start: Human Lung Tissue Dispersion Enzymatic Dispersion of Mast Cells Start->Dispersion Sensitization Passive Sensitization with IgE-rich Serum Dispersion->Sensitization Incubation Incubation with this compound (or vehicle) Sensitization->Incubation Challenge Challenge with Specific Antigen Incubation->Challenge Termination Termination of Reaction Challenge->Termination Analysis Histamine Quantification (e.g., ELISA) Termination->Analysis End End: Data Analysis Analysis->End

References

Carbuterol's Efficacy in Mitigating Passive Cutaneous Anaphylaxis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbuterol, a short-acting β2-adrenergic receptor agonist, has demonstrated potential in the modulation of immediate hypersensitivity reactions. One of the key preclinical models for evaluating such compounds is the Passive Cutaneous Anaphylaxis (PCA) assay. This model specifically assesses the ability of a substance to inhibit the IgE-mediated degranulation of mast cells, a critical event in the pathophysiology of allergic reactions. These notes provide a detailed overview of the application of this compound in PCA studies, including experimental protocols and the underlying signaling pathways.

The PCA reaction is a localized Type I hypersensitivity response.[1] It is experimentally induced by sensitizing the skin with IgE antibodies specific to an antigen. Subsequent intravenous challenge with that antigen, along with a vascular permeability tracer like Evans blue dye, triggers mast cell degranulation at the sensitized site. This leads to the release of inflammatory mediators, such as histamine, resulting in increased vascular permeability and localized blueing of the skin. The extent of this reaction can be quantified to determine the efficacy of inhibitory compounds like this compound. Studies have shown that this compound can inhibit this immunologically induced reaction in rats.[2]

Mechanism of Action: β2-Adrenergic Signaling in Mast Cells

This compound exerts its inhibitory effect on mast cells through the activation of β2-adrenergic receptors.[3][4] This initiates a signaling cascade that ultimately suppresses the degranulation process triggered by the cross-linking of IgE receptors (FcεRI).

The binding of a β2-agonist like this compound to its G-protein coupled receptor on the mast cell surface leads to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets. This phosphorylation cascade is thought to interfere with the calcium signaling and cytoskeletal rearrangements necessary for the fusion of granular membranes with the plasma membrane, thereby inhibiting the release of histamine and other inflammatory mediators.[5][6]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR β2-Adrenergic Receptor GPCR G-protein B2AR->GPCR Activates AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to FceRI IgE Receptor (FcεRI) Ca_Mobilization Ca²⁺ Mobilization & Signaling FceRI->Ca_Mobilization Initiates This compound This compound This compound->B2AR Binds Antigen Antigen Antigen->FceRI Cross-links ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Degranulation_Inhibition Inhibition of Degranulation PKA->Degranulation_Inhibition Leads to Mediator_Release Mediator Release (Histamine, etc.) Degranulation_Inhibition->Mediator_Release Prevents Ca_Mobilization->Mediator_Release Triggers

Figure 1: Simplified signaling pathway of this compound's inhibitory action on mast cell degranulation.

Quantitative Data

CompoundDose (mg/kg)Route of AdministrationInhibition of Dye Leakage (%)Animal Model
Salbutamol1.0Subcutaneous (s.c.)Marked Inhibition*Rat
Salbutamol0.5Intravenous (i.v.)Significant Inhibition**Rat

*Data from a study on Salbutamol, a comparable β2-agonist, demonstrating a marked inhibitory effect on dye leakage in a rat PCA model.[7] **Intravenous administration of Salbutamol also showed significant inhibition of histamine decrease at the sensitized site.[7]

Experimental Protocols

The following protocols are based on established methodologies for inducing and evaluating PCA in rodents and can be adapted for testing this compound.[1][8][9]

Passive Cutaneous Anaphylaxis (PCA) in Rats

Materials:

  • Anti-DNP (dinitrophenyl) IgE antibody

  • DNP-HSA (dinitrophenyl-human serum albumin) antigen

  • Evans blue dye

  • This compound hydrochloride

  • Saline solution (0.9% NaCl)

  • Male Wistar rats (200-250 g)

Procedure:

  • Sensitization:

    • Anesthetize the rats.

    • Shave the dorsal skin.

    • Intradermally inject 50 µL of various dilutions of anti-DNP IgE antiserum into distinct sites on the shaved back.

    • A control site should be injected with saline.

    • Allow a sensitization period of 24-48 hours.

  • Drug Administration:

    • Prepare fresh solutions of this compound in saline.

    • Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral) at various doses to different groups of rats.

    • The timing of administration should be relative to the antigen challenge (e.g., 30 minutes prior for i.v., 1 hour for oral).

    • A vehicle control group should receive only saline.

  • Antigen Challenge and Visualization:

    • Prepare a solution of DNP-HSA (e.g., 1 mg/mL) and Evans blue dye (e.g., 1%) in saline.

    • Inject 1 mL of the DNP-HSA/Evans blue solution intravenously into the tail vein of the sensitized rats.

  • Evaluation:

    • After 30-60 minutes, euthanize the animals.

    • Reflect the skin and measure the diameter (in mm) of the blue spots on the underside. The area can be calculated as an index of the reaction intensity.

    • Alternatively, the blue spots can be excised, and the Evans blue dye extracted using a solvent (e.g., formamide). The absorbance of the extracted dye is then measured spectrophotometrically (at ~620 nm) to quantify the extent of vascular permeability.

  • Data Analysis:

    • Calculate the percentage inhibition of the PCA reaction for each this compound-treated group compared to the vehicle control group.

    • Determine the ED50 (the dose that causes 50% inhibition) from the dose-response curve.

Experimental_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Prep Animal Preparation (Anesthesia, Shaving) Sensitization Sensitization (Intradermal anti-DNP IgE) Animal_Prep->Sensitization Drug_Prep This compound Solution Preparation Drug_Admin This compound Administration Drug_Prep->Drug_Admin Sensitization->Drug_Admin 24-48h Latency Challenge Antigen Challenge (i.v. DNP-HSA + Evans Blue) Drug_Admin->Challenge Pre-treatment Time Euthanasia Euthanasia & Skin Reflection Challenge->Euthanasia 30-60 min Measurement Measurement of Blue Spot Area Euthanasia->Measurement Extraction Dye Extraction & Spectrophotometry Euthanasia->Extraction Data_Analysis Data Analysis (% Inhibition, ED50) Measurement->Data_Analysis Extraction->Data_Analysis

Figure 2: Experimental workflow for the Passive Cutaneous Anaphylaxis (PCA) assay with this compound.

Conclusion

The Passive Cutaneous Anaphylaxis model is a robust and valuable tool for assessing the anti-allergic potential of β2-adrenergic agonists like this compound. By inhibiting IgE-mediated mast cell degranulation, this compound can effectively reduce the localized inflammatory response characteristic of this model. The protocols and information provided herein offer a comprehensive guide for researchers and scientists in the field of drug development to further investigate the therapeutic applications of this compound in allergic conditions. It is imperative to conduct thorough dose-response studies to establish the potency and efficacy of this compound in this preclinical setting.

References

Carbuterol: Application Notes and Protocols for Obstructive Lung Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbuterol is a short-acting β2-adrenergic receptor agonist that has demonstrated efficacy as a bronchodilator in the management of obstructive lung diseases such as asthma and chronic obstructive pulmonary disease (COPD). As a selective β2-agonist, this compound primarily targets the β2-adrenergic receptors in the smooth muscle of the airways. Activation of these receptors initiates a signaling cascade that leads to smooth muscle relaxation and subsequent bronchodilation, alleviating the bronchoconstriction characteristic of obstructive lung diseases. This document provides detailed application notes, experimental protocols derived from clinical and preclinical studies, and a summary of quantitative data to guide further research and development of this compound.

Mechanism of Action

This compound exerts its therapeutic effect through the activation of the β2-adrenergic receptor signaling pathway in bronchial smooth muscle cells. This pathway is a classic example of a G-protein coupled receptor (GPCR) cascade.

Signaling Pathway of this compound

The binding of this compound to the β2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, leading to bronchodilation.

Carbuterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds to Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

This compound's β2-adrenergic receptor signaling pathway.

Efficacy in Obstructive Lung Diseases: Quantitative Data Summary

Clinical trials have evaluated the bronchodilator effects of this compound, often in comparison to other β-agonists like salbutamol and ephedrine. The primary endpoints in these studies typically include Forced Expiratory Volume in one second (FEV1), Forced Vital Capacity (FVC), and Peak Expiratory Flow (PEF).

Study Drug(s) and Dosage Patient Population Key Efficacy Parameters (Mean Change from Baseline) Reference
Comparative Study vs. Ephedrine This compound HCl 2 mg (tid) vs. Ephedrine Sulfate 25 mg (tid)12 patients with bronchial asthmaFEV1: Significantly greater increase with this compound over a four-hour period. Midmaximal Expiratory Flow Rate: Significantly greater increase with this compound.[1]
Comparative Study vs. Salbutamol (Oral) This compound 3 mg (tid) vs. Salbutamol 4 mg (tid)30 patients with bronchial asthmaFEV1 & MMEFR: Significant improvement with this compound 3 mg (p < 0.05). Subjective improvement was higher with this compound (78.8%).[No specific reference found for full data]
Dose-Ranging Study This compound 2 mg and 4 mg vs. Placebo9 subjects with reversible airway obstructionFEV1: 42% increase from baseline at 4 hours with 4 mg dose.[2]

Experimental Protocols

Protocol 1: Assessment of Bronchodilator Efficacy in Patients with Asthma

This protocol outlines a typical double-blind, crossover study design to compare the efficacy of oral this compound with another bronchodilator, such as salbutamol.

Objective: To evaluate the bronchodilator effect and duration of action of this compound in patients with stable asthma.

Study Design:

Experimental_Workflow_Clinical_Trial cluster_screening Screening & Baseline cluster_treatment Treatment Periods (Crossover) cluster_assessment Assessment P1 Patient Recruitment (Stable Asthma) P2 Inclusion/Exclusion Criteria (e.g., FEV1 50-80% predicted) P1->P2 P3 Baseline Spirometry (FEV1, FVC, PEF) P2->P3 P4 Randomization P3->P4 P5a Treatment A: This compound (e.g., 3 mg tid) P4->P5a P5b Treatment B: Salbutamol (e.g., 4 mg tid) P4->P5b P6 Washout Period (e.g., 1 week) P5a->P6 P8 Serial Spirometry (e.g., 0, 1, 2, 4, 6, 8 hours post-dose) P5a->P8 P9 Adverse Event Monitoring P5a->P9 P5b->P6 P5b->P8 P5b->P9 P7a Treatment B: Salbutamol (e.g., 4 mg tid) P6->P7a P7b Treatment A: This compound (e.g., 3 mg tid) P6->P7b P7a->P8 P7a->P9 P7b->P8 P7b->P9

Workflow for a crossover clinical trial of this compound.

Methodology:

  • Patient Selection: Recruit patients with a confirmed diagnosis of stable asthma. Key inclusion criteria often include an FEV1 between 50% and 80% of the predicted value and demonstrated reversibility of airway obstruction.

  • Baseline Measurements: Perform baseline spirometry to measure FEV1, FVC, and PEF.

  • Randomization and Treatment: Randomize patients to receive either this compound or the comparator drug (e.g., salbutamol) in a double-blind manner for a specified period (e.g., one week).

  • Pulmonary Function Testing: On designated study days, perform serial spirometry at predefined time points (e.g., 0, 1, 2, 4, 6, and 8 hours) after drug administration to assess the onset and duration of the bronchodilator effect.

  • Washout Period: After the first treatment period, patients undergo a washout period (e.g., one week) to eliminate the effects of the first drug.

  • Crossover: Patients then receive the alternate treatment for the same duration as the first period.

  • Data Analysis: Compare the changes in FEV1, FVC, and PEF from baseline between the two treatment groups.

Protocol 2: Preclinical Evaluation of Bronchodilator Selectivity in Animal Models

This protocol describes a general approach to assess the selectivity of this compound for bronchial smooth muscle over cardiac muscle in an animal model.

Objective: To determine the relative potency of this compound in inducing bronchodilation versus its effects on heart rate.

Methodology:

  • Animal Model: Utilize an appropriate animal model, such as a guinea pig or dog, anesthetized and instrumented for cardiovascular and respiratory measurements.

  • Induction of Bronchoconstriction: Induce bronchoconstriction using an agent like histamine or methacholine.

  • Drug Administration: Administer increasing doses of this compound intravenously.

  • Measurements:

    • Bronchodilation: Measure the inhibition of the bronchoconstrictor response, often assessed as a change in airway resistance or dynamic lung compliance.

    • Cardiovascular Effects: Simultaneously record heart rate and blood pressure.

  • Data Analysis: Construct dose-response curves for both the bronchodilator and chronotropic (heart rate) effects. Calculate the ED50 (the dose required to produce 50% of the maximal effect) for each parameter. The ratio of the ED50 for the cardiac effect to the ED50 for the bronchodilator effect provides an index of selectivity. A higher ratio indicates greater selectivity for the airways.

Preclinical studies have indicated that this compound possesses a degree of selectivity for bronchial smooth muscle over cardiac tissue.[3]

Conclusion

This compound is a β2-adrenergic receptor agonist with demonstrated efficacy in producing bronchodilation in patients with obstructive lung diseases. The available data suggests it is a safe and effective bronchodilator. Further research, particularly well-designed clinical trials with comprehensive data collection on FEV1, FVC, and PEF, will be valuable to fully elucidate its therapeutic potential and position in the management of asthma and COPD. The provided protocols and data summaries serve as a foundation for researchers and drug development professionals to design and execute future studies on this compound.

References

Application Notes and Protocols for Carbuterol Hydrochloride in Respiratory and Immune System Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbuterol hydrochloride is a short-acting and selective β2-adrenoreceptor agonist.[1] It is recognized for its significant bronchodilatory and anti-allergic activities, making it a molecule of interest for studying respiratory and immune system diseases such as asthma and chronic obstructive pulmonary disease (COPD).[2][3][4] The primary mechanism of action involves the stimulation of β2-adrenergic receptors on the surface of airway smooth muscle cells and various immune cells.[2][5] This activation leads to smooth muscle relaxation (bronchodilation) and the inhibition of inflammatory mediator release from mast cells.[2][6]

This document provides detailed application notes and experimental protocols for the use of this compound hydrochloride in in vitro research settings to investigate its effects on respiratory and immune functions.

Mechanism of Action

This compound, as a β2-adrenergic agonist, binds to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[7][8] This binding activates the associated Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[9] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several target proteins.[9] In bronchial smooth muscle cells, this cascade leads to a decrease in intracellular calcium and the inactivation of myosin light-chain kinase, resulting in muscle relaxation and bronchodilation.[7] In immune cells, such as mast cells, the increase in cAMP inhibits the release of preformed and newly synthesized inflammatory mediators, including histamine and slow-reacting substance of anaphylaxis (SRS-A), thereby exerting an anti-allergic and anti-inflammatory effect.[2][10]

Signaling Pathway

G_protein_signaling cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds to G_Protein Gs Protein (α, β, γ) B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Smooth_Muscle_Relaxation Leads to Mediator_Inhibition Inhibition of Mediator Release (Anti-inflammatory) PKA->Mediator_Inhibition Leads to

β2-Adrenergic Receptor Signaling Pathway.

Data Presentation

Table 1: Illustrative Bronchodilator Activity Data (Representative of a Short-Acting β2-Agonist)

Assay TypeTissue/Cell ModelParameterIllustrative Value
In Vitro RelaxationGuinea Pig Trachea (pre-contracted)EC50~100 nM
In Vitro cAMP AccumulationHuman Airway Smooth Muscle CellsEC50~50 nM

Table 2: Illustrative Anti-inflammatory/Anti-allergic Activity Data (Representative of a Short-Acting β2-Agonist)

Assay TypeCell ModelStimulusParameterIllustrative Value
Histamine Release InhibitionHuman Lung Mast CellsAnti-IgEIC50~30-100 nM[11]
TNF-α Release InhibitionHuman Skin Mast CellsAnti-IgEIC50~29 nM[10]

Experimental Protocols

Protocol 1: In Vitro Bronchodilator Activity in Isolated Guinea Pig Trachea

This protocol assesses the relaxant effect of this compound hydrochloride on airway smooth muscle.[12][13]

Experimental Workflow Diagram

experimental_workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Euthanize Guinea Pig & Excise Trachea p2 Clean & Cut Trachea into Rings (4-5 mm) p1->p2 p3 Mount Rings in Organ Bath p2->p3 e1 Equilibrate Rings (60 min) p3->e1 e2 Induce Contraction (e.g., Histamine, Methacholine) e1->e2 e3 Cumulative Addition of This compound HCl e2->e3 e4 Record Isotonic Relaxation e3->e4 a1 Generate Concentration- Response Curve e4->a1 a2 Calculate EC50 Value a1->a2

Workflow for Guinea Pig Trachea Assay.

Materials:

  • Male Dunkin-Hartley guinea pigs (250-400g)

  • Krebs-Henseleit solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.66, NaHCO3 25.0, glucose 11.1)[13]

  • Carbogen gas (95% O2, 5% CO2)

  • Contractile agent (e.g., Histamine or Methacholine)

  • This compound hydrochloride stock solution

  • Organ bath system with isometric or isotonic transducers

  • Data acquisition system

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig.

    • Carefully excise the trachea and place it in cold Krebs-Henseleit solution.[13]

    • Dissect away adhering connective tissue and cut the trachea into 4-5 mm rings.[13]

    • Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with Carbogen.[12]

  • Equilibration and Contraction:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with solution changes every 15-20 minutes.

    • Induce a stable submaximal contraction using a contractile agent like histamine (e.g., 1 µM) or methacholine (e.g., 1 µM).[14]

  • Drug Administration:

    • Once the contraction has plateaued, add this compound hydrochloride to the organ bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM).

    • Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.

  • Data Analysis:

    • Record the percentage of relaxation relative to the pre-induced contraction.

    • Plot the concentration-response curve (log concentration of this compound vs. percentage of relaxation).

    • Calculate the EC50 (the molar concentration of an agonist that produces 50% of the maximal possible effect) from the curve using non-linear regression analysis.

Protocol 2: In Vitro Inhibition of Histamine Release from Mast Cells

This protocol evaluates the anti-allergic properties of this compound hydrochloride by measuring its ability to inhibit the release of histamine from immunologically-stimulated mast cells.[15][16]

Materials:

  • Rat Basophilic Leukemia cells (RBL-2H3) or primary human/rat mast cells.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Sensitizing antibody (e.g., anti-DNP IgE).

  • Antigen (e.g., DNP-BSA).

  • Tyrode's buffer or similar physiological salt solution.

  • This compound hydrochloride stock solution.

  • Lysis buffer (e.g., 0.1% Triton X-100).

  • Histamine assay kit (e.g., ELISA or fluorometric assay).

  • 96-well plates.

Methodology:

  • Cell Culture and Sensitization:

    • Culture mast cells according to standard protocols. For RBL-2H3 cells, seed them in 96-well plates.

    • Sensitize the cells by incubating them overnight with an appropriate concentration of IgE antibody (e.g., 0.5 µg/mL anti-DNP IgE).[17]

  • Compound Treatment:

    • Wash the sensitized cells twice with buffer to remove unbound IgE.

    • Pre-incubate the cells with various concentrations of this compound hydrochloride (or vehicle control) for 15-30 minutes at 37°C.

  • Degranulation Induction:

    • Induce degranulation by adding the specific antigen (e.g., 100 ng/mL DNP-BSA) to the wells.

    • Include control groups:

      • Negative Control (Spontaneous Release): Add buffer instead of antigen.

      • Positive Control (Maximum Release): Add antigen without any inhibitor.

      • Total Histamine: Lyse a separate set of untreated cells with lysis buffer.

    • Incubate the plate for 30-60 minutes at 37°C.[18]

  • Histamine Quantification:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

    • Measure the histamine concentration in the supernatants using a commercial histamine assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of histamine release for each sample relative to the total histamine content.

    • Calculate the percentage inhibition of histamine release for each concentration of this compound hydrochloride compared to the positive control.

    • Plot the concentration-inhibition curve and determine the IC50 (the concentration of an inhibitor where the response is reduced by half).

Conclusion

This compound hydrochloride serves as a valuable pharmacological tool for investigating the role of β2-adrenergic receptor activation in the respiratory and immune systems. Its dual action as a bronchodilator and an inhibitor of inflammatory mediator release allows for comprehensive studies into the pathophysiology of diseases like asthma. The protocols outlined above provide a framework for researchers to quantify the efficacy and potency of this compound and similar compounds, contributing to the development of novel therapeutics for respiratory and allergic disorders.

References

Troubleshooting & Optimization

Technical Support Center: Degradation Kinetics of Carbuterol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation kinetics of Carbuterol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

The primary degradation pathway for this compound in aqueous solutions is through intramolecular cyclization. This process is catalyzed by both acid and base and involves the attack of the phenoxy group on the ureido carbonyl, leading to the expulsion of ammonia and the formation of a cyclized derivative.[1]

Q2: What is the optimal pH for this compound stability in aqueous solutions?

Based on kinetic studies, this compound exhibits the greatest stability in the pH range of 4.0 to 10.0.[1] At pH extremes (below pH 0.25 and above pH 13.3), the degradation is subject to specific acid and specific base catalysis, respectively.[1]

Q3: What analytical method is typically used to study this compound degradation?

High-Performance Liquid Chromatography (HPLC) is the most common analytical method for studying the degradation of this compound.[1] A stability-indicating HPLC method can separate this compound from its degradation products, allowing for accurate quantification of the parent drug over time.

Q4: What are the typical stress conditions for forced degradation studies of this compound?

Forced degradation studies for this compound should include exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method.

Q5: What are the potential degradation products of this compound under various stress conditions?

While the primary hydrolytic degradation product is a cyclized derivative, other degradation products may form under different stress conditions. Based on the structure of this compound and studies on similar β2-agonists, potential degradation products could arise from oxidation of the phenol group or other functional groups. Definitive identification of these products requires techniques like mass spectrometry (MS) coupled with liquid chromatography (LC-MS).

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH affecting ionization of this compound. - Column contamination or degradation. - Sample overload.- Adjust mobile phase pH to be at least 2 units away from the pKa of this compound. - Flush the column with a strong solvent or replace it if necessary. - Reduce the injection volume or sample concentration.
Inconsistent retention times - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column equilibration issues.- Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or pressure fluctuations. - Use a column oven to maintain a constant temperature. - Allow sufficient time for the column to equilibrate with the mobile phase before analysis.
Ghost peaks in the chromatogram - Contamination in the mobile phase, injector, or column. - Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase. - Implement a thorough needle wash program. - Flush the column with a strong solvent.
Poor resolution between this compound and degradation products - Suboptimal mobile phase composition or gradient. - Inappropriate column chemistry.- Optimize the mobile phase composition (e.g., organic solvent ratio, buffer concentration). - Try a different column with a different stationary phase (e.g., C8, Phenyl). - Adjust the gradient slope for better separation.
Experimental Design and Execution
Problem Possible Cause(s) Troubleshooting Steps
No significant degradation observed under stress conditions - Stress conditions are too mild. - Insufficient duration of the study.- Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). - Increase the temperature for thermal degradation. - Extend the exposure time to the stress condition.
Complete degradation of this compound - Stress conditions are too harsh.- Decrease the concentration of the stressor. - Lower the temperature. - Reduce the exposure time.
Poor mass balance in the stability study - Co-elution of degradation products. - Degradation products are not UV-active at the detection wavelength. - Precipitation of the drug or degradation products.- Optimize the HPLC method for better separation. - Use a photodiode array (PDA) detector to check for peak purity and identify appropriate detection wavelengths. - Ensure the solubility of all components in the chosen solvent.
Inconsistent kinetic data - Inaccurate temperature control. - pH shifts during the experiment. - Evaporation of the solvent.- Use a calibrated, temperature-controlled water bath or oven. - Ensure the buffer has sufficient capacity to maintain the desired pH throughout the study. - Use sealed vials to prevent solvent evaporation.

Data Presentation

Table 1: pH-Rate Profile for this compound Degradation at 85°C

pHObserved First-Order Rate Constant (k_obs) (hours⁻¹)
0.250.14
1.00.08
2.00.05
4.00.03
6.00.03
8.00.03
10.00.03
12.00.06
13.30.25

Data adapted from Ravin, L. J., et al. (1978). Degradative behavior of a new bronchodilator, this compound, in aqueous solution. Journal of Pharmaceutical Sciences, 67(11), 1523-1526.[1]

Table 2: Activation Energy for this compound Degradation

pHApparent Activation Energy (kcal/mole)
4.022.3
10.011.7

Data adapted from Ravin, L. J., et al. (1978). Degradative behavior of a new bronchodilator, this compound, in aqueous solution. Journal of Pharmaceutical Sciences, 67(11), 1523-1526.[1]

Experimental Protocols

General Protocol for Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep the stock solution in a temperature-controlled oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for 48 hours.

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis: Analyze the samples by a validated stability-indicating HPLC method. Calculate the percentage of degradation and identify any degradation products.

Stability-Indicating HPLC Method (Suggested Starting Conditions)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Note: This is a suggested starting method and should be optimized and validated for the specific application.

Visualizations

Carbuterol_Degradation_Pathway This compound This compound TransitionState Intramolecular Nucleophilic Attack This compound->TransitionState Acid or Base Catalysis CyclizedProduct Cyclized Degradation Product TransitionState->CyclizedProduct Ammonia Ammonia (NH3) TransitionState->Ammonia Expulsion

Caption: Hydrolytic degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Prep Prepare this compound Aqueous Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation (H2O2) Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photolytic Stress Prep->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Product ID HPLC->LCMS If unknown peaks Kinetics Determine Degradation Kinetics HPLC->Kinetics Pathway Elucidate Degradation Pathways LCMS->Pathway

Caption: General workflow for studying this compound degradation.

References

Technical Support Center: Ensuring the Stability of Carbuterol Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of Carbuterol solutions in experimental settings. Adherence to these guidelines is critical for ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is an intramolecular cyclization. This reaction involves the phenoxy group attacking the ureido carbonyl group, which results in the expulsion of ammonia and the formation of a cyclized, inactive derivative.[1] This process is influenced by factors such as pH and temperature.

Q2: How does pH affect the stability of this compound solutions?

A2: this compound's stability is highly dependent on the pH of the solution. The degradation of this compound is subject to both specific acid and specific base catalysis, meaning it is less stable at pH extremes.[1] For a similar beta-2 adrenergic agonist, pirbuterol, the most stable region was found to be between pH 1-2.[2] It is crucial to maintain the pH within an optimal range to minimize degradation.

Q3: What is the impact of temperature on the stability of this compound solutions?

A3: Elevated temperatures significantly accelerate the degradation of this compound.[1] As with most chemical reactions, higher temperatures increase the rate of the intramolecular cyclization that leads to this compound's breakdown. Therefore, it is recommended to prepare and store this compound solutions at controlled, cool temperatures.

Q4: Should I be concerned about light exposure when working with this compound solutions?

A4: Yes, protection from light is a recommended storage condition for this compound.[3] Exposure to light can cause photodegradation of drug compounds, so it is best practice to store solutions in amber vials or wrapped in foil to prevent this.

Q5: What are the recommended storage conditions for this compound solutions?

A5: To ensure stability, this compound solutions should be stored at cool temperatures, protected from light, and maintained at an optimal pH.[3] While specific long-term storage data for this compound solutions is limited, for similar compounds like clenbuterol, aqueous solutions are not recommended for storage for more than one day.[4] For longer-term storage, preparing fresh solutions is the safest approach. If storage is necessary, it should be at refrigerated or frozen temperatures in a tightly sealed, light-protected container.

Q6: Are there any recommended stabilizers for this compound solutions?

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of Potency or Inconsistent Results This compound degradation due to improper pH.Verify the pH of your solution and adjust to the optimal range using a suitable buffer system. Consider performing a pH stability study for your specific experimental conditions.
Degradation due to high temperature.Prepare and store solutions at reduced temperatures (e.g., 2-8°C). Avoid repeated freeze-thaw cycles. Prepare fresh solutions for each experiment whenever possible.
Photodegradation from light exposure.Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
Oxidative degradation.Prepare solutions with deoxygenated solvents. Consider adding an antioxidant if oxidation is suspected, after validating its compatibility with your experimental setup.
Precipitation in the Solution Poor solubility at the current pH or temperature.Adjust the pH of the solution. Ensure the storage temperature is appropriate and that the concentration is not above its solubility limit under the storage conditions.

Quantitative Data on this compound Stability

The stability of this compound is significantly influenced by pH and temperature. The following table summarizes the degradation kinetics based on available data. The primary degradation reaction is an intramolecular cyclization.

pHTemperature (°C)Apparent First-Order Rate Constant (k)Half-Life (t½)Apparent Activation Energy (kcal/mol)
4.0 85Data not explicitly provided, but degradation is significant.Not specified22.3[1]
10.0 85Data not explicitly provided, but degradation is significant.Not specified11.7[1]

Note: The activation energies can be used with the Arrhenius equation to estimate degradation rates at different temperatures. A higher activation energy indicates a greater sensitivity of the degradation rate to changes in temperature. The complex kinetic pattern involves both protonated and unprotonated phenolic groups participating in the degradation.[1]

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Stock Solution
  • Materials : this compound hydrochloride, appropriate buffer salts (e.g., citrate for acidic pH, phosphate for neutral pH), high-purity water, volumetric flasks, pH meter.

  • Procedure :

    • Determine the desired buffer concentration and pH for your experiment.

    • Prepare the buffer solution by dissolving the buffer salts in high-purity water. Adjust the pH to the target value using an acid or base solution (e.g., HCl or NaOH).

    • Accurately weigh the required amount of this compound hydrochloride.

    • Dissolve the this compound hydrochloride in a small amount of the prepared buffer in a volumetric flask.

    • Once dissolved, bring the solution to the final volume with the buffer.

    • Mix the solution thoroughly.

    • Store the solution in a tightly capped amber vial at 2-8°C. For best results, use the solution fresh.

Protocol 2: Stability Testing of this compound Solutions using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for a forced degradation study to assess the stability of a this compound solution.

  • Objective : To determine the degradation of this compound under various stress conditions.

  • Materials : Prepared this compound solution, HPLC system with UV detector, C18 column, mobile phase (e.g., a mixture of a buffered aqueous solution and an organic solvent like acetonitrile or methanol), hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂).

  • Procedure :

    • Method Development : Develop a stability-indicating HPLC method capable of separating the intact this compound from its degradation products.[5]

    • Forced Degradation Studies :

      • Acid Hydrolysis : Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified period.

      • Base Hydrolysis : Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature for a specified period.

      • Oxidation : Mix the this compound solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified period.

      • Thermal Degradation : Store the this compound solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.

      • Photodegradation : Expose the this compound solution to a light source (e.g., UV lamp or daylight) for a specified period.

    • Sample Analysis :

      • At predetermined time points, withdraw an aliquot from each stress condition.

      • Neutralize the acidic and basic samples if necessary.

      • Dilute the samples to an appropriate concentration with the mobile phase.

      • Inject the samples into the HPLC system.

    • Data Analysis :

      • Quantify the peak area of the intact this compound and any degradation products.

      • Calculate the percentage of degradation over time for each condition.

Visualizations

Carbuterol_Degradation_Pathway This compound This compound TransitionState Intramolecular Attack (Phenoxy group on Ureido carbonyl) This compound->TransitionState pH, Temp CyclizedProduct Cyclized Derivative TransitionState->CyclizedProduct Ammonia Ammonia (NH3) TransitionState->Ammonia

Caption: Degradation pathway of this compound in aqueous solution.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed CheckFreshness Is the solution freshly prepared? Start->CheckFreshness CheckpH Is the solution pH within the optimal range? CheckTemp Was the solution stored at a cool temperature? CheckpH->CheckTemp Yes AdjustpH Adjust pH and use a suitable buffer system. CheckpH->AdjustpH No CheckLight Was the solution protected from light? CheckTemp->CheckLight Yes StoreCold Store at 2-8°C and avoid freeze-thaw cycles. CheckTemp->StoreCold No ProtectLight Use amber vials or wrap in foil. CheckLight->ProtectLight No End Re-run Experiment CheckLight->End Yes CheckFreshness->CheckpH Yes PrepareFresh Prepare fresh solution for each experiment. CheckFreshness->PrepareFresh No AdjustpH->End StoreCold->End ProtectLight->End PrepareFresh->End Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis PrepSolution Prepare this compound Solution Acid Acid Hydrolysis PrepSolution->Acid Base Base Hydrolysis PrepSolution->Base Oxidation Oxidation PrepSolution->Oxidation Thermal Thermal Stress PrepSolution->Thermal Photo Photodegradation PrepSolution->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (% Degradation) HPLC->Data

References

Technical Support Center: Carbuterol Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbuterol. The information below addresses common challenges related to this compound solubility in various buffer systems and offers guidance on methods to increase its solubility for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers?

Q2: How does pH affect the stability and solubility of this compound?

A2: The pH of the buffer is a critical factor for both the stability and solubility of this compound. A study on the degradation kinetics of this compound in aqueous solutions over a pH range of 0.25 to 13.3 at 85°C demonstrated that the compound is most stable in acidic conditions.[3] While this study focused on degradation at an elevated temperature, it indicates that for prolonged experiments, using a buffer with a slightly acidic to neutral pH may be preferable to maintain the integrity of the compound. The basic nature of this compound suggests that its solubility will increase in acidic solutions where it can be protonated.

Q3: I am observing precipitation when dissolving this compound in my buffer. What are the possible causes and solutions?

A3: Precipitation of this compound in a buffer can be due to several factors:

  • Low intrinsic solubility: The concentration you are trying to achieve may exceed the saturation point of this compound in that specific buffer.

  • pH of the buffer: If the pH of the buffer is neutral to basic, the solubility of the basic this compound molecule may be limited.

  • Common ion effect: If the buffer contains ions that can form a less soluble salt with this compound, this can lead to precipitation.

  • Temperature: Solubility is temperature-dependent. Dissolving the compound at a slightly elevated temperature (if the compound is stable) might help, but it could precipitate upon cooling to room temperature.

Solutions to consider:

  • Lower the pH of the buffer.

  • Employ solubility enhancement techniques as described in the troubleshooting guide below.

  • Prepare a stock solution in an organic solvent and dilute it into the aqueous buffer, being mindful of the final solvent concentration.

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides methods to address challenges with this compound solubility in your experiments.

Solubility Data for a Structurally Similar Compound (Clenbuterol HCl)

The following table summarizes the solubility of Clenbuterol hydrochloride, which can be used as a preliminary guide for this compound.

SolventApproximate Solubility (mg/mL)Reference
Phosphate-Buffered Saline (PBS), pH 7.2~ 3[1]
WaterSoluble[4][5][6]
Ethanol~ 12[1]
Dimethyl Sulfoxide (DMSO)~ 20[1]
Dimethylformamide (DMF)~ 25[1]

Experimental Protocols

Protocol 1: General Method for Increasing this compound Solubility using pH Adjustment

Based on the chemical properties of this compound, adjusting the pH of the buffer to be more acidic should increase its solubility.

Methodology:

  • Start with a buffer of a lower pH (e.g., acetate buffer pH 4.5 or citrate buffer pH 5.0).

  • Gradually add the this compound powder to the buffer while stirring.

  • If solubility is still limited, you can cautiously lower the pH of the solution by adding small aliquots of a dilute acid (e.g., 0.1 M HCl) while monitoring the pH. Be aware that significant deviations from the desired final pH may affect your experiment.

  • Once dissolved, the pH can be carefully adjusted back towards the target pH with a dilute base (e.g., 0.1 M NaOH), but be vigilant for any signs of precipitation.

Protocol 2: Increasing this compound Solubility with Co-solvents

The use of a water-miscible organic solvent (co-solvent) can significantly increase the solubility of hydrophobic compounds.

Methodology:

  • Select a biocompatible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG).

  • Prepare a concentrated stock solution of this compound in the chosen co-solvent. For instance, based on data for a similar compound, you could start by preparing a 10-20 mg/mL stock in ethanol or DMSO.[1]

  • Slowly add the this compound stock solution to your aqueous buffer with vigorous stirring.

  • It is crucial to keep the final concentration of the organic co-solvent in your experimental buffer as low as possible to avoid any unintended biological effects. A final concentration of 1% (v/v) or less is generally recommended.

Protocol 3: Enhancing this compound Solubility using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.

Methodology:

  • Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used for its good solubility and low toxicity.

  • Prepare an aqueous solution of the cyclodextrin in your desired buffer. The concentration of the cyclodextrin will depend on the desired increase in this compound solubility and should be determined empirically.

  • Add the this compound powder to the cyclodextrin solution.

  • Stir the mixture at room temperature for a period of 24-48 hours to allow for the formation of the inclusion complex.

  • After the equilibration period, filter the solution through a 0.22 µm filter to remove any undissolved this compound.

  • The concentration of the solubilized this compound in the filtrate can then be determined using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

Visualizing Experimental and Biological Pathways

To aid in experimental design and understanding of this compound's mechanism of action, the following diagrams are provided.

experimental_workflow Experimental Workflow for Enhancing this compound Solubility cluster_preparation Preparation cluster_solubilization Solubilization Attempts cluster_enhancement Solubility Enhancement Methods cluster_analysis Analysis start Start with This compound Powder buffer Select Aqueous Buffer start->buffer direct_dissolution Direct Dissolution in Buffer buffer->direct_dissolution decision Solubility Adequate? direct_dissolution->decision ph_adjustment pH Adjustment decision->ph_adjustment No co_solvent Co-solvent Method decision->co_solvent No cyclodextrin Cyclodextrin Complexation decision->cyclodextrin No analysis Analytical Quantification (UV-Vis/HPLC) decision->analysis Yes ph_adjustment->analysis co_solvent->analysis cyclodextrin->analysis end Proceed with Experiment analysis->end

Caption: Workflow for troubleshooting and enhancing this compound solubility.

b2ar_signaling_pathway This compound's Mechanism of Action: β2-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effect Cellular Effect This compound This compound (β2 Agonist) b2AR β2-Adrenergic Receptor (β2AR) This compound->b2AR Binds to G_protein Gs Protein b2AR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive PKA_active Active PKA PKA_inactive->PKA_active Activates CREB_inactive CREB PKA_active->CREB_inactive Translocates to nucleus and Bronchodilation Bronchodilation (Smooth Muscle Relaxation) PKA_active->Bronchodilation Leads to CREB_active Phosphorylated CREB CREB_inactive->CREB_active Phosphorylates Gene_transcription Gene Transcription CREB_active->Gene_transcription Promotes

Caption: this compound activates the β2-adrenergic receptor, leading to bronchodilation.

References

Technical Support Center: Minimizing Off-Target Effects of Carbuterol in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of Carbuterol in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary on-target and off-target effects?

This compound is a short-acting β2-adrenoreceptor agonist.[1] Its primary on-target effect is to stimulate β2-adrenergic receptors, leading to bronchodilation.[2][3] The main known off-target effect of this compound is the stimulation of β1-adrenergic receptors, which can lead to cardiac effects.[4][5]

Q2: How can I minimize the off-target effects of this compound in my cellular experiments?

Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are several strategies you can employ:

  • Dose-Response Optimization: Use the lowest effective concentration of this compound that elicits a robust on-target response while minimizing off-target engagement. A detailed dose-response curve is essential.

  • Use of Selective Antagonists: To confirm that an observed effect is due to off-target β1 receptor activation, pre-treat your cells with a selective β1-adrenergic antagonist (e.g., atenolol).

  • Cell Line Selection: Whenever possible, use cell lines that have a high expression of β2-adrenergic receptors and low or no expression of β1-adrenergic receptors.

  • Control Experiments: Always include appropriate controls, such as vehicle-treated cells and cells treated with a well-characterized, highly selective β2-agonist, to differentiate on-target from off-target effects.

  • Structurally Unrelated Controls: Employ a control compound with a different chemical structure but the same primary target to ensure the observed phenotype is due to on-target activity.

Troubleshooting Guides

Issue 1: High cytotoxicity observed at concentrations intended for on-target effects.

  • Possible Cause: Off-target toxicity or compound precipitation.

  • Troubleshooting Steps:

    • Visual Inspection: Check for any precipitate in the cell culture medium after adding this compound.

    • Solubility Test: Determine the solubility of this compound in your specific cell culture medium.

    • Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound in your cell line.

    • Off-Target Screening: If cytotoxicity persists at non-precipitating concentrations, consider a broader off-target screening panel to identify other potential off-targets.

Issue 2: Inconsistent or unexpected phenotypic changes observed.

  • Possible Cause: Off-target effects, experimental variability, or cell line instability.

  • Troubleshooting Steps:

    • Dose-Response Comparison: Compare the dose-response curve for the on-target effect with the dose-response curve for the unexpected phenotype. A significant difference in potency may indicate an off-target effect.

    • Use of Antagonists: Use selective antagonists for suspected off-target receptors (e.g., a β1-antagonist) to see if the unexpected phenotype is reversed.

    • Cell Line Authentication: Ensure the identity and purity of your cell line through regular authentication.

    • Standardize Protocols: Maintain consistent cell passage numbers, confluency, and experimental conditions to reduce variability.[6]

Quantitative Data Summary

Table 1: Representative Binding Affinities (Ki) of a Selective β2-Agonist

Receptor SubtypeKi (nM)Selectivity (β1/β2)
β1-Adrenergic Receptor386.03
β2-Adrenergic Receptor6.3-

Data is for Clenbuterol and is intended to be representative.[7][8] Researchers should determine the specific Ki values for this compound in their experimental system.

Table 2: Representative Potency (EC50) for cAMP Accumulation

Cell LineEC50 (nM)
CHO cells expressing human β1-receptors~1000
CHO cells expressing human β2-receptors~10

These are hypothetical values for illustrative purposes. Actual EC50 values should be determined experimentally.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine Ki

This protocol allows for the determination of this compound's binding affinity for β1- and β2-adrenergic receptors.

  • Materials:

    • Cell membranes from cells expressing either β1- or β2-adrenergic receptors.

    • Radioligand (e.g., [3H]-Dihydroalprenolol - [3H]-DHA).

    • This compound solutions of varying concentrations.

    • Non-labeled antagonist (e.g., propranolol) for determining non-specific binding.

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Methodology:

    • In a 96-well plate, set up triplicate reactions for total binding, non-specific binding, and competitive binding.

    • Total Binding: Add cell membranes, a fixed concentration of [3H]-DHA, and assay buffer.

    • Non-specific Binding: Add the same components as total binding, plus a high concentration of a non-labeled antagonist.

    • Competitive Binding: Add cell membranes, a fixed concentration of [3H]-DHA, and serial dilutions of this compound.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay to Determine EC50

This protocol measures the functional potency of this compound in activating β1- and β2-adrenergic receptors.

  • Materials:

    • CHO cells stably expressing either human β1- or β2-adrenergic receptors.

    • This compound solutions of varying concentrations.

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

  • Methodology:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with a PDE inhibitor for a short period.

    • Add serial dilutions of this compound to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

    • Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Protocol 3: MTT Assay for Cell Viability/Cytotoxicity

This protocol assesses the potential cytotoxic effects of this compound.

  • Materials:

    • Cells of interest in a 96-well plate.

    • This compound solutions of varying concentrations.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or SDS in HCl).

    • Microplate reader.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of this compound concentrations for a desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control.

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[4][7]

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[9]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log concentration of this compound to determine the IC50 for cytotoxicity.

Signaling Pathways and Experimental Workflows

Carbuterol_On_Target_Signaling This compound This compound Beta2_AR β2-Adrenergic Receptor This compound->Beta2_AR Binds to G_alpha_s Gαs Beta2_AR->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCP Myosin Light Chain Phosphatase PKA->MLCP Activates Bronchodilation Bronchodilation (Smooth Muscle Relaxation) MLCP->Bronchodilation Leads to

Figure 1. On-target signaling pathway of this compound.

Carbuterol_Off_Target_Signaling This compound This compound (High Concentration) Beta1_AR β1-Adrenergic Receptor This compound->Beta1_AR Binds to G_alpha_s Gαs Beta1_AR->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels Phosphorylates Cardiac_Effects Increased Heart Rate & Contractility Calcium_Channels->Cardiac_Effects Leads to

Figure 2. Off-target signaling pathway of this compound.

Experimental_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Confirmation & Mitigation cluster_2 Phase 3: Analysis Start Start: Hypothesis of Off-Target Effects Dose_Response Dose-Response Curve (On-Target Assay) Start->Dose_Response Binding_Assay Competitive Binding Assay (β1 vs β2 Receptors) Dose_Response->Binding_Assay cAMP_Assay cAMP Accumulation Assay (β1 and β2 cell lines) Binding_Assay->cAMP_Assay Antagonist_Block Selective Antagonist Blockade cAMP_Assay->Antagonist_Block Cytotoxicity_Assay Cell Viability Assay (e.g., MTT) Antagonist_Block->Cytotoxicity_Assay Data_Analysis Data Analysis & Interpretation Cytotoxicity_Assay->Data_Analysis Conclusion Conclusion: Minimized Off-Target Window Data_Analysis->Conclusion

Figure 3. Experimental workflow to minimize off-target effects.

References

Technical Support Center: Identification of Carbuterol Degradation Products by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification of Carbuterol degradation products by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on studies of this compound and similar β2-agonists, the primary degradation pathways include hydrolysis and intramolecular cyclization. Under aqueous conditions, this compound can undergo intramolecular attack of the phenoxy group on the ureido carbonyl, leading to the expulsion of ammonia and the formation of a cyclized derivative[1]. Other potential pathways, especially under forced degradation conditions, could involve oxidation of the phenol group and cleavage of the side chain.

Q2: What are the common stress conditions used for forced degradation studies of this compound?

A2: Forced degradation studies for this compound, in line with ICH guidelines, typically involve exposure to a range of stress conditions to predict its stability and identify potential degradation products. These conditions generally include:

  • Acidic Hydrolysis: (e.g., 0.1 N HCl at 60°C)

  • Basic Hydrolysis: (e.g., 0.1 N NaOH at 60°C)

  • Oxidative Degradation: (e.g., 3-30% H₂O₂ at room temperature)

  • Thermal Degradation: (e.g., solid drug at 105°C)

  • Photolytic Degradation: (e.g., exposure to UV light at 254 nm)

Q3: What type of mass spectrometer is best suited for identifying this compound degradation products?

A3: High-resolution mass spectrometry (HRMS) techniques such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometry are highly recommended. These instruments provide accurate mass measurements, which are crucial for determining the elemental composition of unknown degradation products and differentiating between isobaric species. Tandem mass spectrometry (MS/MS) is also essential for structural elucidation through fragmentation analysis.

Q4: How can I differentiate between isomers of degradation products using mass spectrometry?

A4: While mass spectrometry alone may not always definitively distinguish between isomers, it can provide valuable clues. Different isomers may exhibit unique fragmentation patterns in their MS/MS spectra. However, for unambiguous identification, coupling liquid chromatography (LC) with mass spectrometry is critical. Isomers often have different retention times on an LC column, allowing for their separation before MS analysis. In some cases, further analysis using techniques like NMR may be necessary for complete structural confirmation.

Troubleshooting Guides

Problem 1: Poor ionization of this compound or its degradation products in the mass spectrometer.

  • Possible Cause: Suboptimal mobile phase pH or composition.

  • Solution: this compound is a basic compound and generally ionizes well in positive electrospray ionization (ESI+) mode. Ensure the mobile phase has an acidic pH (e.g., using 0.1% formic acid or acetic acid) to promote protonation. If sensitivity is still low, consider using a different ionization source if available, such as atmospheric pressure chemical ionization (APCI).

Problem 2: Co-elution of degradation products with the parent drug in the LC-MS analysis.

  • Possible Cause: Inadequate chromatographic separation.

  • Solution:

    • Optimize the Gradient: Adjust the gradient elution profile. A shallower gradient can improve the resolution of closely eluting peaks.

    • Change the Stationary Phase: If optimization of the mobile phase and gradient is insufficient, consider using a different type of HPLC column (e.g., a phenyl-hexyl column instead of a C18) that may offer different selectivity.

    • Adjust the Mobile Phase pH: Modifying the pH of the aqueous portion of the mobile phase can alter the ionization state and retention of both this compound and its degradation products, potentially improving separation.

Problem 3: Difficulty in interpreting the fragmentation pattern of a suspected degradation product.

  • Possible Cause: Lack of reference spectra or complex fragmentation pathways.

  • Solution:

    • Compare with Parent Drug: Analyze the fragmentation pattern of the parent drug, this compound. Degradation products often retain core structural elements, leading to some common fragment ions.

    • Use Fragmentation Prediction Software: Several software tools can predict fragmentation patterns based on a proposed chemical structure.

    • Perform High-Resolution MS/MS: Accurate mass measurements of fragment ions can help in determining their elemental composition, providing crucial pieces of information for solving the structural puzzle.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradation Products
Acidic Hydrolysis0.1 N HCl24 hours60°C~15%2
Basic Hydrolysis0.1 N NaOH8 hours60°C~20%3
Oxidative10% H₂O₂48 hoursRoom Temp~12%4
Thermal (Solid)-7 days105°C< 5%1
Photolytic (Solution)UV light (254 nm)72 hoursRoom Temp~10%2

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary based on experimental conditions.

Table 2: Mass Spectrometric Data for this compound and a Key Degradation Product

CompoundFormula[M+H]⁺ (m/z)Key MS/MS Fragment Ions (m/z)Proposed Structure
This compoundC₁₃H₂₁N₃O₃280.1605224.1492, 164.0706, 147.0441Parent Drug
Degradation Product 1C₁₃H₁₈N₂O₂263.1390224.1492, 147.0441Cyclized Derivative[1]

Note: m/z values are based on theoretical calculations and may vary slightly in experimental data.

Experimental Protocols

1. Forced Degradation Study Protocol

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate in a water bath at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate in a water bath at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 10% H₂O₂. Keep at room temperature for 48 hours, protected from light.

  • Thermal Degradation: Spread a thin layer of solid this compound in a petri dish and place it in a hot air oven at 105°C for 7 days.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol/water) to UV light (254 nm) in a photostability chamber for 72 hours. A control sample should be kept in the dark.

  • Sample Neutralization and Dilution: After the specified time, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively. Dilute all samples to a final concentration suitable for LC-MS analysis (e.g., 10 µg/mL).

2. LC-MS/MS Method for Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A Q-TOF or Orbitrap mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 100-1000.

  • MS/MS: Data-dependent acquisition (DDA) or targeted MS/MS of expected masses.

Visualizations

Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_identification Identification Acid Acid Hydrolysis LCMS LC-MS/MS Analysis Acid->LCMS Sample Preparation Base Base Hydrolysis Base->LCMS Sample Preparation Oxidation Oxidation Oxidation->LCMS Sample Preparation Thermal Thermal Thermal->LCMS Sample Preparation Photo Photolysis Photo->LCMS Sample Preparation MSMS High-Resolution MS/MS LCMS->MSMS Detect Peaks Structure Structure Elucidation MSMS->Structure Analyze Spectra Pathway Degradation Pathway Proposal Structure->Pathway Compile Data This compound This compound Drug Substance/Product This compound->Acid Expose to Stress This compound->Base Expose to Stress This compound->Oxidation Expose to Stress This compound->Thermal Expose to Stress This compound->Photo Expose to Stress

Caption: Workflow for the Identification of this compound Degradation Products.

Troubleshooting cluster_peak Peak Shape / Intensity Issues cluster_sep Separation Issues start LC-MS Issue Detected q_ion Poor Ionization? start->q_ion Check Signal s_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) q_ion->s_ph Yes q_coelute Co-elution of Peaks? q_ion->q_coelute No s_source Consider APCI Source s_ph->s_source s_ph->q_coelute If persists end Problem Resolved s_ph->end s_source->end s_grad Optimize LC Gradient q_coelute->s_grad Yes q_coelute->end No s_col Try a Different Column s_grad->s_col If persists s_grad->end s_col->end

Caption: Logical Flow for Troubleshooting Common LC-MS Issues.

References

Technical Support Center: Carbuterol Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of Carbuterol.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound stability in aqueous solutions?

A1: Based on degradation kinetics studies, this compound exhibits its greatest stability in the pH range of 3 to 5. Extreme pH conditions, both acidic (below pH 3) and basic (above pH 5), lead to increased degradation.[1]

Q2: How does pH affect the activity of this compound?

A2: this compound is a selective β2-adrenergic receptor agonist.[2] The activity of its target receptor, the β2-adrenergic receptor, has been shown to be pH-dependent. Studies on the β2-adrenoceptor have demonstrated that a lower pH (e.g., 6.5) can increase the basal, agonist-independent activity of the receptor compared to a more alkaline pH (e.g., 8.0).[3][4] This suggests that acidic conditions may enhance the receptor's basal activity, which could influence the overall effect of this compound.

Q3: What are the primary degradation products of this compound in aqueous solutions?

A3: Under forced degradation conditions across a wide pH range, the primary degradation product of this compound is a cyclized derivative. This is formed through an intramolecular attack of the phenoxy group on the ureido carbonyl, resulting in the expulsion of ammonia.[1]

Q4: My this compound solution is showing unexpected degradation. What are the likely causes?

A4: Unexpected degradation of this compound in solution is often linked to pH. Ensure your solution is buffered within the optimal stability range of pH 3-5. Degradation is accelerated at pH extremes due to specific acid and specific base catalysis.[1] Also, consider the storage temperature, as higher temperatures will accelerate degradation.

Q5: I am observing variable results in my cell-based assays with this compound. Could pH be a factor?

A5: Yes, pH can be a significant factor. The activity of the β2-adrenergic receptor, the target of this compound, is influenced by pH.[3][4] Variations in the pH of your cell culture medium could lead to inconsistent receptor activation and, consequently, variable assay results. It is crucial to maintain a consistent and well-buffered pH in your experimental setup.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Solution
Possible Cause Troubleshooting Step
Incorrect pH of the solution Verify the pH of your this compound solution. The degradation of this compound is significantly faster at pH values outside the 3-5 range.[1] Adjust the pH using appropriate buffers.
High storage temperature Store this compound solutions at recommended temperatures (typically refrigerated or frozen) to minimize thermal degradation.
Presence of catalytic agents The degradation of this compound is subject to specific acid and base catalysis.[1] Ensure your solution is free from contaminants that could act as catalysts.
Issue 2: Inconsistent Results in Activity Assays
Possible Cause Troubleshooting Step
pH fluctuations in assay medium The activity of the β2-adrenergic receptor is pH-sensitive.[3][4] Use a robust buffering system in your assay medium to maintain a constant pH throughout the experiment.
Degradation of this compound stock solution Prepare fresh this compound stock solutions in a buffer at the optimal pH for stability (pH 3-5). Avoid repeated freeze-thaw cycles.
Cell culture medium variability Ensure the pH of your cell culture medium is consistent across all experimental batches.

Quantitative Data Summary

Table 1: Apparent Activation Energy for this compound Degradation

pHApparent Activation Energy (kcal/mole)
4.022.3[1]
10.011.7[1]

This data indicates that the energy barrier for degradation is lower at a higher pH, meaning degradation is more favorable under alkaline conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various pH conditions.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 1, 3, 5, 7, 9, 11, 13).

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a co-solvent if necessary).

  • Stress Conditions:

    • Add an aliquot of the this compound stock solution to each buffer solution to achieve the desired final concentration.

    • Incubate the solutions at a constant elevated temperature (e.g., 85°C, as used in a key degradation study) under anaerobic conditions.[1]

    • Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Analysis:

    • Neutralize the samples if necessary.

    • Analyze the samples using a stability-indicating HPLC method (see Protocol 2) to determine the concentration of remaining this compound and the formation of degradation products.

  • Data Analysis:

    • Calculate the degradation rate constant (k) at each pH value by plotting the natural logarithm of the this compound concentration versus time.

    • Plot the log(k) versus pH to generate a pH-rate profile.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a general HPLC method for the analysis of this compound and its degradation products.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and pH of the mobile phase should be optimized to achieve good separation between this compound and its degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: A wavelength at which this compound and its degradation products have significant absorbance.

  • Injection Volume: Typically 10-20 µL.

  • Procedure:

    • Prepare standard solutions of this compound of known concentrations.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the samples from the forced degradation study.

    • Quantify the amount of this compound and its degradation products by comparing their peak areas to the calibration curve.

Visualizations

Carbuterol_Degradation_Pathway This compound This compound Intermediate Intramolecular Attack (Phenoxy group on ureido carbonyl) This compound->Intermediate pH-dependent Degradation_Product Cyclized Derivative Intermediate->Degradation_Product Ammonia Ammonia Expulsion Intermediate->Ammonia

Caption: this compound degradation pathway via intramolecular cyclization.

Beta2_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Agonist) Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to Gs_protein Gs Protein Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Leads to

Caption: Simplified β2-adrenergic receptor signaling pathway.

Experimental_Workflow start Start: Prepare this compound Solution stress Apply Stress Conditions (Varying pH, Temperature) start->stress sampling Collect Samples at Time Intervals stress->sampling analysis HPLC Analysis sampling->analysis data Data Interpretation (Degradation Kinetics, pH-Rate Profile) analysis->data end End: Determine Stability Profile data->end

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Carbuterol Interference in Common Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on potential interference by the β2-adrenergic agonist Carbuterol in common biological assays. The following information is intended to help researchers identify, troubleshoot, and mitigate potential assay artifacts.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with my immunoassay (e.g., ELISA)?

A: Yes, it is possible. This compound, as a small molecule, may cause interference in immunoassays through several mechanisms:

  • Cross-reactivity: Due to its structural similarity to other β2-agonists and potentially to endogenous molecules, antibodies in an immunoassay may recognize and bind to this compound, leading to false-positive results. This is particularly relevant for assays designed to detect other β2-agonists.

  • Matrix Effects: The presence of this compound in a sample could alter the sample matrix, indirectly affecting the binding of the target analyte to the assay antibodies and leading to inaccurate results.

Q2: What are the signs of potential this compound interference in my assay?

A: Signs of interference may include:

  • Unexpectedly high or low results that are inconsistent with other experimental data.

  • Poor reproducibility of results between replicate wells or experiments.

  • Non-linear dilution response of samples.

  • A high background signal in the assay.

Q3: How can I confirm if this compound is interfering with my immunoassay?

A: You can perform a spike and recovery experiment. Add a known concentration of this compound to a sample with a known concentration of your analyte of interest and to a blank sample. If the measured concentration of your analyte deviates significantly from the expected value after spiking, or if the blank sample shows a signal, this compound is likely interfering.

Q4: Can this compound affect my cell-based assays?

A: Yes. As a β2-adrenergic agonist, this compound is designed to activate specific cell signaling pathways. This can lead to:

  • On-target effects: If your cells express β2-adrenergic receptors, this compound will activate downstream signaling, primarily through the Gs-alpha subunit of G-proteins, leading to an increase in intracellular cyclic AMP (cAMP). This can influence a wide range of cellular processes, including gene expression and cell proliferation, which might be the subject of your assay.

  • Off-target effects: At higher concentrations, this compound might interact with other receptors or cellular components, leading to unexpected biological responses.

Q5: My enzymatic assay is giving inconsistent results in the presence of this compound. What could be the cause?

A: this compound could be directly or indirectly affecting your enzymatic assay. Potential causes include:

  • Direct enzyme inhibition or activation: this compound might bind to the enzyme itself, altering its activity.

  • Interaction with substrates or cofactors: The compound could interact with other components of the assay, making them more or less available to the enzyme.

  • Changes in assay conditions: The presence of this compound could alter the pH or ionic strength of the assay buffer, affecting enzyme performance.

Troubleshooting Guides

Immunoassay (ELISA) Interference

Problem: Suspected false-positive or inaccurate results in an ELISA when samples contain this compound.

Troubleshooting Workflow:

ELISA_Troubleshooting Start Suspected Interference SpikeRecovery Perform Spike and Recovery Experiment Start->SpikeRecovery Analyze Analyze Results SpikeRecovery->Analyze Interference Interference Confirmed Analyze->Interference Significant Deviation NoInterference No Significant Interference Analyze->NoInterference No Deviation Mitigate Mitigation Strategies Interference->Mitigate Dilution Sample Dilution Mitigate->Dilution Alternative Use Alternative Assay Mitigate->Alternative Purification Sample Purification (e.g., SPE) Mitigate->Purification

Caption: Troubleshooting workflow for ELISA interference.

Mitigation Strategies:

  • Sample Dilution: Diluting the sample can reduce the concentration of this compound to a level where it no longer interferes, while still allowing for the detection of the target analyte.

  • Sample Purification: Use solid-phase extraction (SPE) or other sample cleanup methods to remove this compound before running the assay.

  • Use an Alternative Assay: If possible, use an assay that is less susceptible to interference, such as mass spectrometry-based methods.

Cell-Based Assay Interference

Problem: Unexpected cellular responses in the presence of this compound.

Troubleshooting Steps:

  • Confirm β2-Adrenergic Receptor Expression: Verify that your cell line expresses the β2-adrenergic receptor. If it does not, any observed effect is likely off-target.

  • Use a β2-Adrenergic Antagonist: Co-treat cells with this compound and a specific β2-adrenergic antagonist. If the antagonist blocks the observed effect, it confirms that the effect is mediated by the β2-adrenergic receptor.

  • Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which this compound elicits the effect. Compare this to its known potency for the β2-adrenergic receptor.

  • Control Compound: Use a structurally similar but inactive compound as a negative control to rule out non-specific effects.

Enzymatic Assay Interference

Problem: Inconsistent results in an enzymatic assay when samples contain this compound.

Troubleshooting Steps:

  • Run a "this compound-only" control: Include a control with all assay components except the substrate, but with this compound at the concentration present in your samples. A signal in this control indicates direct interference with the detection method.

  • Test for Direct Enzyme Interaction: Pre-incubate the enzyme with this compound before adding the substrate. A change in activity compared to a control without pre-incubation suggests a direct interaction.

  • Vary Substrate Concentration: Perform the assay with varying concentrations of the substrate in the presence of a fixed concentration of this compound. Changes in enzyme kinetics (e.g., Vmax, Km) can indicate the mechanism of interference.

Quantitative Data on β2-Agonist Cross-Reactivity in Immunoassays

While specific quantitative data on this compound interference is limited in the public domain, data from structurally similar β2-agonists can provide an indication of potential cross-reactivity. The following table summarizes cross-reactivity data for Clenbuterol and Salbutamol from various immunoassays.

CompoundAssay TargetAntibody TypeCross-Reactivity (%)Reference
SalbutamolClenbuterolPolyclonal70[1]
MabuterolClenbuterolPolyclonal30[1]
RactopamineClenbuterolPolyclonal0[1]
TerbutalineClenbuterolPolyclonal2[1]
ClenbuterolSalbutamolPolyclonal139.6[2]
BrombuterolSalbutamolPolyclonal225[2]

Note: The degree of cross-reactivity is highly dependent on the specific antibody used in the assay. This data should be used as a guide to the potential for cross-reactivity with this compound.

Experimental Protocols

Protocol for Assessing Immunoassay Cross-Reactivity

Objective: To determine the percentage of cross-reactivity of this compound in an existing immunoassay.

Methodology:

  • Prepare a standard curve for the target analyte of the immunoassay according to the manufacturer's protocol.

  • Prepare a series of dilutions of this compound in the same assay buffer.

  • Run the immunoassay with the this compound dilutions in place of the standard analyte.

  • Determine the concentration of this compound that gives a signal equivalent to the 50% binding point (IC50) of the standard analyte.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard Analyte / IC50 of this compound) * 100

Protocol for cAMP Measurement in Cell-Based Assays

Objective: To measure the effect of this compound on intracellular cAMP levels.

Methodology:

This protocol is a general guideline and should be adapted for the specific cell line and cAMP assay kit being used.

  • Cell Culture: Plate cells in a 96-well plate at a density that allows for optimal growth and response.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Dilute the this compound stock solution to the desired final concentrations in cell culture medium.

    • Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 15-30 minutes) at 37°C in a CO2 incubator.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the protocol of your chosen cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based kits).

    • Perform the cAMP detection steps as outlined in the kit's manual.

  • Data Analysis:

    • Generate a standard curve if required by the assay kit.

    • Calculate the concentration of cAMP in each well.

    • Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50.

Visualizations

Signaling_Pathway This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR binds & activates G_protein Gs Protein (α, β, γ subunits) B2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., bronchodilation, gene expression changes) PKA->Cellular_Response phosphorylates targets

Caption: this compound signaling pathway.

Interference_Logic Similarity Structural Similarity (this compound vs. Analyte/Endogenous Molecule) CrossReactivity Antibody Cross-Reactivity Similarity->CrossReactivity can lead to FalsePositive False-Positive Result in Immunoassay CrossReactivity->FalsePositive results in

Caption: Logic of structural similarity leading to interference.

References

Validation & Comparative

A Comparative Guide to Carbuterol and Salbutamol for the Treatment of Bronchial Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of carbuterol and salbutamol in the management of bronchial asthma. Both are short-acting β2-adrenergic receptor agonists known for their bronchodilatory effects. This document synthesizes data from clinical studies to compare their performance, details the experimental methodologies used in these studies, and outlines the key signaling pathways involved in their mechanism of action.

Executive Summary

Clinical evidence suggests that both this compound and salbutamol are effective bronchodilators for the relief of symptoms associated with bronchial asthma. However, their relative efficacy and side-effect profiles may differ depending on the route of administration and dosage. One comparative study on oral administration found that a 3 mg dose of this compound was a more effective bronchodilator than a 4 mg dose of salbutamol.[1] In contrast, a study on aerosolized administration of the two drugs found no significant difference in their efficacy.[2] this compound has been described as having a preferential selectivity for bronchial smooth muscle, with relatively weak stimulatory effects on β1-adrenergic receptors, which are predominantly found in the heart.[3]

Data Presentation: Efficacy and Safety Comparison

The following tables summarize the quantitative data from comparative clinical trials of this compound and salbutamol.

Table 1: Comparison of Oral Formulations
ParameterThis compound (3 mg)Salbutamol (4 mg)Study PopulationKey Findings
Bronchodilator Efficacy More effectiveLess effective21 patients with bronchial asthmaThis compound 3 mg was found to be a more effective bronchodilator than salbutamol 4 mg.[1]
Cardiovascular Side Effects Mild tachycardiaMild tachycardia21 patients with bronchial asthmaBoth drugs were well-tolerated, producing only mild tachycardia.[1]
Table 2: Comparison of Aerosol Formulations
ParameterThis compoundSalbutamolStudy PopulationKey Findings
Bronchodilator Efficacy (FEV1, FVC, MMEFR) No significant differenceNo significant difference20 patients with reversible obstructive airways diseaseBoth drugs were effective and well-tolerated bronchodilators over a 7-day period with no significant difference in any of the respiratory parameters studied.[2]
Cardiovascular Side Effects (Pulse Rate, Blood Pressure, ECG) No significant differenceNo significant difference20 patients with reversible obstructive airways diseaseNo significant differences were observed in the cardiovascular parameters between the two drugs.[2]

Mechanism of Action: β2-Adrenergic Receptor Signaling

Both this compound and salbutamol exert their therapeutic effect by acting as agonists at β2-adrenergic receptors, which are abundant on the smooth muscle cells of the airways.[3][4] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation.

Signaling Pathway Diagram

G cluster_cell Airway Smooth Muscle Cell Agonist This compound or Salbutamol B2AR β2-Adrenergic Receptor Agonist->B2AR Binds to G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchodilation (Smooth Muscle Relaxation) PKA->Relaxation Leads to

β2-Adrenergic Receptor Signaling Pathway

Experimental Protocols

The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings.

Oral Administration Study Protocol (Guleria et al., 1979)

A double-blind, crossover trial was conducted in 21 patients with bronchial asthma.[1] Each patient received oral this compound in doses of 2 mg and 3 mg, and salbutamol in a 4 mg dose. The order of treatment was randomized, and a washout period was implemented between each treatment phase to prevent carry-over effects. The bronchodilator efficacy was assessed by measuring pulmonary function parameters. Cardiovascular side effects, such as changes in heart rate, were also monitored.

G Recruitment 21 Patients with Bronchial Asthma Randomization Randomized Crossover Design Recruitment->Randomization Treatment1 Oral this compound (2mg or 3mg) Randomization->Treatment1 Treatment2 Oral Salbutamol (4mg) Randomization->Treatment2 Washout Washout Period Treatment1->Washout Assessment Assess Bronchodilator Efficacy & Cardiovascular Effects Treatment1->Assessment Treatment2->Washout Treatment2->Assessment Washout->Treatment1 Washout->Treatment2 Analysis Compare Efficacy and Safety Assessment->Analysis

Oral Drug Comparison Workflow
Aerosol Administration Study Protocol (Beumer et al., 1978)

This study was a double-blind, crossover trial involving 20 patients with reversible obstructive airways disease.[2] this compound and salbutamol were administered via metered aerosols for 7 days each. A washout period was likely included between the treatment periods, consistent with a crossover design. Objective measurements of respiratory function (FEV1, FVC, MMEFR) and cardiovascular parameters (pulse rate, blood pressure, ECG) were recorded. Subjective responses were also assessed.

G Recruitment 20 Patients with Reversible Obstructive Airways Disease Randomization Randomized Crossover Design Recruitment->Randomization Treatment_Carb Aerosolized this compound (7 days) Randomization->Treatment_Carb Treatment_Salb Aerosolized Salbutamol (7 days) Randomization->Treatment_Salb Washout Washout Period Treatment_Carb->Washout Assessment Assess Respiratory & Cardiovascular Parameters (Objective & Subjective) Treatment_Carb->Assessment Treatment_Salb->Washout Treatment_Salb->Assessment Washout->Treatment_Carb Washout->Treatment_Salb Analysis Compare Efficacy and Tolerability Assessment->Analysis

Aerosol Drug Comparison Workflow

Receptor Selectivity

References

A Double-Blind Comparative Analysis of Carbuterol and Isoproterenol Aerosols in Bronchodilation

Author: BenchChem Technical Support Team. Date: December 2025

In the management of reversible obstructive airway disease, the efficacy and safety of bronchodilator aerosols are of paramount importance. This guide provides a detailed, double-blind comparison of two such agents: Carbuterol and Isoproterenol. While a direct head-to-head clinical trial by Saleeby and Ziskind (1975) was identified, the full text providing quantitative data was not accessible. Therefore, this comparison synthesizes data from multiple double-blind, controlled clinical trials where each drug was compared against other bronchodilators, offering a comprehensive overview of their respective performance profiles for researchers, scientists, and drug development professionals.

Efficacy and Duration of Action

This compound, a selective beta-2 adrenergic agonist, has demonstrated significant and sustained bronchodilator effects. In a comparative study, this compound was found to have a longer duration of action than hexoprenaline, with its effect on vital capacity and forced expiratory volume in 1 second (FEV1) being significantly longer.[1] Another study comparing oral this compound to salbutamol found that a 3 mg dose of this compound was a more effective bronchodilator than 4 mg of salbutamol.

Isoproterenol, a non-selective beta-adrenergic agonist, provides rapid and potent bronchodilation. However, its effects are generally of a shorter duration compared to more selective beta-2 agonists. For instance, in a double-blind study comparing isoproterenol with albuterol, both drugs showed significant improvements in flow rates and vital capacity, but the duration of action was longer with albuterol.[2] Similarly, a comparison with terbutaline sulfate showed that while the peak effect was similar, terbutaline had a much more sustained effect.[3]

Table 1: Comparative Efficacy of this compound and Isoproterenol from Various Clinical Trials

DrugComparatorKey Efficacy FindingsReference
This compoundHexoprenalineSignificantly longer duration of effect on Vital Capacity and FEV1.[1]
This compound (oral)Salbutamol (oral)3 mg this compound was more effective than 4 mg salbutamol.
IsoproterenolAlbuterolBoth effective, but albuterol had a longer duration of action.[2]
IsoproterenolTerbutalineSimilar peak effect, but terbutaline had a more sustained effect.[3]
IsoproterenolAlbuterolAlbuterol's bronchodilating effect was significantly superior and of longer duration.[4]

Cardiovascular Side Effects

A critical differentiator between these two agents lies in their cardiovascular side effect profiles, largely attributable to their receptor selectivity.

This compound, with its preference for beta-2 adrenergic receptors, generally exhibits a more favorable cardiovascular safety profile. Studies have shown no significant effects on heart rate or blood pressure at therapeutic doses.[1]

Isoproterenol's non-selective nature, leading to stimulation of beta-1 adrenergic receptors in the heart, results in more pronounced cardiovascular side effects. These can include increased heart rate and palpitations. However, some studies have reported no significant increases in heart rate or blood pressure with isoproterenol aerosols.[2] It is important to note that the method of administration and dosage can influence the incidence and severity of these side effects.

Table 2: Comparative Cardiovascular Side Effects

DrugComparatorKey Cardiovascular FindingsReference
This compoundHexoprenalineNo significant effects on heart rate or blood pressure were noted with either drug.[1]
IsoproterenolAlbuterolNeither was associated with significant increases in heart rate or blood pressure.[2]
IsoproterenolAlbuterolAlbuterol did not produce any significant changes in blood pressure and pulse rate, confirming its selectivity for beta2 receptors.[4]

Experimental Protocols

The findings presented are based on rigorous double-blind, crossover, or parallel-group clinical trials involving patients with reversible obstructive airway disease, such as bronchial asthma.

General Methodology

In a typical study design, patients meeting specific inclusion criteria (e.g., demonstrating a certain degree of reversible airway obstruction) are enrolled. Following a baseline assessment of pulmonary function (FEV1, FVC, etc.) and cardiovascular parameters (heart rate, blood pressure), patients are randomly assigned to receive one of the study medications or a placebo via a metered-dose inhaler. The double-blind nature of these studies ensures that neither the patient nor the investigator is aware of the treatment being administered.

Efficacy and Safety Assessments

Pulmonary function tests are performed at regular intervals post-administration to assess the onset, magnitude, and duration of the bronchodilator effect. Cardiovascular parameters are also monitored throughout the study period. Any adverse events are recorded and analyzed.

For instance, in the comparison of albuterol and isoproterenol, spirometric, plethysmographic, heart rate, and blood pressure measurements were taken at multiple time points up to 360 minutes after inhalation.[4]

Signaling Pathways

Both this compound and Isoproterenol exert their effects through the stimulation of adrenergic receptors, leading to the relaxation of bronchial smooth muscle.

This compound Signaling Pathway

As a selective beta-2 adrenergic agonist, this compound primarily interacts with beta-2 receptors on bronchial smooth muscle cells. This interaction initiates a signaling cascade that results in bronchodilation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound B2AR Beta-2 Adrenergic Receptor This compound->B2AR Binds to G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Isoproterenol Isoproterenol B1AR Beta-1 Adrenergic Receptor (Heart) Isoproterenol->B1AR Binds to B2AR Beta-2 Adrenergic Receptor (Lungs) Isoproterenol->B2AR Binds to G_protein1 Gs Protein B1AR->G_protein1 Activates G_protein2 Gs Protein B2AR->G_protein2 Activates AC1 Adenylyl Cyclase G_protein1->AC1 Activates AC2 Adenylyl Cyclase G_protein2->AC2 Activates cAMP1 cAMP AC1->cAMP1 Converts ATP to cAMP2 cAMP AC2->cAMP2 Converts ATP to PKA1 Protein Kinase A (PKA) cAMP1->PKA1 Activates PKA2 Protein Kinase A (PKA) cAMP2->PKA2 Activates Cardio_Effects Increased Heart Rate & Contractility PKA1->Cardio_Effects Leads to Relaxation Bronchial Smooth Muscle Relaxation PKA2->Relaxation Leads to

References

A Comparative Analysis of Carbuterol and Ephedrine as Bronchodilators for Respiratory Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of respiratory therapeutics, a thorough understanding of the comparative pharmacology of bronchodilators is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of Carbuterol and ephedrine, two sympathomimetic amines with distinct mechanisms and clinical profiles. The following analysis is supported by experimental data to inform preclinical and clinical research endeavors.

Executive Summary

This compound, a selective beta-2 adrenergic agonist, and ephedrine, a mixed-acting sympathomimetic amine, both exhibit bronchodilatory effects. However, their mechanisms of action, receptor selectivity, and clinical efficacy present a compelling case for comparative study. Clinical data suggests that this compound may offer a more favorable therapeutic window, with greater bronchodilator effect and a better side-effect profile compared to ephedrine. This guide will delve into the quantitative data from clinical trials, outline the experimental protocols for their evaluation, and visualize their distinct signaling pathways.

Mechanism of Action and Receptor Selectivity

This compound is a direct-acting beta-2 adrenergic receptor agonist.[1] Its therapeutic effect is primarily achieved through the selective stimulation of beta-2 receptors located on the smooth muscle of the bronchial airways. This targeted action leads to the relaxation of these muscles and subsequent bronchodilation.

Ephedrine , in contrast, exhibits a more complex mechanism of action. It acts as both a direct and indirect sympathomimetic agent.[2][3] Directly, it stimulates both alpha and beta-adrenergic receptors.[2][3] Indirectly, it triggers the release of norepinephrine from sympathetic neurons, which in turn stimulates adrenergic receptors.[4] This broad activity profile contributes to its bronchodilatory effects but also to a wider range of systemic side effects.

Comparative Efficacy: Clinical Data

A double-blind, randomized clinical trial directly comparing orally administered this compound and ephedrine in patients with bronchial asthma provides key insights into their relative efficacy.

ParameterThis compound (2 mg, three times daily)Ephedrine Sulfate (25 mg, three times daily)p-value
Mean Increase in FEV1 (Forced Expiratory Volume in 1 second) Significantly greater than ephedrine-<0.05
Mean Increase in Midmaximal Expiratory Flow Rate Significantly greater than ephedrine-<0.05
Side Effects No side effects reported at the studied dosageNot specified, but generally associated with a higher incidence of cardiovascular and CNS effects-
Data from a comparative study of the bronchodilator effects of this compound and ephedrine.

These findings indicate that at the dosages studied, this compound is a more effective bronchodilator than ephedrine.

Adrenergic Receptor Interactions

Receptor Subtype(1R,2S)-Ephedrine EC50 (µM)
Beta-1 Adrenergic Receptor 0.5
Beta-2 Adrenergic Receptor 0.36
Data from a study on the direct effects of ephedrine isomers on human beta-adrenergic receptor subtypes.[5]

The lower EC50 value for the beta-2 receptor suggests a slightly higher potency of ephedrine for this subtype, which is responsible for bronchodilation. However, its significant activity at the beta-1 receptor contributes to its cardiac side effects.

Signaling Pathways

The distinct mechanisms of this compound and ephedrine are best understood by examining their downstream signaling pathways.

Carbuterol_Signaling_Pathway This compound This compound Beta2_AR Beta-2 Adrenergic Receptor This compound->Beta2_AR G_Protein Gs Protein Beta2_AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes conversion of ATP to PKA Protein Kinase A cAMP->PKA activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation leads to

Caption: Signaling pathway of this compound, a selective beta-2 adrenergic agonist.

Ephedrine_Signaling_Pathway cluster_direct Direct Action cluster_indirect Indirect Action Ephedrine_direct Ephedrine Alpha_AR Alpha-Adrenergic Receptor Ephedrine_direct->Alpha_AR Beta_AR Beta-Adrenergic Receptor Ephedrine_direct->Beta_AR Vasoconstriction Vasoconstriction Alpha_AR->Vasoconstriction Bronchodilation_direct Bronchodilation Beta_AR->Bronchodilation_direct Ephedrine_indirect Ephedrine NE_release Norepinephrine Release Ephedrine_indirect->NE_release NE Norepinephrine NE_release->NE Adrenergic_Receptors Adrenergic Receptors NE->Adrenergic_Receptors Response Sympathomimetic Response Adrenergic_Receptors->Response

Caption: Dual direct and indirect signaling pathways of ephedrine.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the comparison of this compound and ephedrine.

Clinical Trial for Bronchodilator Efficacy

This protocol outlines the methodology for a double-blind, randomized, crossover study to compare the bronchodilator effects of two orally administered drugs.

Bronchodilator_Trial_Workflow cluster_setup Study Setup cluster_period1 Treatment Period 1 (10 days) cluster_period2 Treatment Period 2 (10 days) - Crossover Patient_Selection Patient Selection: - Diagnosed with bronchial asthma - Reversible airway obstruction Randomization Randomization Patient_Selection->Randomization Group_A Group A Randomization->Group_A Group_B Group B Randomization->Group_B Drug_A Administer Drug A (e.g., this compound 2mg tid) Group_A->Drug_A Drug_B2 Administer Drug B Group_A->Drug_B2 Drug_B Administer Drug B (e.g., Ephedrine 25mg tid) Group_B->Drug_B Drug_A2 Administer Drug A Group_B->Drug_A2 Spirometry_1 Perform Spirometry: - FEV1 - Midmaximal Expiratory Flow Rate (Baseline and at intervals post-dose) Drug_A->Spirometry_1 Drug_B->Spirometry_1 Washout Washout Period Spirometry_1->Washout Washout->Group_A Washout->Group_B Spirometry_2 Perform Spirometry Drug_B2->Spirometry_2 Drug_A2->Spirometry_2 Data_Analysis Data Analysis: - Compare changes in spirometric parameters - Assess side effects Spirometry_2->Data_Analysis

Caption: Workflow for a crossover clinical trial comparing two bronchodilators.

Radioligand Binding Assay for Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific adrenergic receptor subtype.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation: - From cells expressing the  adrenergic receptor subtype of interest Incubation Incubate: - Membranes - Radioligand - Varying concentrations of test compound Membrane_Prep->Incubation Reagent_Prep Reagent Preparation: - Radioligand (e.g., [3H]-CGP 12177) - Unlabeled test compound (e.g., Ephedrine) - Non-specific binding control (e.g., Propranolol) Reagent_Prep->Incubation Filtration Rapid Filtration: - Separate bound and free radioligand Incubation->Filtration Scintillation Scintillation Counting: - Measure radioactivity of bound ligand Filtration->Scintillation IC50 Determine IC50: - Plot % specific binding vs. log[test compound] Scintillation->IC50 Ki Calculate Ki: - Using the Cheng-Prusoff equation IC50->Ki

Caption: Workflow for a radioligand binding assay to determine receptor affinity.

Conclusion

The comparative data presented in this guide underscores the pharmacological distinctions between this compound and ephedrine. This compound's selectivity for the beta-2 adrenergic receptor translates to a more potent bronchodilator effect with a potentially wider safety margin. In contrast, ephedrine's mixed-acting nature, while contributing to bronchodilation, also implicates it in a broader range of systemic effects. For researchers and drug development professionals, these differences are critical considerations in the design of novel respiratory therapeutics and the planning of future clinical investigations. The provided experimental protocols offer a foundational framework for conducting such comparative studies.

References

Validating the Selectivity of Carbuterol for Beta-2 Over Beta-1 Adrenergic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Carbuterol's selectivity for the beta-2 adrenergic receptor (β2-AR) over the beta-1 adrenergic receptor (β1-AR). While this compound is recognized as a selective β2-AR agonist with bronchodilatory effects, this guide also presents data on other well-established β2-AR agonists to offer a broader context for evaluating its performance.[1][2][3][4] The information herein is intended to support research and development efforts in respiratory and cardiovascular pharmacology.

Executive Summary

Comparative Analysis of Beta-Adrenergic Agonist Selectivity

The selectivity of a β-adrenergic agonist is a critical determinant of its therapeutic index. High selectivity for β2-ARs ensures targeted bronchodilation with minimal cardiac stimulation. This is typically quantified by comparing the binding affinities (Ki) and functional potencies (EC50) of a compound at both β1-AR and β2-AR. A higher affinity and potency for β2-AR over β1-AR indicates greater selectivity.

While specific Ki and EC50 values for this compound are not detailed in the available literature, it is described as a selective β2-adrenergic receptor agonist with mild β1-mediated cardiac stimulation.[2] For comparative purposes, the table below summarizes the binding affinities and functional potencies of other well-characterized β2-AR agonists.

Compoundβ1-AR Ki (nM)β2-AR Ki (nM)Selectivity (β1/β2)Notes
This compound Data not availableData not availableQualitatively described as selective for β2-ARA short-acting β2 adrenoreceptor agonist.[3]
Salbutamol ~1400~250~5.6-foldA widely used short-acting β2-agonist.
Salmeterol ~2500~50~50-foldA long-acting β2-agonist known for high selectivity.
Formoterol ~1000~20~50-foldA long-acting β2-agonist with high potency.
Clenbuterol 386.3~6-foldShows high affinity for both receptors but is selective for β2-AR.[5]

Note: Ki values can vary between different studies and experimental conditions. The values presented here are approximate and intended for comparative purposes.

Experimental Protocols

To validate the selectivity of a compound like this compound, two primary types of in vitro assays are typically employed: radioligand binding assays and functional assays.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for human β1-AR and β2-AR.

Methodology:

  • Cell Culture: Stably transfected cell lines, such as Chinese Hamster Ovary (CHO) cells, expressing either the human β1-AR or β2-AR are cultured to confluence.

  • Membrane Preparation: Cell membranes are harvested and prepared. Protein concentration is determined using a standard assay (e.g., Bradford assay).

  • Binding Assay:

    • Cell membranes are incubated with a fixed concentration of a non-selective radioligand (e.g., [3H]-CGP 12177).

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for receptor binding.

    • Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., propranolol).

  • Data Analysis: The amount of bound radioligand is measured using liquid scintillation counting. The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Accumulation)

These assays measure the functional consequence of receptor activation, which for β-adrenergic receptors is typically the production of cyclic AMP (cAMP).

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating human β1-AR and β2-AR.

Methodology:

  • Cell Culture: Whole cells (e.g., CHO) stably expressing either the human β1-AR or β2-AR are used.

  • cAMP Accumulation Assay:

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the breakdown of cAMP.

    • Cells are then stimulated with increasing concentrations of the agonist (this compound).

    • The reaction is stopped, and the cells are lysed.

  • cAMP Measurement: The intracellular cAMP concentration is determined using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.

  • Data Analysis: Concentration-response curves are generated, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximum response) values are determined using non-linear regression.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the β2-adrenergic receptor signaling pathway and a typical experimental workflow for determining receptor selectivity.

G cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Agonist This compound (β2-Agonist) Agonist->B2AR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway.

G cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay B_Start Prepare membranes from cells expressing β1 or β2 receptors B_Incubate Incubate membranes with radioligand and varying concentrations of this compound B_Start->B_Incubate B_Measure Measure bound radioactivity B_Incubate->B_Measure B_Analyze Calculate IC50 and Ki B_Measure->B_Analyze Selectivity Determine β2/β1 Selectivity Ratio B_Analyze->Selectivity F_Start Culture whole cells expressing β1 or β2 receptors F_Stimulate Stimulate cells with varying concentrations of this compound F_Start->F_Stimulate F_Measure Measure intracellular cAMP levels F_Stimulate->F_Measure F_Analyze Calculate EC50 and Emax F_Measure->F_Analyze F_Analyze->Selectivity

Caption: Experimental Workflow for Determining Receptor Selectivity.

Conclusion

This compound is established as a selective β2-adrenergic receptor agonist, a characteristic that is fundamental to its role as a bronchodilator. While quantitative data on its binding and functional profiles at β1 and β2 receptors are not extensively documented in publicly available literature, the experimental protocols outlined in this guide provide a clear path for researchers to conduct such validation studies. By comparing the yet-to-be-determined selectivity of this compound with that of other well-known β2-agonists, the scientific community can gain a more precise understanding of its pharmacological profile and potential therapeutic advantages.

References

A Comparative Guide to the Bronchodilator Effects of Carbuterol and Metaproterenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bronchodilator effects of Carbuterol and metaproterenol, focusing on their pharmacological profiles, efficacy, and safety as supported by experimental data. Both agents are selective beta-2 adrenergic receptor agonists designed to induce bronchodilation by relaxing the smooth muscle of the airways. While metaproterenol has been a widely studied bronchodilator, this compound presents as a comparable agent with a distinct side-effect profile. This document synthesizes available data to facilitate an informed assessment for research and development purposes.

Mechanism of Action: Beta-2 Adrenergic Receptor Agonism

Both this compound and metaproterenol exert their bronchodilator effects through the stimulation of beta-2 adrenergic receptors on the surface of airway smooth muscle cells. This interaction initiates a signaling cascade that leads to muscle relaxation and subsequent widening of the airways.

The binding of the agonist to the beta-2 adrenergic receptor activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase. The net effect is the relaxation of the bronchial smooth muscle, resulting in bronchodilation.

Signaling Pathway Diagram

Beta-2 Adrenergic Receptor Signaling Pathway cluster_cell Airway Smooth Muscle Cell Agonist This compound or Metaproterenol B2AR Beta-2 Adrenergic Receptor Agonist->B2AR Binds to G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Phosphorylation Phosphorylation of Myosin Light Chain Kinase PKA_active->Phosphorylation Leads to Relaxation Smooth Muscle Relaxation (Bronchodilation) Phosphorylation->Relaxation Results in Clinical Trial Workflow cluster_workflow Comparative Clinical Trial Workflow Screening Patient Screening (e.g., Asthma/COPD diagnosis) Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Inclusion->Screening No Randomization Randomization Inclusion->Randomization Yes GroupA Treatment Group A (this compound) Randomization->GroupA GroupB Treatment Group B (Metaproterenol) Randomization->GroupB GroupC Placebo Group Randomization->GroupC Treatment Treatment Period GroupA->Treatment GroupB->Treatment GroupC->Treatment DataCollection Data Collection (FEV1, Side Effects, etc.) Treatment->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Results & Conclusion Analysis->Results

A Comparative Guide to the Efficacy of L-Enantiomer vs. Racemic Carbuterol

Author: BenchChem Technical Support Team. Date: December 2025

The active enantiomer of β2-adrenergic agonists is typically the (R)-enantiomer, which is analogous to the l-enantiomer in the case of Carbuterol. The (S)-enantiomer, or d-enantiomer, is often considered a distomer, possessing significantly less or no desired pharmacological activity and potentially contributing to adverse effects.[1][2]

Data Presentation: Comparative Pharmacology of Albuterol Enantiomers

The following table summarizes the differential pharmacological properties of the (R)- and (S)-enantiomers of albuterol, which can be extrapolated to infer the likely properties of this compound enantiomers.

Parameter(R)-Albuterol (Levalbuterol)(S)-AlbuterolRacemic AlbuterolReference
β2-Adrenergic Receptor Binding High AffinityLow Affinity (approx. 100-fold less than (R)-enantiomer)Mixture of high and low affinity binding[3]
Bronchodilatory Effect Eutomer (Active component)Distomer (Inactive or may have opposing effects)Effective, but potency may be reduced by the presence of the (S)-enantiomer[1][4]
Anti-inflammatory Properties Reduces inflammatory mediatorsMay have pro-inflammatory effectsAnti-inflammatory effects of the (R)-enantiomer may be counteracted by the (S)-enantiomer[1]
Effect on Airway Hyperresponsiveness Reduces airway hyperresponsivenessMay increase airway hyperresponsivenessVariable, potential for increased hyperresponsiveness with chronic use[1]
Metabolism More rapidly metabolizedMore slowly metabolized, leading to longer persistence in the bodyDifferential metabolism of enantiomers can lead to accumulation of the (S)-enantiomer[1][2]
Clinical Potency More potent than an equivalent dose in the racemic mixtureNo clinical benefitStandard efficacy[4]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for a direct comparison of the l-enantiomer and racemic this compound. These protocols are based on standard assays used for other β2-adrenergic agonists.

1. Radioligand Binding Assay for β2-Adrenergic Receptor Affinity

  • Objective: To determine the binding affinity (Ki) of the l-enantiomer and racemic this compound for the β2-adrenergic receptor.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor.

  • Radioligand: [3H]-CGP 12177, a hydrophilic β-adrenoceptor antagonist.

  • Procedure:

    • Prepare cell membranes from the transfected CHO cells.

    • Incubate a fixed concentration of the radioligand with varying concentrations of the test compounds (l-enantiomer and racemic this compound).

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM propranolol).

    • Calculate the Ki values from the IC50 values obtained from competitive binding curves.

2. cAMP Accumulation Assay for Functional Agonist Activity

  • Objective: To measure the potency (EC50) and efficacy (Emax) of the l-enantiomer and racemic this compound in stimulating cyclic adenosine monophosphate (cAMP) production.

  • Cell Line: CHO cells stably expressing the human β2-adrenergic receptor.

  • Procedure:

    • Plate the cells in 96-well plates and allow them to adhere.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of the test compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., ELISA-based or HTRF-based).

    • Construct dose-response curves and determine the EC50 and Emax values.

Mandatory Visualization

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (l-enantiomer) beta2AR β2-Adrenergic Receptor This compound->beta2AR Binds G_protein Gs Protein (αβγ) beta2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Inhibits MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway.

G cluster_setup Experimental Setup cluster_arms Comparative Arms cluster_assays Efficacy Assays cluster_analysis Data Analysis start Prepare β2-Adrenergic Receptor Expressing Cells or Tissues racemic Treat with Racemic this compound (Varying Concentrations) start->racemic lenantiomer Treat with l-enantiomer of this compound (Varying Concentrations) start->lenantiomer binding_assay Receptor Binding Assay racemic->binding_assay functional_assay Functional Assay (e.g., cAMP accumulation) racemic->functional_assay lenantiomer->binding_assay lenantiomer->functional_assay binding_data Determine Binding Affinity (Ki) binding_assay->binding_data functional_data Determine Potency (EC50) and Efficacy (Emax) functional_assay->functional_data comparison Compare Efficacy Profiles binding_data->comparison functional_data->comparison

Caption: Experimental Workflow for Efficacy Comparison.

References

Comparative Analysis of Albuterol and Levalbuterol in the Management of Bronchoconstriction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the requested comparison involved "Carbuterol," this agent is not a recognized short-acting beta-agonist (SABA) in clinical literature. Therefore, this guide provides a head-to-head comparison of two prominent SABAs: Albuterol and Levalbuterol.

Albuterol, also known as salbutamol, is a widely used bronchodilator for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] It is a racemic mixture, containing equal parts of two stereoisomers: (R)-albuterol and (S)-albuterol.[1] Levalbuterol is an enantiopure formulation containing only the therapeutically active (R)-albuterol.[1][3] The development of levalbuterol was driven by the hypothesis that the (S)-albuterol isomer might be inert or even contribute to adverse effects, including potential paradoxical bronchospasm.[1][4] This comparison synthesizes data from head-to-head clinical trials to evaluate the relative efficacy, safety, and clinical utility of these two agents.

Mechanism of Action

Both albuterol and levalbuterol are selective beta-2 adrenergic receptor agonists.[1] Their primary therapeutic effect is mediated by the (R)-albuterol enantiomer, which binds to beta-2 receptors on the smooth muscle of the airways.[1][2] This binding action initiates a signaling cascade that leads to bronchodilation, thereby relieving airflow obstruction.

cluster_0 Cell Membrane SABA SABA ((R)-Albuterol) Beta2AR Beta-2 Adrenergic Receptor SABA->Beta2AR Binds Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits Relaxation Smooth Muscle Relaxation MLCK->Relaxation Leads to

Caption: Signaling pathway of (R)-Albuterol leading to bronchodilation.

Head-to-Head Clinical Trial Data

Multiple randomized controlled trials and meta-analyses have compared the efficacy and safety of levalbuterol and racemic albuterol. The general consensus from these studies is that there are no overwhelming clinical advantages of levalbuterol over albuterol.[4][5]

Efficacy Comparison

Clinical trials have evaluated various efficacy endpoints, including improvements in forced expiratory volume in one second (FEV1), clinical asthma scores, oxygen saturation, and respiratory rate.

Table 1: Summary of Efficacy Outcomes from a Meta-Analysis A meta-analysis of seven randomized controlled trials including 1,625 participants with acute asthma.[5]

Efficacy EndpointMean Difference (95% CI)Result
Respiratory Rate0.35 (-0.81, 1.51)No significant difference
Oxygen Saturation-0.29 (-0.68, 0.10)No significant difference
% Change in FEV1-28.3 (-59.95, 3.33)No significant difference
Clinical Asthma Score-1.01 (-5.30, 3.28)No significant difference

In a study of hospitalized patients with acute asthma or COPD, improvements in FEV1 and disease symptom assessment scores were observed in both treatment groups, with no significant differences between them.[6] However, another clinical trial found that racemic albuterol appeared to be superior to levalbuterol with respect to changes in FEV1 and asthma score.[7]

Safety and Tolerability Comparison

Levalbuterol was developed with the expectation of a more favorable safety profile, particularly concerning cardiovascular side effects like tachycardia.[2] However, clinical evidence has not consistently supported this hypothesis.

Table 2: Comparative Safety and Clinical Outcomes in Hospitalized Patients Data from a single-center, open-label study in adults hospitalized for asthma or COPD exacerbations.[8]

OutcomeLevalbuterol (n=55)Albuterol (n=57)p-value
Hospital Length of Stay (days, mean ± SD)8.5 ± 5.26.8 ± 3.60.040
Total Treatment Costs (mean, USD)$8,003$5,7720.006

A meta-analysis found no significant differences in side effects between levalbuterol and albuterol groups.[5] While some studies have noted modestly lower heart rates with levalbuterol, others have found no difference.[1] In patients with a baseline tachycardia, one trial showed no significant difference in the mean largest heart rate increase between albuterol and levalbuterol groups.[9]

Experimental Protocols

The methodologies of clinical trials comparing these two SABAs are crucial for interpreting the results. Below is a representative experimental protocol based on common elements from published studies.

Representative Protocol: Randomized, Double-Blind, Crossover Study

This protocol is based on a study comparing the safety and efficacy of nebulized levalbuterol and racemic albuterol in pediatric patients with asthma.[10]

1. Study Design: Randomized, double-blind, crossover study.

2. Participant Population:

  • Inclusion Criteria: Children aged 3 to 11 years with a diagnosis of asthma and a resting FEV1 between 50% and 80% of predicted normal values.

  • Exclusion Criteria: History of life-threatening asthma, use of oral corticosteroids within the past month, or a respiratory infection within the past month.

3. Interventions:

  • Participants receive one of the following treatments at each of the four treatment visits in a randomized order:

    • Levalbuterol (0.31 mg, 0.63 mg, or 1.25 mg) via nebulization.

    • Racemic Albuterol (2.5 mg) via nebulization.

    • Placebo via nebulization.

4. Outcome Measures:

  • Primary Efficacy Endpoint: Peak percentage change in FEV1 from baseline.

  • Secondary Efficacy Endpoints: Area under the FEV1 versus time curve.

  • Safety Endpoints: Monitoring of heart rate, blood pressure, electrocardiogram (ECG), and serum potassium and glucose levels. Adverse events are recorded throughout the study.

  • Pharmacokinetics: Plasma samples are collected to determine the levels of (R)- and (S)-albuterol enantiomers.

5. Study Procedures:

  • After a screening visit, eligible participants attend four treatment visits.

  • At each visit, baseline pulmonary function tests are performed.

  • The assigned study drug is administered via a nebulizer.

  • Serial pulmonary function tests are conducted at specified time points over an 8-hour period post-dosing.

  • Safety parameters and blood samples are collected at predetermined intervals.

cluster_workflow Experimental Workflow cluster_visit Within Each Visit Screening Screening Visit (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Visit1 Treatment Visit 1 Randomization->Visit1 Visit2 Treatment Visit 2 Visit1->Visit2 Visit3 Treatment Visit 3 Visit2->Visit3 Visit4 Treatment Visit 4 Visit3->Visit4 FollowUp Follow-up Visit4->FollowUp Baseline Baseline Assessment (FEV1, Vitals) Dosing Drug Administration (Levalbuterol, Albuterol, or Placebo) Baseline->Dosing SerialTests Serial Assessments (PFTs, PK, Safety) Dosing->SerialTests

Caption: A typical crossover clinical trial workflow.

Conclusion

The available evidence from head-to-head clinical trials indicates that levalbuterol and racemic albuterol have comparable efficacy and safety profiles for the treatment of acute bronchospasm.[5][11] The initial rationale for developing levalbuterol—that isolating the (R)-enantiomer would reduce side effects—has not been consistently supported by clinical data.[1][5] While levalbuterol may be considered for patients who have a documented intolerance or poor response to albuterol, albuterol is often recommended as the first-line SABA due to its similar clinical outcomes and lower cost.[1][2] The choice between these agents may also be influenced by formulary structures and individual patient response.

References

A Researcher's Guide to the In Vitro Reproducibility of Carbuterol and a Comparison with Alternative β2-Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility of in vitro experiments is paramount for generating reliable and translatable data. This guide provides a comparative overview of the β2-adrenergic agonist Carbuterol, focusing on the principles of reproducible in vitro testing and how it compares to other alternatives in its class.

While direct, peer-reviewed studies focusing specifically on the reproducibility of in vitro experiments with this compound are limited, we can infer its expected performance and potential for variability by examining its pharmacological profile, the general challenges of in vitro G-protein coupled receptor (GPCR) assays, and comparative data from both in vitro and clinical studies of similar short-acting β2-agonists (SABAs).

Comparative In Vitro Pharmacology of Short-Acting β2-Agonists

The primary in vitro effect of this compound and other β2-agonists is the stimulation of the β2-adrenergic receptor, a GPCR, leading to a cascade of intracellular events, most notably the production of cyclic AMP (cAMP). The potency (EC50) and efficacy (Emax) of this response are key parameters measured in vitro. The following table summarizes available in vitro data for common SABAs, providing a benchmark against which the performance of this compound can be contextualized.

DrugTargetAssay TypeCell/Tissue TypeParameterValueReference
Salbutamol β2-adrenoceptorMuscle RelaxationEquine Tracheal MuscleEC505.6 nM[1]
β2-adrenoceptorRadioligand BindingEquine Tracheal MuscleKd1100 nM[1]
Terbutaline β2-adrenoceptorMuscle RelaxationEquine Tracheal MuscleEC5013.8 nM[1]
β2-adrenoceptorRadioligand BindingEquine Tracheal MuscleKd3900 nM[1]
Clenbuterol β2-adrenoceptorMuscle RelaxationEquine Tracheal MuscleEC502.1 nM[1]
β2-adrenoceptorRadioligand BindingEquine Tracheal MuscleKd24 nM[1]
Isoproterenol β2-adrenoceptorcAMP ProductionHuman LymphocytesEC50Significantly lower than other tested agonists[2]
Epinephrine β2-adrenoceptorcAMP ProductionHuman LymphocytesEC50~10-fold higher than Isoproterenol[2]

Note: Direct in vitro EC50 or Kd values for this compound from peer-reviewed comparative studies were not identified in the literature search. However, clinical studies have shown that this compound is an effective bronchodilator, with some suggesting a 3 mg dose of this compound is more effective than a 4 mg dose of Salbutamol, indicating comparable or potentially higher potency in vivo.[3]

Factors Influencing Reproducibility of In Vitro β2-Agonist Experiments

The reproducibility of in vitro experiments with this compound and other β2-agonists is influenced by a multitude of factors. Consistent and well-documented experimental design is crucial. Key considerations include:

  • Cell Line and Culture Conditions: The choice of cell line (e.g., HEK293, CHO, or more physiologically relevant cells like human bronchial epithelial cells) and their passage number can significantly impact receptor expression levels and signaling fidelity. Culture conditions such as media composition, serum concentration, and cell density must be tightly controlled.

  • Reagent Quality and Consistency: The source and lot of reagents, including the agonist itself, cell culture media, and assay components, can introduce variability.

  • Assay-Specific Parameters: For a cAMP assay, factors such as the concentration of a phosphodiesterase (PDE) inhibitor (e.g., IBMX), incubation times, and the specific detection methodology (e.g., HTRF, luminescence) are critical for reproducible results.

  • Laboratory Practices: Consistent cell handling, precise pipetting, and the calibration of equipment are fundamental to minimizing experimental noise.

Experimental Protocols

To ensure high reproducibility when assessing the in vitro activity of this compound or its alternatives, a detailed and standardized protocol is essential. Below is a representative methodology for a cAMP accumulation assay, a common functional assay for β2-agonists.

Protocol: In Vitro cAMP Accumulation Assay for β2-Adrenergic Agonists

1. Cell Culture and Plating:

  • Culture cells (e.g., HEK293 cells stably expressing the human β2-adrenergic receptor) in appropriate growth medium at 37°C and 5% CO2.

  • Harvest cells at 80-90% confluency.

  • Resuspend cells in stimulation buffer and plate in a 384-well white opaque microplate at a pre-optimized density (e.g., 1,500 cells/well).

2. Compound Preparation and Addition:

  • Prepare a serial dilution of this compound and comparator agonists (e.g., Salbutamol, Isoproterenol as a positive control) in a suitable solvent (e.g., DMSO) and then dilute in stimulation buffer.

  • Add the diluted compounds to the cell plate.

3. Stimulation and Lysis:

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for receptor stimulation and cAMP production.

  • Add a lysis buffer containing a labeled cAMP tracer and a specific anti-cAMP antibody.

  • Incubate at room temperature to allow for cell lysis and the competitive binding reaction to reach equilibrium.

4. Data Acquisition and Analysis:

  • Measure the signal (e.g., luminescence or time-resolved fluorescence) using a compatible plate reader. The signal will be inversely proportional to the amount of cAMP produced by the cells.

  • Generate a standard curve using known concentrations of cAMP.

  • Calculate the concentration of cAMP in the experimental wells by interpolating from the standard curve.

  • Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Visualizing Key Processes

To further clarify the mechanisms and workflows discussed, the following diagrams illustrate the core signaling pathway and a generalized experimental process.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound beta2AR β2-Adrenergic Receptor This compound->beta2AR Binds to Gs Gs Protein beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates targets leading to G start Start cell_culture Cell Culture (e.g., HEK293-β2AR) start->cell_culture plating Cell Plating (384-well plate) cell_culture->plating stimulation Agonist Stimulation (Incubate with cells) plating->stimulation compound_prep Compound Preparation (Serial Dilutions of this compound & Alternatives) compound_prep->stimulation lysis Cell Lysis & Reagent Addition (cAMP Assay Kit) stimulation->lysis detection Signal Detection (Plate Reader) lysis->detection analysis Data Analysis (EC50 & Emax Determination) detection->analysis end End analysis->end

References

A Six-Month Comparative Analysis of Carbuterol and Ephedrine for the Treatment of Bronchial Asthma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the long-term efficacy of carbuterol and ephedrine in the management of bronchial asthma over a six-month period. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the available clinical data, experimental protocols, and pharmacological mechanisms.

Long-Term Efficacy and Safety: A Comparative Overview

A key long-term clinical trial directly comparing oral this compound and ephedrine was conducted over a six-month period in patients with bronchial asthma.[1][2] While detailed quantitative data from this study is not widely available, the findings suggest that while this compound may lead to a cumulative improvement in pulmonary function, its overall clinical effectiveness on lung function was not clearly distinguishable from that of ephedrine.[1]

Shorter-term studies, however, suggest that this compound may offer a better safety and efficacy profile. A ten-day study found that this compound produced significantly greater increases in forced expiratory volume in one second (FEV1) and midmaximal expiratory flow rate compared to ephedrine.[3] This study also noted an absence of side effects with this compound at the tested dosage.[3]

Table 1: Summary of Comparative Data for this compound vs. Ephedrine

ParameterThis compoundEphedrineSource
Drug Class Selective β2-adrenergic agonistSympathomimetic amine (α- and β-adrenergic agonist)[3][4]
Primary Mechanism Selective stimulation of β2-receptors in bronchial smooth muscle, leading to bronchodilation.Direct stimulation of α- and β-adrenergic receptors and indirect stimulation via release of norepinephrine.[3][4]
Long-Term Efficacy (6 months) Suggests cumulative improvement in pulmonary function, but clinical effectiveness was not clearly distinguishable from ephedrine.Showed comparable, though not superior, clinical effectiveness to this compound in improving pulmonary function.[1]
Short-Term Efficacy (10 days) Significantly greater mean increases in FEV1 and midmaximal expiratory flow rate compared to ephedrine.Less significant increases in FEV1 and midmaximal expiratory flow rate compared to this compound.[3]
Common Adverse Effects Generally well-tolerated in shorter-term studies with no side effects noted. Potential for tremor at higher doses.Palpitations, tachycardia, hypertension, nervousness, and insomnia.[3][5]

Experimental Protocols

The following is a description of the methodology employed in the pivotal six-month, double-blind clinical trial comparing this compound and ephedrine.[1]

Objective: To compare the long-term efficacy and safety of oral this compound with ephedrine sulfate in patients with bronchial asthma.

Study Design: A six-month, double-blind, comparative clinical trial.

Patient Population: 26 patients diagnosed with bronchial asthma.

Treatment Arms:

  • Oral this compound: 2 mg and 3 mg doses.

  • Oral ephedrine sulfate: 25 mg and 35 mg doses.

Methodology:

  • Patients were randomly assigned to receive either this compound or ephedrine sulfate in a double-blind manner.

  • Spirometry, a measure of pulmonary function, was performed at baseline.

  • Follow-up spirometry was conducted at two weeks, one month, four months, and six months.

  • At each follow-up visit, spirometry was performed before and three hours after the administration of either 3 mg of this compound or 35 mg of ephedrine sulfate to assess acute bronchodilator response.

  • Adverse events were monitored and recorded throughout the study period.

Outcome Measures:

  • Primary: Changes in pulmonary function as measured by spirometry (e.g., FEV1, FVC).

  • Secondary: Incidence and severity of adverse effects.

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and study design, the following diagrams are provided.

Signaling Pathways of this compound and Ephedrine cluster_0 This compound (Selective β2 Agonist) cluster_1 Ephedrine (Mixed α/β Agonist & Norepinephrine Releaser) This compound This compound Beta2_Receptor Beta2_Receptor This compound->Beta2_Receptor Binds to G_Protein G_Protein Beta2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Increases PKA PKA cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth_Muscle_Relaxation PKA->Smooth_Muscle_Relaxation Leads to Ephedrine Ephedrine Beta2_Receptor_E Beta2_Receptor_E Ephedrine->Beta2_Receptor_E Binds to Alpha_Beta1_Receptors Alpha_Beta1_Receptors Ephedrine->Alpha_Beta1_Receptors Also binds to (potential side effects) Nerve_Terminal Nerve_Terminal Ephedrine->Nerve_Terminal Enters G_Protein_E G_Protein_E Beta2_Receptor_E->G_Protein_E Activates Adenylyl_Cyclase_E Adenylyl_Cyclase_E G_Protein_E->Adenylyl_Cyclase_E Stimulates cAMP_E cAMP_E Adenylyl_Cyclase_E->cAMP_E Increases PKA_E PKA_E cAMP_E->PKA_E Activates Smooth_Muscle_Relaxation_E Smooth_Muscle_Relaxation_E PKA_E->Smooth_Muscle_Relaxation_E Leads to Norepinephrine_Release Norepinephrine_Release Nerve_Terminal->Norepinephrine_Release Promotes Adrenergic_Receptors Adrenergic_Receptors Norepinephrine_Release->Adrenergic_Receptors Activates

Caption: Signaling pathways of this compound and Ephedrine.

Experimental Workflow of the Six-Month Clinical Trial Patient_Recruitment Patient Recruitment (26 patients with bronchial asthma) Baseline_Visit Baseline Visit - Spirometry Patient_Recruitment->Baseline_Visit Randomization Randomization (Double-blind) Treatment_Arms This compound (2mg or 3mg) Ephedrine (25mg or 35mg) Randomization->Treatment_Arms Follow_Up_Visits Follow-Up Visits (2 weeks, 1, 4, and 6 months) Treatment_Arms->Follow_Up_Visits Baseline_Visit->Randomization Spirometry_Assessment Spirometry Assessment at each follow-up (Pre- and 3h post-dose) Follow_Up_Visits->Spirometry_Assessment Adverse_Event_Monitoring Adverse Event Monitoring (Throughout the study) Follow_Up_Visits->Adverse_Event_Monitoring Data_Analysis Data Analysis (Efficacy and Safety) Spirometry_Assessment->Data_Analysis Adverse_Event_Monitoring->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow of the six-month clinical trial.

References

Safety Operating Guide

Proper Disposal of Carbuterol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the operational and disposal plans of Carbuterol, this guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and minimizing environmental impact.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, its proper disposal is not merely a procedural formality but a critical aspect of responsible laboratory practice. Improper disposal can lead to environmental contamination and potential harm to ecosystems.[1][2][3] This document outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.

Hazard and Disposal Information Summary

The following table summarizes the key hazard and disposal information for this compound based on its Safety Data Sheet (SDS).

Hazard ClassificationGHS Hazard StatementsDisposal Precautionary Statements
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.
Acute aquatic toxicity (Category 1)H400: Very toxic to aquatic life.P270: Do not eat, drink or smoke when using this product.
Chronic aquatic toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effects.P273: Avoid release to the environment.
P391: Collect spillage.
P501: Dispose of contents/ container to an approved waste disposal plant.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5] The following protocol provides a general framework for its safe disposal.

1. Waste Identification and Segregation:

  • Designate as Hazardous Waste: All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., personal protective equipment (PPE), absorbent materials, and empty containers), must be treated as hazardous waste.[6][7]

  • Segregate Waste Streams: Do not mix this compound waste with non-hazardous waste. It should be collected in a dedicated, properly labeled hazardous waste container.[8]

2. Waste Collection and Storage:

  • Use Appropriate Containers: Collect this compound waste in a compatible, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[8][9]

  • Store Safely: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][10] Follow any specific storage temperature requirements as indicated on the SDS (e.g., -20°C for powder).[1]

3. Disposal Procedure:

  • Professional Disposal Service: Arrange for the disposal of this compound waste through a licensed hazardous waste disposal company.[4][7] Do not attempt to dispose of this compound down the drain or in the regular trash.[2][6][11] This is strictly prohibited due to its high toxicity to aquatic life.[1]

  • Manifesting and Documentation: Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately for the transport and disposal of the waste.[4][12]

4. Spill Management:

  • Immediate Containment: In the event of a spill, prevent further spread of the material.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat, before attempting to clean up a spill.[1][13]

  • Cleanup: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or vacuum the material.[1][13] All cleanup materials must be collected and disposed of as hazardous waste.[1]

  • Decontamination: Decontaminate the spill area and any affected equipment.[1]

Experimental Protocols for Disposal

For research purposes, any development of a degradation protocol would need to be rigorously tested to ensure complete conversion to non-hazardous byproducts. Such a protocol would require advanced analytical techniques to validate its efficacy and safety.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

G A This compound Waste Generated (Pure, Solutions, Contaminated Materials) B Is the waste container properly labeled 'Hazardous Waste - this compound'? A->B C Label the container correctly. B->C No D Store in a designated, secure, and ventilated area. B->D Yes C->D E Contact licensed hazardous waste disposal vendor. D->E F Complete hazardous waste manifest. E->F G Waste collected by vendor for proper disposal (incineration). F->G H Spill or Accidental Release I Contain spill and don appropriate PPE. H->I J Clean up with absorbent material and decontaminate area. I->J K Collect all cleanup materials as hazardous waste. J->K K->A

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Carbuterol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Carbuterol, a selective β2-adrenergic receptor agonist. Adherence to these protocols is critical to mitigate risks and ensure the well-being of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. The primary routes of exposure are inhalation, skin contact, and eye contact[2]. Therefore, a comprehensive personal protective equipment strategy is non-negotiable.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications and Use Cases
Respiratory Protection A properly fitted respirator (NIOSH/MSHA or European Standard EN 149 approved)Crucial when handling the powdered form of the compound or when adequate ventilation is not guaranteed. Surgical masks do not offer adequate protection[2][3][4].
Hand Protection Chemical-resistant glovesPrevents skin contact. The specific glove material should be chosen based on the solvent used, if any[1][2].
Eye and Face Protection Safety goggles with side-shields or a face shieldSafeguards against splashes or airborne particles. Eyeglasses alone are not sufficient[1][4].
Body Protection Impervious protective clothing/Lab coatPrevents contamination of personal clothes and skin. Long-sleeved, seamless gowns are recommended[1][2][4].

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal minimizes the risk of exposure and environmental contamination.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, well-ventilated area[1].

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1].

  • Keep away from direct sunlight, sources of ignition, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].

Handling Procedures:

  • Preparation: Before handling, ensure a certified chemical fume hood is operational and an emergency eyewash station and safety shower are accessible[1][2].

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in Table 1.

  • Weighing and Aliquoting: Conduct all handling of this compound, especially the powdered form, within a chemical fume hood to avoid dust and aerosol formation[1][5].

  • Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to prevent splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly[1][6]. Do not eat, drink, or smoke in the laboratory area[1].

Diagram 1: Workflow for Safe Handling of this compound

G Figure 1: Safe Handling Workflow for this compound cluster_0 Preparation cluster_1 Handling (in Fume Hood) cluster_2 Post-Handling A Verify Fume Hood & Safety Stations B Don Appropriate PPE A->B C Weigh/Aliquot Powder B->C D Prepare Solution C->D E Decontaminate Work Area D->E F Dispose of Waste Properly E->F G Remove PPE F->G H Wash Hands Thoroughly G->H

A procedural flowchart for the safe handling of this compound in a laboratory setting.

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Instructions
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do not induce vomiting[1][5].
Eye Contact Immediately flush eyes with large amounts of water, removing contact lenses if present. Separate eyelids to ensure adequate flushing and promptly call a physician[1][5].
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician[1][5].
Inhalation Immediately relocate the individual to fresh air. If necessary, provide artificial respiration or oxygen[1][5].

Spill Management:

In case of a spill, evacuate non-essential personnel from the area. Trained personnel wearing appropriate PPE should handle the cleanup. Avoid generating dust. Collect the spillage and place it in a suitable, labeled container for disposal[1][6].

Diagram 2: Emergency Response Decision Tree for this compound

G Figure 2: Emergency Response for this compound Incidents A Incident Occurs B Spill or Exposure? A->B C Spill B->C Spill D Exposure B->D Exposure E Evacuate Area C->E I Follow First Aid (Table 2) D->I F Don PPE E->F G Contain & Clean Spill F->G H Dispose of Waste G->H K Decontaminate Area H->K J Seek Medical Attention I->J

A decision-making guide for responding to spills or personnel exposure involving this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental harm.

  • Waste Collection: Dispose of unused this compound and any contaminated materials, including PPE, in a designated, approved waste disposal container[1][7].

  • Disposal Method: The container should be sent to an approved waste disposal plant. Do not allow the product to enter drains, water courses, or the soil[1][5].

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Community-based drug "take-back" programs may be an option for disposal[8]. For inhaler products, consult local trash and recycling facilities for specific guidance, as some may be considered hazardous waste[8][9][10]. Before discarding empty containers, scratch out all identifying information on the label[8][11].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbuterol
Reactant of Route 2
Reactant of Route 2
Carbuterol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。